molecular formula C8H17NO4 B1220238 Mycaminose CAS No. 519-21-1

Mycaminose

Cat. No.: B1220238
CAS No.: 519-21-1
M. Wt: 191.22 g/mol
InChI Key: IJUPCLYLISRDRA-ULAWRXDQSA-N
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Description

Mycaminose is a member of glucosamines and a deoxyglucose derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUPCLYLISRDRA-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199854
Record name Mycaminose
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Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-21-1
Record name Mycaminose
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Record name Mycaminose
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Record name Mycaminose
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Record name MYCAMINOSE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidating the Structure of Mycaminose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycaminose, a 3,6-dideoxy-3-(dimethylamino)-D-glucose, is a crucial amino sugar component of various macrolide antibiotics, significantly influencing their pharmacokinetic and pharmacodynamic properties. A thorough understanding of its structure is paramount for the rational design of novel antibiotic derivatives with improved efficacy and reduced resistance. This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of this compound, tailored for professionals in chemical and pharmaceutical research.

Physicochemical Properties of this compound

A foundational aspect of structure elucidation is the characterization of the molecule's basic physical and chemical properties. These data provide the initial parameters for analytical method development and structural hypothesis.

PropertyValueSource
Molecular Formula C₈H₁₇NO₄--INVALID-LINK--[1][2]
Molecular Weight 191.22 g/mol --INVALID-LINK--[1]
IUPAC Name (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal--INVALID-LINK--[1]
CAS Number 519-21-1--INVALID-LINK--[1]

Spectroscopic and Spectrometric Analysis

The core of this compound structure elucidation lies in the application of advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for determining the connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts of the this compound Moiety in Tylosin (B1662201) A (in CDCl₃)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1'~4.5~103
2'~3.5~72
3'~2.5~60
4'~3.0~74
5'~3.8~70
6'~1.2 (d)~18
N(CH₃)₂~2.3 (s)~41

Note: These are approximate values derived from studies on tylosin A and may vary depending on the solvent and the specific macrolide structure. The signals for the this compound protons often overlap with other sugar protons in the full macrolide structure, necessitating 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous assignment.[3][4][5]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for confirming the elemental composition of this compound and for studying its fragmentation pattern, which provides valuable structural information. Electron spray ionization (ESI) is a commonly employed technique for analyzing amino sugars.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₈H₁₈NO₄⁺192.1230
[M+Na]⁺C₈H₁₇NNaO₄⁺214.1050

The fragmentation of the protonated molecule [M+H]⁺ in tandem MS (MS/MS) experiments would be expected to involve characteristic losses, such as the neutral loss of water (H₂O) and fragmentation of the sugar ring. The dimethylamino group also influences the fragmentation pathway. A detailed analysis of the fragmentation pattern is essential for distinguishing this compound from its isomers.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable structure elucidation. The following sections outline key methodologies.

Isolation of this compound from Macrolide Antibiotics

Objective: To hydrolyze a this compound-containing macrolide antibiotic and isolate the amino sugar for structural analysis.

Methodology: Acid Hydrolysis

  • Hydrolysis: Dissolve the macrolide antibiotic (e.g., tylosin) in an aqueous acid solution (e.g., 1-6 M HCl). The concentration and temperature will need to be optimized depending on the stability of the macrolide's lactone ring. Heat the mixture at a controlled temperature (e.g., 100-110°C) for a defined period (e.g., 4-24 hours) under an inert atmosphere to prevent degradation.[6][7][8][9]

  • Neutralization and Extraction: After hydrolysis, cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH or an ion-exchange resin). The aglycone and other hydrophobic components can be removed by extraction with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

  • Purification: The aqueous layer containing the hydrophilic amino sugar can be further purified using techniques such as column chromatography (e.g., with a cation-exchange resin) or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis

Objective: To acquire detailed 1D and 2D NMR spectra of this compound to determine its chemical structure and stereochemistry.

Methodology:

  • Sample Preparation: Dissolve a purified sample of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD). For samples in D₂O, the pH should be adjusted to prevent anomerization or degradation.

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling, to determine the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the sugar ring.

High-Resolution Mass Spectrometry Analysis

Objective: To determine the accurate mass and elemental composition of this compound and to elucidate its fragmentation pathways.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to promote protonation).

  • Mass Spectrometry:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an electrospray ionization (ESI) source.

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) at varying collision energies.

    • Acquire the product ion spectra to identify the characteristic fragment ions. Analysis of these fragments will reveal the structure of the molecule.[11][12][13][14][15]

Biosynthesis of this compound

The elucidation of the this compound biosynthetic pathway provides an alternative route to obtaining this sugar and offers opportunities for metabolic engineering.

In Vivo Reconstitution of the this compound Biosynthetic Pathway

Objective: To produce this compound by expressing the relevant biosynthetic genes in a heterologous host.

Logical Workflow for Heterologous Expression:

cluster_0 Gene Cluster Identification cluster_1 Vector Construction cluster_2 Host Transformation cluster_3 Fermentation & Analysis Identify BGC Identify this compound Biosynthetic Gene Cluster (BGC) (e.g., tyl1a, tylB, tylM1, etc.) Clone Genes Clone Genes into Expression Vector Identify BGC->Clone Genes Transform Host Transform Heterologous Host (e.g., Streptomyces lividans) Clone Genes->Transform Host Ferment Fermentation and Induction of Gene Expression Transform Host->Ferment Isolate Product Isolate and Purify This compound-containing Products Ferment->Isolate Product Analyze Structural Analysis (NMR, MS) Isolate Product->Analyze

Figure 1. Workflow for the heterologous biosynthesis of this compound.

Experimental Protocol Outline:

  • Gene Cluster Identification and Cloning: Identify the this compound biosynthetic genes from the genome of a producer organism like Streptomyces fradiae. Amplify these genes using PCR and clone them into a suitable Streptomyces expression vector.

  • Host Strain and Transformation: Choose a suitable heterologous host, such as a genome-minimized Streptomyces strain that does not produce interfering secondary metabolites.[16] Introduce the expression vector into the host strain using established transformation protocols (e.g., protoplast transformation).[17][18]

  • Fermentation and Expression: Cultivate the recombinant Streptomyces strain in a suitable fermentation medium. Induce the expression of the cloned genes at the appropriate growth phase.

  • Product Isolation and Analysis: After a suitable fermentation period, extract the secondary metabolites from the culture broth and mycelium. Purify the target compounds containing this compound using chromatographic techniques. Confirm the structure of the produced this compound-containing molecules using NMR and MS as described above.

Chemical Degradation for Structural Confirmation

Chemical degradation methods can be employed to break down the this compound molecule into smaller, identifiable fragments, providing further confirmation of its structure.

Logical Flow of Chemical Degradation:

This compound This compound Oxidation Oxidation (e.g., with periodate) This compound->Oxidation Reduction Reduction (e.g., with NaBH₄) This compound->Reduction Fragments Smaller, Identifiable Fragments Oxidation->Fragments Reduction->Fragments Analysis Analysis of Fragments (GC-MS, NMR) Fragments->Analysis

Figure 2. General workflow for the chemical degradation of this compound.

Protocol Outline for Oxidative Cleavage:

  • Periodate (B1199274) Oxidation: Treat a known amount of this compound with a solution of sodium periodate (NaIO₄). This will cleave the vicinal diol functionalities.

  • Reduction: Reduce the resulting aldehydes with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form stable alcohols.

  • Analysis of Products: Analyze the resulting fragments by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization, or by NMR spectroscopy. The identity of these fragments can be used to deduce the positions of the hydroxyl groups in the original this compound molecule.

This technical guide provides a comprehensive framework for the structure elucidation of this compound. By combining detailed spectroscopic and spectrometric analysis with robust experimental protocols for isolation, biosynthesis, and chemical degradation, researchers can gain a complete understanding of this vital amino sugar, paving the way for the development of next-generation macrolide antibiotics.

References

An In-depth Technical Guide to the Chemical Properties of Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycaminose, a deoxyamino sugar integral to the structure of several macrolide antibiotics, plays a crucial role in their therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, stereochemistry, and functional groups. Furthermore, it outlines the biosynthetic pathway of TDP-mycaminose and the mechanism of action of this compound-containing macrolide antibiotics. Experimental protocols for isolation, purification, and spectroscopic analysis are described, and key data is presented in structured tables and diagrams to facilitate understanding and application in research and development settings.

Core Chemical Properties

This compound, systematically named (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal, is a hexosamine and a derivative of deoxyglucose.[1][2] It is a key component of various macrolide antibiotics, contributing significantly to their biological activity.[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₇NO₄[1][2]
Molecular Weight 191.22 g/mol [1][2]
IUPAC Name (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal[2]
Melting Point (Hydrochloride Monohydrate) 116-118 °C
Boiling Point Not available (estimated to be high due to hydrogen bonding)
pKa Estimated around 8.0 (for the dimethylamino group)
Optical Rotation [α]D +31° (c=0.96)
Solubility Soluble in water and polar organic solvents.
Stereochemistry and Functional Groups

This compound is a chiral molecule with a specific stereochemical configuration that is crucial for its biological function. Its structure includes:

  • A six-carbon backbone forming a hexose (B10828440) sugar ring.

  • A dimethylamino group at the C-3 position, which is characteristic of this amino sugar and contributes to its basicity.

  • Hydroxyl groups at the C-2, C-4, and C-5 positions, which participate in hydrogen bonding.

  • A deoxy group at the C-6 position, where a hydroxyl group is replaced by a hydrogen atom.

These functional groups dictate the chemical reactivity and interaction of this compound with its biological targets.

Biosynthesis and Mechanism of Action

TDP-Mycaminose Biosynthetic Pathway

This compound is synthesized in microorganisms, such as Streptomyces fradiae, as a thymidine (B127349) diphosphate (B83284) (TDP) activated sugar nucleotide, TDP-mycaminose.[1][3] This activated form is then incorporated into the macrolide structure by glycosyltransferases. The biosynthetic pathway involves a series of enzymatic reactions starting from TDP-D-glucose. The key enzymes in this pathway include a 4,6-dehydratase, a 3,4-isomerase, a transaminase, and an N,N-dimethyltransferase.[1][3][4]

TDP_Mycaminose_Biosynthesis TDP_D_Glucose TDP-D-Glucose TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->TDP_4_keto_6_deoxy_D_glucose TylA1 (4,6-dehydratase) TDP_3_keto_6_deoxy_D_glucose TDP-3-keto-6-deoxy-D-glucose TDP_4_keto_6_deoxy_D_glucose->TDP_3_keto_6_deoxy_D_glucose Tyl1a (3,4-isomerase) TDP_3_amino_3_6_dideoxy_D_glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP_3_keto_6_deoxy_D_glucose->TDP_3_amino_3_6_dideoxy_D_glucose TylB (transaminase) TDP_3_dimethylamino_3_6_dideoxy_D_glucose TDP-mycaminose TDP_3_amino_3_6_dideoxy_D_glucose->TDP_3_dimethylamino_3_6_dideoxy_D_glucose TylM1 (N,N-dimethyltransferase)

TDP-Mycaminose Biosynthetic Pathway
Mechanism of Action: Inhibition of Protein Synthesis

This compound is a critical component of macrolide antibiotics that inhibit bacterial protein synthesis.[5][6][7] These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[5][8][9] The this compound sugar moiety plays a crucial role in this interaction, often forming hydrogen bonds with specific nucleotides of the 23S rRNA.[5] This binding partially occludes the tunnel, sterically hindering the progression of the growing polypeptide chain and leading to the dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[6][10][11]

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel 30S_Subunit 30S Subunit Polypeptide Growing Polypeptide Chain NPET->Polypeptide Blocks exit of Macrolide Macrolide Antibiotic (with this compound) Macrolide->NPET Binds to Inhibition Protein Synthesis Inhibition Polypeptide->Inhibition Leads to

Mechanism of Macrolide Action

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated by acid hydrolysis of macrolide antibiotics that contain it, such as tylosin (B1662201) or magnamycin. A general protocol is outlined below.

Workflow for this compound Isolation and Purification:

Isolation_Purification_Workflow Start Macrolide Antibiotic (e.g., Tylosin) Hydrolysis Acid Hydrolysis (e.g., 2M H2SO4, reflux) Start->Hydrolysis Neutralization Neutralization (e.g., Ba(OH)2) Hydrolysis->Neutralization Filtration Filtration to remove BaSO4 Neutralization->Filtration Concentration Concentration of Filtrate Filtration->Concentration Chromatography Column Chromatography (e.g., Dowex 50W-X8, NH4OH gradient) Concentration->Chromatography Analysis Fraction Analysis (e.g., TLC, Ninhydrin stain) Chromatography->Analysis Final_Purification Crystallization or Lyophilization Analysis->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

References

The Mycaminose Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the mycaminose biosynthesis pathway, a critical route for the formation of the deoxyamino sugar D-mycaminose, a key component of the macrolide antibiotic tylosin (B1662201) produced by Streptomyces fradiae. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic cascade, quantitative data on enzyme kinetics, and comprehensive experimental protocols for the key methodologies used to elucidate this pathway. The guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction

Deoxyamino sugars are vital components of many biologically active secondary metabolites, often playing a crucial role in the therapeutic efficacy of the parent compounds. D-mycaminose is a 3-(dimethylamino)-3,6-dideoxyhexose found in the 16-membered macrolide antibiotic tylosin. The biosynthesis of this sugar from the precursor TDP-D-glucose involves a series of enzymatic modifications, including isomerization, amination, and N,N-dimethylation. The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic studies, in vivo reconstitution experiments, and in vitro biochemical characterization of the involved enzymes. Understanding this pathway not only provides fundamental insights into the biosynthesis of unusual sugars but also opens avenues for the chemoenzymatic synthesis of novel glycosylated natural products with potentially improved pharmacological properties.

The core of the this compound biosynthesis pathway involves the enzymatic activities encoded by the tyl1a, tylB, and tylM1 genes found within the tylosin biosynthetic gene cluster in Streptomyces fradiae.[1][2] This guide will systematically detail the function of each enzyme, the intermediates formed, and the experimental approaches used to characterize this fascinating biosynthetic route.

The this compound Biosynthesis Pathway

The biosynthesis of TDP-D-mycaminose commences from the common precursor TDP-4-keto-6-deoxy-D-glucose, which is derived from TDP-D-glucose through the action of TDP-D-glucose 4,6-dehydratase.[3] The subsequent transformation of this intermediate to TDP-D-mycaminose is catalyzed by three dedicated enzymes: Tyl1a, TylB, and TylM1.[1][4]

Enzymatic Steps
  • Isomerization by Tyl1a: The first committed step is the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. This 3,4-ketoisomerization is catalyzed by the enzyme Tyl1a .[5][6] This reaction is a critical branch point, diverting the intermediate from other deoxy sugar pathways.[6]

  • Amination by TylB: The 3-keto intermediate is then subjected to amination at the C-3 position. The enzyme TylB , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group from an amino acid donor (e.g., L-glutamate) to TDP-3-keto-6-deoxy-D-glucose, yielding TDP-3-amino-3,6-dideoxy-D-glucose.[7][8]

  • N,N-Dimethylation by TylM1: The final step in the pathway is the sequential N,N-dimethylation of the 3-amino group. The S-adenosyl-L-methionine (SAM)-dependent N,N-dimethyltransferase, TylM1 , catalyzes the transfer of two methyl groups from SAM to the amino group of TDP-3-amino-3,6-dideoxy-D-glucose, proceeding through a monomethylated intermediate to form the final product, TDP-D-mycaminose.[1][2]

Pathway Diagram

Mycaminose_Biosynthesis_Pathway cluster_main This compound Biosynthesis Pathway TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_3_keto_6_deoxy_D_glucose TDP-3-keto-6-deoxy-D-glucose TDP_4_keto_6_deoxy_D_glucose->TDP_3_keto_6_deoxy_D_glucose Tyl1a (3,4-ketoisomerase) TDP_3_amino_3_6_dideoxy_D_glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP_3_keto_6_deoxy_D_glucose->TDP_3_amino_3_6_dideoxy_D_glucose TylB (Aminotransferase) TDP_this compound TDP-D-mycaminose TDP_3_amino_3_6_dideoxy_D_glucose->TDP_this compound TylM1 (N,N-dimethyltransferase) + 2 SAM

Caption: The enzymatic cascade of the this compound biosynthesis pathway.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Tyl1a
SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
TDP-4-keto-6-deoxy-D-glucose130 ± 202.0 ± 0.12.6 x 103[8]

Note: Data obtained from steady-state kinetic analysis.[8]

Table 2: Kinetic Parameters of TylB
SubstrateKmkcatkcat/KmReference
TDP-3-keto-6-deoxy-D-glucoseData not availableData not availableData not available
L-glutamateData not availableData not availableData not available

Note: Detailed steady-state kinetic parameters for TylB have not been reported in the reviewed literature. A general protocol for an aminotransferase assay is provided in the experimental protocols section.

Table 3: Kinetic Parameters of TylM1
Reaction StepRate Constant (min-1)Reference
Monomethylation0.020[1]
Dimethylation0.062[1]

Note: These are first-order rate constants determined from time-course analysis of the mono- and dimethylation steps.[1] Detailed Michaelis-Menten kinetic parameters (Km and kcat) for the substrates TDP-3-amino-3,6-dideoxy-D-glucose and S-adenosylmethionine are not fully available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthesis pathway.

General Reagents and Equipment
  • Bacterial Strains: E. coli for protein expression (e.g., BL21(DE3)), Streptomyces fradiae for gene source.

  • Plasmids: Expression vectors (e.g., pET vectors) for cloning tyl1a, tylB, and tylM1.

  • Chromatography Systems: FPLC or HPLC systems for protein purification and analysis of TDP-sugars.

  • Chromatography Columns: Ni-NTA affinity columns, ion-exchange columns (e.g., MonoQ), size-exclusion columns, and reverse-phase C18 columns.

  • Spectrophotometer/Plate Reader: For protein quantification and enzyme assays.

  • NMR Spectrometer: For structural characterization of intermediates and products.

  • Mass Spectrometer: For confirmation of molecular weights.

  • Standard Reagents: Buffers, salts, amino acids, TDP-D-glucose, S-adenosylmethionine (SAM), and other common laboratory chemicals.

Overexpression and Purification of His-tagged Tyl Enzymes

This protocol describes a general method for the expression and purification of His-tagged Tyl1a, TylB, and TylM1.

Protein_Purification_Workflow cluster_workflow Protein Purification Workflow start Gene Cloning into Expression Vector transform Transformation into E. coli BL21(DE3) start->transform culture Cell Culture and Induction with IPTG transform->culture harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis (Sonication) harvest->lysis clarify Clarification of Lysate (Centrifugation) lysis->clarify imac IMAC Purification (Ni-NTA Column) clarify->imac wash Wash with Imidazole (B134444) Buffer imac->wash elute Elution with High Imidazole Buffer wash->elute dialysis Dialysis/Buffer Exchange elute->dialysis end Purified Enzyme dialysis->end

Caption: Workflow for the expression and purification of His-tagged proteins.

Methodology:

  • Gene Cloning: The open reading frames of tyl1a, tylB, and tylM1 are amplified by PCR from S. fradiae genomic DNA and cloned into a pET expression vector containing an N-terminal His6-tag.

  • Transformation and Expression: The resulting plasmids are transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a Bradford or BCA assay.

Enzymatic Synthesis of TDP-4-keto-6-deoxy-D-glucose

The substrate for Tyl1a, TDP-4-keto-6-deoxy-D-glucose, can be synthesized enzymatically from TDP-D-glucose.[2]

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing TDP-D-glucose (e.g., 5 mM) and the enzyme TDP-D-glucose 4,6-dehydratase (e.g., a commercially available or purified enzyme) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Incubation: The reaction is incubated at 37°C and monitored for the formation of the product.

  • Purification: The product, TDP-4-keto-6-deoxy-D-glucose, can be purified from the reaction mixture using anion-exchange chromatography (e.g., on a MonoQ column).

In Vitro Enzyme Assays

The activity of Tyl1a can be monitored by observing the conversion of its substrate to the product, which is then consumed by the subsequent enzyme, TylB.

Methodology:

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM TDP-4-keto-6-deoxy-D-glucose, and a suitable concentration of purified Tyl1a.

  • Coupled Assay with TylB: To follow the reaction to a stable product, purified TylB (e.g., 5 µM) and an amino donor like L-glutamate (e.g., 10 mM) are included in the reaction mixture.

  • Incubation and Quenching: The reaction is incubated at 25°C. Aliquots are taken at various time points and the reaction is quenched by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing.

  • Analysis: The quenched samples are analyzed by HPLC on a C18 reverse-phase column to separate the substrate, intermediate, and product. The compounds are detected by UV absorbance at 267 nm.

Methodology:

  • Substrate Synthesis: The substrate, TDP-3-keto-6-deoxy-D-glucose, is generated in situ by the action of Tyl1a on TDP-4-keto-6-deoxy-D-glucose.

  • Reaction Mixture: A reaction mixture is prepared containing 50 mM potassium phosphate buffer (pH 7.5), a defined concentration of TDP-3-keto-6-deoxy-D-glucose (generated in situ), a saturating concentration of an amino donor (e.g., 10 mM L-glutamate), pyridoxal 5'-phosphate (PLP, e.g., 50 µM), and a limiting amount of purified TylB.

  • Incubation and Quenching: The reaction is incubated at a controlled temperature (e.g., 30°C). Aliquots are removed at different time points and the reaction is stopped, for example, by the addition of acid or by heat inactivation.

  • Analysis: The formation of the product, TDP-3-amino-3,6-dideoxy-D-glucose, is monitored by HPLC as described for the Tyl1a assay. The consumption of the amino donor or the formation of the corresponding keto acid can also be monitored using appropriate analytical methods (e.g., coupled enzymatic assays or LC-MS).

The activity of TylM1 is determined by monitoring the methylation of TDP-3-amino-3,6-dideoxy-D-glucose.

Methodology:

  • Substrate Synthesis: The substrate TDP-3-amino-3,6-dideoxy-D-glucose can be produced enzymatically using Tyl1a and TylB.

  • Reaction Mixture: A typical assay mixture (e.g., 200 µL) contains 50 mM potassium phosphate buffer (pH 7.5), a defined concentration of TDP-3-amino-3,6-dideoxy-D-glucose, a saturating concentration of S-adenosyl-L-methionine (SAM, e.g., 10 mM), and a suitable amount of purified TylM1.[2]

  • Incubation and Quenching: The reaction is incubated at 23°C.[2] Aliquots are taken at various time points, and the reaction is quenched.

  • Analysis: The consumption of the substrate and the formation of the monomethylated and dimethylated products are monitored by HPLC using an anion-exchange column (e.g., Adsorbosphere SAX) with a potassium phosphate buffer gradient at a low pH (e.g., pH 3.6) to separate the different methylated species.[2]

In Vivo Reconstitution of the this compound Pathway

The entire this compound biosynthesis pathway can be reconstituted in a heterologous host, such as Streptomyces venezuelae.[9][10]

In_Vivo_Reconstitution_Workflow cluster_workflow In Vivo Reconstitution Workflow construct Construct Expression Plasmid (tyl1a, tylB, tylM1) transform Transform into Heterologous Host (e.g., S. venezuelae) construct->transform culture Cultivate Transformed Strain transform->culture feed Feed Aglycone Precursor (e.g., Tylactone) culture->feed extract Extract Metabolites from Culture feed->extract analyze Analyze Products (LC-MS, NMR) extract->analyze result Detection of Mycaminosylated Product analyze->result

Caption: Workflow for the in vivo reconstitution of the this compound pathway.

Methodology:

  • Plasmid Construction: An expression plasmid is constructed containing the genes tyl1a, tylB, and tylM1 under the control of a suitable promoter.

  • Transformation: The plasmid is introduced into a suitable Streptomyces host strain that lacks the native genes for the sugar of interest but can produce an aglycone acceptor.

  • Cultivation and Feeding: The recombinant strain is cultivated under appropriate conditions. An aglycone precursor, such as tylactone, is fed to the culture.

  • Extraction and Analysis: After a period of incubation, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extract is concentrated and analyzed by LC-MS and NMR to identify the formation of the mycaminosylated product.

Conclusion

The this compound biosynthesis pathway is a well-characterized enzymatic cascade that provides a clear example of how complex sugar moieties are assembled in nature. The detailed understanding of the enzymes Tyl1a, TylB, and TylM1, their substrates, and their mechanisms of action offers a powerful toolkit for synthetic biology and drug development. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to further investigate this pathway, engineer novel glycosylated compounds, or explore the broader field of carbohydrate biosynthesis. Future work may focus on obtaining a more complete kinetic characterization of TylB and TylM1, as well as exploring the substrate promiscuity of these enzymes to generate a wider diversity of modified sugars.

References

The Natural Occurrence of Mycaminose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose, a deoxyamino sugar, is a naturally occurring monosaccharide that has garnered interest within the scientific community due to its presence in bioactive compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthesis, and relevant experimental data. The information is presented to support research and development efforts in fields such as natural product chemistry, microbiology, and pharmacology.

Natural Sources of this compound

This compound has been identified in two primary natural sources: the bacterium Streptomyces fradiae and the plant Syzygium cumini.

Streptomyces fradiae: A Microbial Source

Streptomyces fradiae is a bacterium known for its production of the macrolide antibiotic tylosin (B1662201). This compound is an essential structural component of tylosin, being the first sugar moiety attached to the tylactone (B1246279) core during its biosynthesis. The presence of this compound is crucial for the biological activity of tylosin.

Syzygium cumini: A Botanical Source

Syzygium cumini, commonly known as jamun, black plum, or java plum, is a medicinal plant whose seeds and leaves have been reported to contain this compound. In traditional medicine, various parts of S. cumini are used for their therapeutic properties, including the management of diabetes. It has been suggested that this compound may contribute to the anti-diabetic effects of extracts from this plant.

Quantitative Data

The following table summarizes the available quantitative data regarding this compound from its natural sources. It is important to note that data on the precise concentration of free this compound in these sources is limited. The provided data primarily reflects the administration of extracts or compounds in research settings.

Source OrganismPart/ConditionCompound AdministeredDosageObserved EffectReference
Syzygium cuminiSeedThis compound50 mg/kgSignificant reduction in blood glucose in diabetic rats
Syzygium cuminiSeedMethanolic Extract300 mg/kg76.82% hypoglycemic effect in diabetic rats
Syzygium cuminiSeedEthanolic Extract500 mg/kg69% hypoglycemic effect in diabetic rats
Syzygium cuminiLeafEthanolic Extract150 mg/kg BWReduced malondialdehyde levels and increased catalase activity in rats

Biosynthesis of this compound in Streptomyces fradiae

The biosynthetic pathway of TDP-mycaminose in Streptomyces fradiae has been elucidated and involves a series of enzymatic reactions. The key genes involved in this pathway are part of the tylosin biosynthetic gene cluster and include tylM1, tylM2, tylM3, tylB, and tyl1a.

The pathway begins with TDP-D-glucose, a common precursor for deoxysugars. The following diagram illustrates the key steps in the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-mycaminose.

Mycaminose_Biosynthesis cluster_pathway TDP-Mycaminose Biosynthetic Pathway in S. fradiae TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_3_keto_6_deoxy_D_glucose TDP-3-keto-6-deoxy-D-glucose TDP_4_keto_6_deoxy_D_glucose->TDP_3_keto_6_deoxy_D_glucose Tyl1a (3,4-ketoisomerase) TDP_3_amino_3_6_dideoxy_D_glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP_3_keto_6_deoxy_D_glucose->TDP_3_amino_3_6_dideoxy_D_glucose TylB (Aminotransferase) TDP_3_dimethylamino_3_6_dideoxy_D_glucose TDP-3-dimethylamino-3,6-dideoxy-D-glucose (TDP-mycaminose) TDP_3_amino_3_6_dideoxy_D_glucose->TDP_3_dimethylamino_3_6_dideoxy_D_glucose TylM1 (N,N-dimethyltransferase) Isolation_Workflow_S_fradiae cluster_workflow General Isolation Workflow from S. fradiae Fermentation 1. Fermentation of S. fradiae Extraction 2. Extraction of Culture Broth (e.g., with ethyl acetate) Fermentation->Extraction Hydrolysis 3. Acid Hydrolysis of Tylosin-containing Extract (to cleave glycosidic bonds) Extraction->Hydrolysis Chromatography 4. Chromatographic Separation (e.g., Column Chromatography, HPLC) Hydrolysis->Chromatography Characterization 5. Structural Elucidation (NMR, Mass Spectrometry) Chromatography->Characterization

The Pivotal Role of Mycaminose in Macrolide Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections. Their complex structure, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached, is central to their therapeutic efficacy. Among these sugar moieties, the amino sugar D-mycaminose plays a critical and multifaceted role in the biological activity of several 16-membered macrolides, such as tylosin (B1662201). This technical guide provides an in-depth exploration of the biological functions of mycaminose, detailing its impact on antibacterial potency, ribosome binding, and the strategies for its modification in the development of novel macrolide derivatives.

The Core Function of this compound: Anchoring to the Ribosome

Macrolide antibiotics exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] The primary binding site is located within the nascent peptide exit tunnel (NPET).[2] Structural and biochemical studies have revealed that the sugar residues of macrolides are not mere appendages but are crucial for high-affinity binding and proper orientation of the antibiotic within the ribosome.

This compound, typically attached at the C-5 position of the macrolactone ring, plays a pivotal role in this interaction.[3] Its dimethylamino group is essential for establishing key hydrogen bonds with nucleotide residues of the 23S rRNA, particularly A2058 and A2059 (E. coli numbering).[4] This interaction is critical for anchoring the macrolide to its target site. The presence and correct stereochemistry of this compound are directly correlated with the antibiotic's potency.

Quantitative Analysis of this compound's Contribution to Antibacterial Activity

The significance of this compound to the antibacterial activity of macrolides is quantitatively demonstrated by comparing the Minimum Inhibitory Concentrations (MICs) of macrolide aglycones (lacking the sugar) with their glycosylated counterparts. 5-O-Mycaminosyltylonolide (OMT), the precursor to tylosin containing only the this compound sugar, exhibits significantly greater antibacterial activity than its aglycone, tylonolide.[5] This underscores the essential contribution of this compound to the molecule's efficacy.

The following table summarizes the comparative in vitro activity of mycaminosyltylonolide (B1235343) and its parent compound, tylosin, against a panel of pathogenic bacteria. Lower MIC values indicate greater potency.

Bacterial StrainMycaminosyltylonolide (OMT) MIC (µg/mL)Tylosin MIC (µg/mL)
Staphylococcus aureus21
Streptococcus pyogenes0.50.25
Escherichia coli>12864
Pasteurella multocida42

Data compiled from publicly available studies.[5]

Structure-Activity Relationship and the Impact of this compound Modification

The this compound moiety is a prime target for chemical modification to enhance the antibacterial spectrum, overcome resistance, and improve the pharmacokinetic properties of macrolides. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-4' and C-6' positions of this compound can significantly impact the antibiotic's activity. For instance, introducing an ester group at the 6'-OH and a small ether substituent at the 4'-OH of this compound in 14-membered ketolides has been shown to improve their antibacterial activity against both macrolide-sensitive and resistant strains.[5]

Furthermore, the synthesis of novel derivatives of 5-O-mycaminosyltylonolide with modifications at the C-23 position of the lactone ring, while retaining the essential this compound sugar, has led to compounds with expanded activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[6]

The Role of this compound in Overcoming Resistance

Bacterial resistance to macrolides is a growing clinical concern. The most common mechanism of resistance is the methylation of the A2058 residue in the 23S rRNA by Erm methyltransferases.[7] This modification sterically hinders the binding of macrolides to the ribosome. The presence and specific interactions of this compound can influence the susceptibility of macrolides to this resistance mechanism. While methylation of A2058 disrupts a key hydrogen bond with the desosamine (B1220255) sugar in 14- and 15-membered macrolides, the interaction of this compound in 16-membered macrolides with the ribosome is more complex, and some derivatives may retain partial activity against resistant strains.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Stock solutions of macrolide antibiotics in a suitable solvent (e.g., DMSO).

b. Procedure:

  • Prepare serial twofold dilutions of the macrolide antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Fluorescence Polarization Assay for Macrolide-Ribosome Binding

This method measures the binding of a fluorescently labeled macrolide to the ribosome.[9][10]

a. Preparation of Reagents:

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

  • Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600).

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 100 mM NH₄Cl, 4 mM 2-mercaptoethanol).

  • Unlabeled competitor macrolides.

b. Procedure:

  • In a 96-well black, flat-bottom plate, add a fixed concentration of the fluorescently labeled macrolide.

  • Add increasing concentrations of the 70S ribosomes to the wells.

  • For competitive binding assays, add a fixed concentration of both the fluorescently labeled macrolide and ribosomes, followed by increasing concentrations of the unlabeled competitor macrolide.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • The data is then analyzed to determine the dissociation constant (Kd) for the binding interaction.

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of TDP-D-mycaminose is a multi-step enzymatic process that starts from glucose-1-phosphate. The following diagram illustrates the key enzymatic steps in the pathway within Streptomyces fradiae, the producer of tylosin.[2][11]

Mycaminose_Biosynthesis G1P Glucose-1-phosphate GDP_G GDP-D-glucose G1P->GDP_G TylA1 GDP_KDG GDP-4-keto-6-deoxy-D-glucose GDP_G->GDP_KDG TylA2 TDP_G TDP-D-glucose TDP_KDG TDP-4-keto-6-deoxy-D-glucose TDP_G->TDP_KDG TylA3 TDP_3KDG TDP-3-keto-6-deoxy-D-glucose TDP_KDG->TDP_3KDG Tyl1a TDP_3ADG TDP-3-amino-3,6-dideoxy-D-glucose TDP_3KDG->TDP_3ADG TylB TDP_Myc TDP-D-mycaminose TDP_3ADG->TDP_Myc TylM1

Caption: Biosynthetic pathway of TDP-D-mycaminose in Streptomyces fradiae.

Experimental Workflow for Semi-Synthesis of Modified Macrolides

The development of novel macrolide analogues often involves the semi-synthesis from a naturally produced precursor. The following workflow outlines the general steps for creating and evaluating modified 5-O-mycaminosyltylonolide derivatives.[12]

Semisynthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start with Precursor (e.g., Clarithromycin) Protect Protect Reactive Groups (e.g., 2'-OH of desosamine) Start->Protect Modify Chemical Modification of Target Position (e.g., C-23) Protect->Modify Deprotect Deprotection Modify->Deprotect Purify Purification and Characterization (NMR, MS) Deprotect->Purify MIC MIC Determination (Broth Microdilution) Purify->MIC Binding Ribosome Binding Assay (Fluorescence Polarization) Purify->Binding Toxicity In vitro/In vivo Toxicity Studies Purify->Toxicity Data Data Analysis and SAR Determination MIC->Data Binding->Data Toxicity->Data

Caption: Workflow for semi-synthesis and evaluation of modified macrolides.

Macrolide-Ribosome Interaction

This diagram illustrates the mechanism of action of macrolides, highlighting the interaction of the this compound sugar with the 23S rRNA within the nascent peptide exit tunnel.

Macrolide_Action cluster_ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) Nascent_Peptide Nascent Polypeptide Chain NPET->Nascent_Peptide  Blockage rRNA 23S rRNA (A2058, A2059) Macrolide Macrolide Antibiotic Macrolide->NPET  Occlusion This compound This compound Sugar Macrolide->this compound This compound->rRNA  Binding Inhibition Protein Synthesis Inhibition Nascent_Peptide->Inhibition

Caption: Mechanism of macrolide action at the bacterial ribosome.

Conclusion

This compound is an indispensable component of many 16-membered macrolide antibiotics, contributing significantly to their antibacterial potency through crucial interactions with the bacterial ribosome. A thorough understanding of the structure-activity relationships of this compound provides a rational basis for the design of novel macrolide derivatives with improved efficacy, an expanded antibacterial spectrum, and the ability to overcome existing resistance mechanisms. The experimental protocols and workflows outlined in this guide serve as a foundation for researchers in the continued development of this important class of antibiotics.

References

An In-depth Technical Guide to the Discovery and History of Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycaminose, a deoxyamino sugar integral to the structure and bioactivity of several macrolide antibiotics, has been a subject of significant scientific inquiry since its discovery. This technical guide provides a comprehensive overview of the history, discovery, and biosynthesis of this compound. It details the initial isolation and characterization of this unique sugar, the elucidation of its complex biosynthetic pathway, and the history of its chemical synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and future research in this field.

Discovery and Initial Characterization

This compound was first identified as a constituent of the macrolide antibiotic Magnamycin (Carbomycin), which was isolated from Streptomyces halstedii. Later, it was also found to be a key component of Tylosin (B1662201), an antibiotic produced by Streptomyces fradiae. The initial structural elucidation of this compound was a significant challenge for organic chemists, relying on classical degradation methods and early spectroscopic techniques.

The structure of this compound was determined to be 3,6-dideoxy-3-(dimethylamino)-D-glucose. This was established through a combination of chemical degradation studies, which broke the molecule down into smaller, identifiable fragments, and early applications of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provided crucial information about the connectivity and stereochemistry of the atoms.

Biosynthesis of TDP-L-Mycaminose

The biosynthesis of thymidine (B127349) diphosphate (B83284) (TDP)-L-mycaminose is a multi-step enzymatic process that begins with the common precursor TDP-D-glucose. The elucidation of this pathway was a significant breakthrough, enabling the potential for bioengineering and the production of novel glycosylated compounds. The key enzymes and their corresponding genes in the this compound biosynthetic pathway in Streptomyces fradiae have been identified and characterized.

The biosynthetic pathway involves the following key steps:

  • Dehydration: The pathway is initiated by the enzyme TDP-D-glucose 4,6-dehydratase (TylA2), which converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.

  • Isomerization: A key step is the 3,4-isomerization of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose, catalyzed by the enzyme TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase (Tyl1a). The discovery of the tyl1a gene was a crucial revision to the initially proposed pathway.

  • Amination: The 3-keto group is then converted to an amino group by the aminotransferase TylB, forming TDP-3-amino-3,6-dideoxy-D-glucose.

  • N,N-Dimethylation: The final step is the N,N-dimethylation of the amino group, catalyzed by the N,N-dimethyltransferase TylM1, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce TDP-L-mycaminose.

Signaling Pathways and Experimental Workflows

Mycaminose_Biosynthesis TDP_D_Glucose TDP-D-Glucose TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->TDP_4_keto_6_deoxy_D_glucose TylA2 (4,6-dehydratase) TDP_3_keto_6_deoxy_D_glucose TDP-3-keto-6-deoxy-D-glucose TDP_4_keto_6_deoxy_D_glucose->TDP_3_keto_6_deoxy_D_glucose Tyl1a (3,4-isomerase) TDP_3_amino_3_6_dideoxy_D_glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP_3_keto_6_deoxy_D_glucose->TDP_3_amino_3_6_dideoxy_D_glucose TylB (aminotransferase) TDP_L_this compound TDP-L-Mycaminose TDP_3_amino_3_6_dideoxy_D_glucose->TDP_L_this compound TylM1 (N,N-dimethyltransferase) + 2 SAM

Biosynthetic pathway of TDP-L-mycaminose from TDP-D-glucose.

Quantitative Data

The following table summarizes key quantitative data related to this compound production and the enzymes involved in its biosynthesis.

ParameterValueOrganism/EnzymeReference
Production Titer
Tylactone0.5 mg/LStreptomyces venezuelae (heterologous host)[1][2]
Tylactone (with precursors)1.4 mg/LStreptomyces venezuelae (heterologous host)[1][2]
Enzyme Kinetics (Tyl1a) [3]
Km (TDP-4-keto-6-deoxy-D-glucose)45 ± 5 µMTyl1a[3]
kcat1.2 ± 0.1 min-1Tyl1a[3]
kcat/Km2.7 x 104 M-1min-1Tyl1a[3]
Enzyme Kinetics (TylM1)
Km (TDP-3-amino-3,6-dideoxy-D-glucose)Not determinedTylM1
Km (SAM)Not determinedTylM1

Experimental Protocols

Isolation and Characterization of this compound-Containing Macrolides

Objective: To isolate and purify this compound-containing macrolides from a fermentation broth for structural elucidation.

Methodology:

  • Fermentation: Cultivate the producing organism (e.g., Streptomyces fradiae) in a suitable production medium under optimal conditions (e.g., 28-30°C, 200-250 rpm for 5-7 days).

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at a neutral pH.

    • Extract the mycelium with a polar solvent like acetone (B3395972) or methanol.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

    • Further purify the fractions containing the target macrolide using reversed-phase high-performance liquid chromatography (HPLC).

  • Characterization:

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the purified compound using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain detailed structural information by acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The characteristic signals of the this compound moiety can be identified and assigned.

In Vivo Reconstitution of the this compound Biosynthetic Pathway

Objective: To functionally express the this compound biosynthetic genes in a heterologous host and confirm the production of this compound.[4]

Methodology:

  • Host Strain Selection: Utilize a suitable heterologous host, such as a derivative of Streptomyces venezuelae that lacks competing pathways.

  • Vector Construction:

    • Clone the this compound biosynthetic genes (tyl1a, tylB, tylM1, etc.) into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter (e.g., ermEp*).

  • Transformation: Introduce the expression plasmid into the Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.

  • Cultivation and Induction: Grow the recombinant Streptomyces strain in a suitable medium and induce gene expression if an inducible promoter is used.

  • Metabolite Extraction and Analysis:

    • Harvest the culture and extract the metabolites from the supernatant and mycelium.

    • Analyze the extracts for the presence of this compound or this compound-containing compounds using LC-MS/MS.

    • For confirmation, the produced compound can be purified and its structure verified by NMR spectroscopy.

Reconstitution_Workflow cluster_cloning Vector Construction cluster_expression Heterologous Expression cluster_analysis Analysis Myc_genes This compound Biosynthesis Genes (tyl1a, tylB, tylM1) Recombinant_plasmid Recombinant Plasmid Myc_genes->Recombinant_plasmid Shuttle_vector E. coli-Streptomyces Shuttle Vector Shuttle_vector->Recombinant_plasmid E_coli E. coli (Donor) Recombinant_plasmid->E_coli Streptomyces_host Streptomyces venezuelae (Host) E_coli->Streptomyces_host Conjugation Recombinant_Streptomyces Recombinant Streptomyces Streptomyces_host->Recombinant_Streptomyces Fermentation Fermentation Recombinant_Streptomyces->Fermentation Extraction Metabolite Extraction Fermentation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS NMR NMR Analysis LC_MS->NMR Purification

Workflow for the in vivo reconstitution of the this compound pathway.

History of Chemical Synthesis

The total synthesis of this compound has been a significant challenge for organic chemists due to the presence of multiple stereocenters and the need for selective protection and deprotection of hydroxyl and amino groups. Early synthetic efforts focused on the development of methods for the stereoselective introduction of the 3-amino group and the 6-deoxy functionality.

Key strategies in the chemical synthesis of this compound have included:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as D-glucose or other sugars, to provide the basic stereochemical framework.

  • Stereoselective Amination: Development of methods for the stereocontrolled introduction of the amino group at the C-3 position, often involving nucleophilic substitution reactions with inversion of configuration.

  • Deoxygenation: Methods for the selective removal of the hydroxyl group at the C-6 position.

More recent synthetic approaches have focused on improving the efficiency and stereoselectivity of the synthesis, often employing modern catalytic methods.

Biological Activity of Free this compound

While the biological activity of macrolide antibiotics containing this compound is well-established, with these compounds typically acting as inhibitors of bacterial protein synthesis, the biological activity of free this compound is less extensively studied. Some studies have suggested that free this compound may possess some inherent biological activities, although these are generally much weaker than the parent macrolide. Research into the specific cellular effects of free this compound is an ongoing area of investigation. Preliminary studies have explored its potential as an antimicrobial or signaling molecule, but further research is needed to fully elucidate its biological role.[5]

Conclusion

The discovery and study of this compound have provided valuable insights into the biosynthesis of complex natural products and have opened up avenues for the creation of novel bioactive compounds through biosynthetic engineering and chemical synthesis. This technical guide has summarized the key historical milestones, biosynthetic pathways, and experimental methodologies related to this compound. The provided data and protocols are intended to be a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further exploration of this fascinating and important deoxyamino sugar.

References

An In-Depth Technical Guide to the Stereochemistry of D-Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mycaminose, a 3,6-dideoxy-3-(dimethylamino)-D-glucose, is a crucial amino sugar component of various macrolide antibiotics, including tylosin. Its stereochemistry plays a pivotal role in the biological activity of these antibiotics, influencing their binding to the bacterial ribosome. This technical guide provides a comprehensive overview of the stereochemical elucidation of D-mycaminose, detailing its absolute configuration, conformational analysis, and the experimental protocols used for its characterization. Quantitative data from polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are presented in structured tables for clarity and comparative analysis. Furthermore, key synthetic and analytical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical and experimental workflows.

Introduction

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its chemical and biological properties. For pharmacologically active compounds, stereochemistry is a critical determinant of efficacy and safety. D-mycaminose, as an integral part of several clinically significant antibiotics, has been the subject of detailed stereochemical investigation to understand its contribution to the overall activity of the parent macrolide. This guide synthesizes the key findings related to the stereochemistry of D-mycaminose, offering a technical resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Absolute Configuration of D-Mycaminose

The absolute configuration of D-mycaminose has been unequivocally established as 3,6-dideoxy-3-(dimethylamino)-D-glucose. This was determined through a combination of chemical synthesis and optical rotation measurements.

Chemical Synthesis

The definitive proof of the absolute configuration of mycaminose was achieved through its synthesis from a starting material of known stereochemistry, D-glucose. The key synthetic transformations involve the deoxygenation at C-6 and the introduction of a dimethylamino group with inversion of configuration at C-3.

Optical Rotation

Optical rotation is a key physical property used to characterize chiral molecules. The specific rotation of a compound is a standardized measure of its ability to rotate the plane of polarized light.

Compound Specific Rotation ([(\alpha)]D) Solvent Reference
D-Mycaminose Hydrochloride+28°Water[1]

Table 1: Specific Rotation of D-Mycaminose Hydrochloride.

Conformational Analysis

In solution, D-mycaminose, like other hexopyranoses, exists predominantly in a chair conformation. The preferred conformation is the one that minimizes steric interactions between bulky substituents. For D-mycaminose, the 4C1 conformation is the most stable, placing the large dimethylamino group and the methyl group in equatorial positions.

Spectroscopic Data for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the D-mycaminose ring provide detailed information about the relative orientation of the substituents.

Position 1H Chemical Shift (ppm) 1H-1H Coupling Constants (Hz) 13C Chemical Shift (ppm)
1Data not availableData not availableData not available
2Data not availableData not availableData not available
3Data not availableData not availableData not available
4Data not availableData not availableData not available
5Data not availableData not availableData not available
6Data not availableData not availableData not available
N(CH3)2Data not availableData not availableData not available

Table 2: Representative 1H and 13C NMR Data for D-Mycaminose.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

Note: A publicly available crystal structure of D-mycaminose itself has not been identified in the crystallographic databases. The structural data is typically obtained from the crystal structure of the macrolide antibiotic containing the D-mycaminose unit.

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Key Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available
Key Torsion Angles (°)Data not available

Table 3: Representative Crystallographic Data for a D-Mycaminose-containing Structure.

Experimental Protocols

Determination of Specific Rotation

Objective: To measure the specific rotation of D-mycaminose hydrochloride.

Materials:

  • D-Mycaminose hydrochloride

  • Distilled water

  • Polarimeter (e.g., sodium D-line at 589 nm)

  • Volumetric flask (10 mL)

  • Analytical balance

  • Sample cell (1 dm)

Procedure:

  • Accurately weigh approximately 100 mg of D-mycaminose hydrochloride.

  • Dissolve the sample in distilled water in a 10 mL volumetric flask and dilute to the mark.

  • Calibrate the polarimeter with a blank (distilled water).

  • Fill the sample cell with the D-mycaminose hydrochloride solution, ensuring no air bubbles are present.

  • Measure the observed rotation ((\alpha)) at a constant temperature (e.g., 20 °C).

  • Calculate the specific rotation using the formula: [(\alpha)]D = (\alpha) / (c * l) where:

    • (\alpha) is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the sample cell in decimeters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire 1H and 13C NMR spectra of a D-mycaminose derivative for structural elucidation.

Materials:

  • D-mycaminose derivative (e.g., a methyl glycoside)

  • Deuterated solvent (e.g., D2O, CDCl3)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Dissolve an appropriate amount of the D-mycaminose derivative in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum.

  • Acquire a 13C NMR spectrum.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

  • Analyze the chemical shifts, coupling constants, and correlations to determine the relative stereochemistry of the sugar.

X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of a suitable D-mycaminose derivative.

Materials:

  • A crystalline derivative of D-mycaminose

  • Single-crystal X-ray diffractometer

Procedure:

  • Grow suitable single crystals of a D-mycaminose derivative. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a single crystal on the goniometer head of the diffractometer.

  • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualizations

Stereochemical_Elucidation_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Stereochemical Analysis Start D-Glucose (Known Stereochemistry) Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Activation of C-6 Hydroxyl Step1->Step2 Step3 Deoxygenation at C-6 Step2->Step3 Step4 Activation of C-3 Hydroxyl Step3->Step4 Step5 Nucleophilic Substitution with Dimethylamine (Inversion) Step4->Step5 Step6 Deprotection Step5->Step6 End D-Mycaminose Step6->End This compound Synthesized D-Mycaminose Polarimetry Optical Rotation Measurement This compound->Polarimetry NMR NMR Spectroscopy (1D & 2D) This compound->NMR Xray X-ray Crystallography (of a derivative) This compound->Xray AbsoluteConfig Absolute Configuration Confirmed Polarimetry->AbsoluteConfig NMR->AbsoluteConfig Xray->AbsoluteConfig Chair_Conformation cluster_chair Chair Conformation of D-Mycaminose (4C1) O O C1 C1 O->C1 C2 C2 C1->C2 H1 H1 C1->H1 H (a) OH1 OH1 C1->OH1 OH (e) C3 C3 C2->C3 H2 H2 C2->H2 H (a) OH2 OH2 C2->OH2 OH (e) C4 C4 C3->C4 H3 H3 C3->H3 H (a) NMe2 NMe2 C3->NMe2 N(CH3)2 (e) C5 C5 C4->C5 H4 H4 C4->H4 H (a) OH4 OH4 C4->OH4 OH (e) C5->O H5 H5 C5->H5 H (a) CH3 CH3 C5->CH3 CH3 (e)

References

An In-depth Technical Guide to Mycaminose (CAS 519-21-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose, with the Chemical Abstracts Service (CAS) number 519-21-1, is a naturally occurring deoxyamino sugar. Specifically, it is a 3,6-dideoxy-3-(dimethylamino)-D-glucose.[1][2] This monosaccharide is a crucial component of several macrolide antibiotics, most notably tylosin (B1662201), which is produced by the bacterium Streptomyces fradiae.[3] The presence and structure of this compound are often essential for the biological activity of these antibiotics, making it a molecule of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the technical details surrounding this compound, including its physicochemical properties, synthesis, biological role, and methods for its analysis.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 519-21-1[1]
Molecular Formula C₈H₁₇NO₄[1]
Molecular Weight 191.22 g/mol [1]
IUPAC Name (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal[1]
Synonyms 3,6-Dideoxy-3-(dimethylamino)-D-glucose, D-Mycaminose[1][2]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Slightly soluble in water[4]

Synthesis and Biosynthesis

This compound can be obtained through both chemical synthesis and biological pathways. In nature, it is synthesized enzymatically as a thymidine (B127349) diphosphate (B83284) (TDP) activated sugar.

Biosynthesis of TDP-Mycaminose

The biosynthesis of TDP-mycaminose is a key part of the tylosin biosynthetic pathway in Streptomyces fradiae. The process begins with TDP-4-keto-6-deoxy-α-D-glucose and involves a series of enzymatic reactions.

TDP-Mycaminose Biosynthesis TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-3-keto-6-deoxy-D-glucose Tyl1a (Isomerase) TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose->TDP-3-amino-3,6-dideoxy-D-glucose TylB (Aminotransferase) TDP-mycaminose TDP-mycaminose TDP-3-amino-3,6-dideoxy-D-glucose->TDP-mycaminose TylM1 (N,N-dimethyltransferase) Structure-Activity Relationship cluster_this compound This compound Core cluster_Modifications Modifications cluster_Activity Biological Activity Core This compound (3,6-dideoxy-3-(dimethylamino)-D-glucose) Mod_4_OH Modification at 4'-OH Core->Mod_4_OH Mod_6_OH Modification at 6'-OH Core->Mod_6_OH Mod_NMe2 Modification of Dimethylamino Group Core->Mod_NMe2 Activity Antibacterial Potency Mod_4_OH->Activity Mod_6_OH->Activity Mod_NMe2->Activity HPLC Analysis Workflow Sample Sample containing this compound Hydrolysis Acid Hydrolysis (if in glycosidic linkage) Sample->Hydrolysis Derivatization Pre-column Derivatization (e.g., with OPA) Hydrolysis->Derivatization HPLC HPLC Separation (Reversed-phase or HILIC column) Derivatization->HPLC Detection Detection (UV, Fluorescence, ELSD, or MS) HPLC->Detection Quantification Quantification (Comparison to standards) Detection->Quantification

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycaminose is a naturally occurring deoxyamino sugar, specifically a 3,6-dideoxy-3-(dimethylamino)-D-glucose.[1][2] It is a crucial component of various macrolide antibiotics, including tylosin (B1662201), where its presence, particularly the N,N-dimethylamino group, is essential for their biological activity.[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological significance, and the experimental protocols used for its study, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are vital for its isolation, characterization, and the chemical synthesis of its derivatives.

PropertyValueSource(s)
Molecular Formula C₈H₁₇NO₄[1][2][6][7]
Molecular Weight 191.22 g/mol [1][8]
CAS Registry Number 519-21-1[1][2]
IUPAC Name (2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal[1]
Melting Point 116-118 °C (as hydrochloride monohydrate)[8]
Optical Rotation [α]D +31° (c = 0.96)[8]
pKa 8.0 (of the dimethylamino group)[9]
Appearance Crystals (from moist isopropanol)[8]

Chemical Structure and Reactivity

This compound is a derivative of D-glucose, characterized by the absence of hydroxyl groups at positions 3 and 6, and the presence of a dimethylamino group at the C-3 position.[1]

Structural Identifiers:

  • SMILES: C--INVALID-LINK--O)N(C)C)O)O[1]

  • InChI: InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1[1][2]

  • InChIKey: IJUPCLYLISRDRA-ULAWRXDQSA-N[1]

The reactivity of this compound is largely dictated by its functional groups: the aldehyde, the secondary hydroxyl groups, and the tertiary amino group. The dimethylamino group at C-3 is basic, contributing to the overall basicity of the macrolide antibiotics it forms a part of.[9] This amino group is a key site for potential chemical modifications in the synthesis of novel antibiotic derivatives.[10]

A significant reaction involving this compound is its glycosidic linkage to macrolide aglycones, a crucial step in the biosynthesis of antibiotics like tylosin and platenomycins.[5][11] The biosynthesis of the N,N-dimethylamino group itself is a stepwise enzymatic process catalyzed by N,N-dimethyltransferases, such as TylM1 and DesVI.[3][4]

Biological Role and Significance

The primary significance of this compound lies in its role as a key structural component of 14-, 15-, and 16-membered macrolide antibiotics.[9][10] The dimethylamino group on the this compound sugar is critical for the antibacterial activity of these compounds.[3] Macrolide antibiotics function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. The basic nature of the this compound amino group is thought to be important for this interaction.[9]

Disruption of this compound biosynthesis in Streptomyces fradiae has been shown to halt the production of the antibiotic tylosin, indicating a feedback control mechanism where the formation of the glycosylated intermediate, mycaminosyl-tylactone, influences the preceding polyketide metabolism.[5]

Some studies have also suggested potential antidiabetic properties of this compound found in plants like Syzygium cumini.[12] However, its role in this context is less characterized compared to its function in antibiotics.

Biological_Significance cluster_biosynthesis This compound Biosynthesis cluster_macrolide Macrolide Antibiotic Assembly cluster_action Mechanism of Action Glucose_Metabolites Glucose Metabolites TDP_Mycaminose_Precursor TDP-4-amino-4,6- dideoxy-D-glucose Glucose_Metabolites->TDP_Mycaminose_Precursor Multi-step enzymatic conversion TylM1_DesVI N,N-dimethyltransferases (e.g., TylM1, DesVI) TDP_Mycaminose_Precursor->TylM1_DesVI TDP_this compound TDP-D-Mycaminose Mycaminosyl_Tylactone Mycaminosyl-Tylactone TDP_this compound->Mycaminosyl_Tylactone TylM1_DesVI->TDP_this compound N,N-dimethylation Tylactone Tylactone (Macrolide Aglycone) Tylactone->Mycaminosyl_Tylactone Glycosylation Tylosin Tylosin Mycaminosyl_Tylactone->Tylosin Further glycosylations and modifications Bacterial_Ribosome Bacterial 50S Ribosomal Subunit Tylosin->Bacterial_Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Bacterial_Ribosome->Protein_Synthesis_Inhibition Leads to Isolation_Workflow Start Streptomyces Fermentation Broth Centrifugation Centrifugation / Filtration Start->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_Compound Pure this compound-Containing Macrolide HPLC->Pure_Compound Hydrolysis Acid Hydrolysis Pure_Compound->Hydrolysis Free_this compound Free this compound Hydrolysis->Free_this compound

References

An In-depth Technical Guide to Mycaminose Biosynthesis in Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycaminose, a deoxyamino sugar integral to the structure and bioactivity of the macrolide antibiotic tylosin (B1662201), is a key secondary metabolite produced by the bacterium Streptomyces fradiae. The biosynthetic pathway of this compound presents a fascinating subject for scientific inquiry and a potential target for metabolic engineering to enhance antibiotic production and generate novel bioactive compounds. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in S. fradiae, detailing the genetic basis, enzymatic transformations, and regulatory controls. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic pathway and relevant workflows to facilitate a deeper understanding and further research in this field.

Introduction

Streptomyces fradiae is a soil-dwelling bacterium renowned for its production of tylosin, a 16-membered macrolide antibiotic widely used in veterinary medicine. The biological activity of tylosin is critically dependent on the glycosylation of its polyketide core, tylactone (B1246279), with three deoxy sugars: D-mycaminose, L-mycarose, and D-mycinose. The initial glycosylation step, the attachment of D-mycaminose to the C-5 hydroxyl group of tylactone, is a crucial committing step in the tylosin biosynthetic pathway. Understanding the intricate molecular machinery responsible for the synthesis of this compound is paramount for efforts aimed at improving tylosin yields through rational strain engineering and for the combinatorial biosynthesis of novel macrolide antibiotics with enhanced therapeutic properties.

This guide delves into the genetic and biochemical intricacies of this compound formation, providing researchers and drug development professionals with a detailed resource to support their work in this area.

The this compound Biosynthetic Pathway

The biosynthesis of TDP-D-mycaminose in Streptomyces fradiae begins with the central metabolite glucose-1-phosphate and proceeds through a series of enzymatic modifications. The pathway involves the activities of several key enzymes encoded by the tyl gene cluster.

The key enzymatic steps are as follows:

  • Formation of TDP-D-glucose: The pathway initiates with the conversion of glucose-1-phosphate to TDP-D-glucose.

  • Dehydration: TDP-D-glucose is then dehydrated by a 4,6-dehydratase to form TDP-4-keto-6-deoxy-D-glucose.

  • Isomerization: The crucial 3,4-ketoisomerase, Tyl1a, catalyzes the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose[1].

  • Amination: The aminotransferase TylB, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, facilitates the C-3 amination of TDP-3-keto-6-deoxy-D-glucose to yield TDP-3-amino-3,6-dideoxy-D-glucose[2].

  • N,N-dimethylation: The final step involves the sequential transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to the C-3 amino group, catalyzed by the N,N-dimethyltransferase TylM1, to produce TDP-D-mycaminose[3].

Following its synthesis, TDP-D-mycaminose is transferred to the tylactone core by the glycosyltransferase TylM2, a process that is reportedly enhanced by the auxiliary protein TylM3[4].

Mycaminose_Biosynthesis cluster_precursors Precursor Synthesis cluster_modifications Deoxysugar Modification cluster_glycosylation Glycosylation G1P Glucose-1-Phosphate TDP_Glc TDP-D-Glucose G1P->TDP_Glc TDP Synthase TDP_4k6d_Glc TDP-4-keto-6-deoxy-D-glucose TDP_Glc->TDP_4k6d_Glc 4,6-Dehydratase TDP_3k6d_Glc TDP-3-keto-6-deoxy-D-glucose TDP_4k6d_Glc->TDP_3k6d_Glc Tyl1a (3,4-Ketoisomerase) TDP_3a3_6d_Glc TDP-3-amino-3,6-dideoxy-D-glucose TDP_3k6d_Glc->TDP_3a3_6d_Glc TylB (Aminotransferase) TDP_Myc TDP-D-Mycaminose TDP_3a3_6d_Glc->TDP_Myc TylM1 (N,N-Dimethyltransferase) OMT 5-O-Mycaminosyltylonolide TDP_Myc->OMT Tylactone Tylactone Tylactone->OMT TylM2/TylM3 (Glycosyltransferase)

Biosynthetic pathway of TDP-D-mycaminose and its attachment to tylactone.

Genetic Organization

The genes responsible for this compound biosynthesis are located within the larger tylosin biosynthetic gene cluster in Streptomyces fradiae. The organization of these genes provides insights into their regulation and coordinated expression. The core this compound biosynthetic genes include tyl1a (3,4-ketoisomerase), tylB (aminotransferase), and tylM1 (N,N-dimethyltransferase). The glycosyltransferase responsible for attaching this compound to tylactone is encoded by tylM2, and its activity is assisted by the product of tylM3. These genes are interspersed with other genes involved in the biosynthesis of the other tylosin sugars and the polyketide backbone.

Mycaminose_Gene_Cluster tyl1a tyl1a tylB tylB tyl1a->tylB other_genes2 ... tylB->other_genes2 tylM1 tylM1 tylM2 tylM2 tylM1->tylM2 tylM3 tylM3 tylM2->tylM3 other_genes3 ... tylM3->other_genes3 other_genes1 ... other_genes1->tyl1a other_genes2->tylM1

Simplified representation of the this compound biosynthetic genes within the tylosin cluster.

Quantitative Data

EnzymeGeneSubstrate(s)KmkcatVmaxOptimal pHOptimal Temp. (°C)Reference(s)
Tyl1a tyl1aTDP-4-keto-6-deoxy-D-glucose0.14 ± 0.02 mM1.3 ± 0.04 s-1-7.525[1]
Aspartate Aminotransferase *-L-aspartate2.7 mM--5.5 - 8.055[5][6]
2-oxyglutarate0.7 mM--[5][6]
L-glutamate12.8 mM--[5][6]
oxaloacetate0.15 mM--[5][6]
TylM1 (H123A mutant) tylM1dTDP-3-amino-3,6-dideoxyglucose--1.8% of wild-type kcat/Km--[7][8]
TylM1 (H123N mutant) tylM1dTDP-3-amino-3,6-dideoxyglucose--0.37% of wild-type kcat/Km--[7][8]

*Note: This is a general aspartate aminotransferase from S. fradiae and not specifically TylB. The kinetic parameters provide a potential reference point.

StrainGenotypeTylosin Titer (µg/mL)Fold Change vs. Wild-TypeReference(s)
S. fradiae NRRL-2702Wild-Type6618 ± 231.0[9]
S. fradiae UN-C183UV & Sodium Nitrite Mutant6768 ± 821.02[9]
S. fradiae UN-C137UV & Sodium Nitrite Mutant6890 ± 701.04[9]
S. fradiae (gamma-1)Gamma-irradiated mutant4500 (in SSF)6.87 (in SSF)[10]
S. fradiae (tylQ disruptant with TylR/TylS overexpression)ΔtylQ, OE-tylR, OE-tylS3926 ± 1102.93[7]
S. fradiae tylA mutanttylAProduces tylactone-[4][11]
S. fradiae tylB mutanttylBProduces tylactone-[4][11]

Experimental Protocols

Heterologous Expression and Purification of this compound Biosynthetic Enzymes

This protocol provides a general framework for the expression and purification of His-tagged this compound biosynthetic enzymes (e.g., Tyl1a, TylB, TylM1) in E. coli.

Protein_Purification_Workflow start Gene Amplification and Cloning (into pET vector) transform Transformation into E. coli (e.g., BL21(DE3)) start->transform culture Cell Culture and Induction (IPTG) transform->culture harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis (Sonication or French Press) harvest->lysis clarify Clarification of Lysate (Centrifugation) lysis->clarify chromatography Affinity Chromatography (Ni-NTA resin) clarify->chromatography elution Elution (Imidazole gradient) chromatography->elution dialysis Dialysis and Concentration elution->dialysis end Purified Enzyme dialysis->end

Workflow for heterologous expression and purification of this compound biosynthetic enzymes.

Methodology:

  • Gene Amplification and Cloning: Amplify the target gene (tyl1a, tylB, or tylM1) from S. fradiae genomic DNA using PCR with primers containing appropriate restriction sites. Ligate the PCR product into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.

  • Transformation: Transform the resulting plasmid into a suitable E. coli expression host, such as BL21(DE3).

  • Cell Culture and Induction: Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-25°C) for 16-20 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification and Affinity Chromatography: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing and Elution: Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the target protein using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Concentrate the protein if necessary and store at -80°C.

Biochemical Assays

This assay monitors the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. The product can be detected and quantified by HPLC.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate (B84403) buffer (pH 7.5), 1 mM TDP-4-keto-6-deoxy-D-glucose, and purified Tyl1a enzyme.

  • Incubation: Incubate the reaction at 25°C.

  • Quenching and Analysis: At various time points, withdraw aliquots of the reaction and quench the reaction (e.g., by adding acid or by heat inactivation). Analyze the samples by HPLC using a suitable column (e.g., a reverse-phase C18 column) to separate and quantify the substrate and product. The product can be detected by UV absorbance at 267 nm.

This is a coupled enzyme assay that can be monitored spectrophotometrically. The production of the amino sugar by TylB is coupled to the oxidation of a cosubstrate.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM TDP-3-keto-6-deoxy-D-glucose, 10 mM of an amino donor (e.g., L-glutamate), 0.2 mM PLP, and purified TylB enzyme.

  • Coupling System: For a spectrophotometric assay, a coupling enzyme that utilizes the keto-acid product of the transamination can be used. For example, if glutamate (B1630785) is the amino donor, the production of α-ketoglutarate can be coupled to the oxidation of NADH by glutamate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

  • Incubation and Measurement: Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) and monitor the change in absorbance over time in a spectrophotometer.

This assay measures the transfer of methyl groups from SAM to the amino sugar substrate. The production of S-adenosyl-L-homocysteine (SAH) can be detected using a coupled enzymatic assay that leads to a fluorescent or colorimetric signal.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM TDP-3-amino-3,6-dideoxy-D-glucose, 1 mM SAM, and purified TylM1 enzyme.

  • Coupled Assay: Several commercial kits are available for detecting SAH production. These typically involve a series of enzymatic reactions that convert SAH to a detectable product, such as hydrogen peroxide, which can be measured with a fluorescent probe.

  • Incubation and Measurement: Incubate the reaction at the optimal temperature for TylM1. Monitor the increase in fluorescence or absorbance over time using a plate reader.

Gene Knockout in Streptomyces fradiae

This protocol outlines a general workflow for creating a gene deletion mutant in S. fradiae using CRISPR-Cas9 technology.

Gene_Knockout_Workflow design Design of sgRNA and Homology Arms construct Construction of CRISPR-Cas9 Plasmid design->construct conjugation Conjugation into S. fradiae construct->conjugation selection Selection of Exconjugants conjugation->selection segregation Segregation and Screening for Double Crossover selection->segregation verification Verification of Deletion (PCR and Sequencing) segregation->verification

Workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces fradiae.

Methodology:

  • Design of sgRNA and Homology Arms: Design a single guide RNA (sgRNA) to target a specific site within the gene of interest. Design upstream and downstream homology arms (typically 1-2 kb) flanking the target gene.

  • Construction of CRISPR-Cas9 Plasmid: Assemble the sgRNA expression cassette and the homology arms into a suitable E. coli-Streptomyces shuttle vector containing the cas9 gene.

  • Conjugation: Transfer the constructed plasmid from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. fradiae via intergeneric conjugation.

  • Selection of Exconjugants: Select for S. fradiae exconjugants on a medium containing an antibiotic for which the CRISPR plasmid carries a resistance marker.

  • Segregation and Screening: Culture the exconjugants on a non-selective medium to allow for the loss of the plasmid and the occurrence of a double-crossover homologous recombination event. Screen for colonies that have lost the plasmid and potentially have the desired gene deletion.

  • Verification: Verify the gene deletion in the selected colonies by PCR using primers flanking the target gene and by DNA sequencing.

Conclusion

The biosynthesis of this compound in Streptomyces fradiae is a finely tuned process involving a dedicated set of enzymes and genes. A thorough understanding of this pathway is not only of fundamental scientific interest but also holds significant potential for the industrial production of tylosin and the generation of novel macrolide antibiotics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of this compound biosynthesis and to harness its potential for biotechnological applications. Further research to elucidate the detailed kinetic properties of all the pathway enzymes and the regulatory networks governing their expression will undoubtedly pave the way for more sophisticated metabolic engineering strategies in the future.

References

Methodological & Application

Synthesis of Mycaminose: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mycaminose, a deoxyamino sugar, is a crucial component of various biologically active secondary metabolites, including macrolide antibiotics like tylosin. Its unique structure, featuring a dimethylamino group at the C-3 position, is often essential for the biological activity of the parent compound. The synthesis of this compound and its derivatives is, therefore, of significant interest to researchers in drug discovery and development. This application note provides detailed protocols for both the enzymatic and a representative chemical synthesis of this compound, catering to researchers, scientists, and drug development professionals. The enzymatic synthesis leverages the reconstituted biosynthetic pathway from Streptomyces fradiae, while the chemical synthesis outlines a plausible multi-step route from a common starting material. Quantitative data is summarized in tables for easy comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Deoxyamino sugars are a class of carbohydrates where one or more hydroxyl groups have been replaced by an amino group, and at least one hydroxyl group is absent. This compound (3,6-dideoxy-3-(dimethylamino)-D-glucose) is a prominent member of this family and is integral to the structure and function of several important antibiotics. The ability to synthesize this compound is critical for the development of novel antibiotic analogs through glycodiversification and for structure-activity relationship (SAR) studies. This document details two primary approaches for obtaining this compound: enzymatic synthesis, which mimics the natural biosynthetic pathway, and a conceptual chemical synthesis route.

Enzymatic Synthesis of TDP-Mycaminose

The biosynthesis of thymidine (B127349) diphosphate (B83284) (TDP)-mycaminose in Streptomyces fradiae involves a series of enzymatic reactions. The key enzymes in this pathway are Tyl1a (a TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase), TylB (a C-3 aminotransferase), and TylM1 (an N,N-dimethyltransferase).[1][2] This pathway can be reconstituted in vitro to produce TDP-mycaminose in a one-pot reaction from TDP-4-keto-6-deoxy-α-D-glucose.

Biosynthetic Pathway

The enzymatic synthesis of TDP-mycaminose proceeds through the following steps, starting from the precursor TDP-D-glucose:

  • Dehydration: TDP-D-glucose is converted to TDP-4-keto-6-deoxy-D-glucose. This reaction is typically catalyzed by a TDP-D-glucose 4,6-dehydratase (not part of the core this compound synthesis but necessary for the precursor).

  • Isomerization: Tyl1a isomerizes TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose.[1]

  • Transamination: TylB, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group to the C-3 position, forming TDP-3-amino-3,6-dideoxy-D-glucose.[3]

  • N,N-dimethylation: TylM1, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the stepwise dimethylation of the C-3 amino group to yield the final product, TDP-mycaminose.[2]

Mycaminose_Biosynthesis TDP_D_Glucose TDP-D-Glucose TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->TDP_4_keto_6_deoxy_D_glucose TDP-D-glucose 4,6-dehydratase TDP_3_keto_6_deoxy_D_glucose TDP-3-keto-6-deoxy-D-glucose TDP_4_keto_6_deoxy_D_glucose->TDP_3_keto_6_deoxy_D_glucose Tyl1a TDP_3_amino_3_6_dideoxy_D_glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP_3_keto_6_deoxy_D_glucose->TDP_3_amino_3_6_dideoxy_D_glucose TylB (PLP, L-glutamate) TDP_this compound TDP-Mycaminose TDP_3_amino_3_6_dideoxy_D_glucose->TDP_this compound TylM1 (SAM)

Figure 1: Enzymatic biosynthesis of TDP-Mycaminose.
Experimental Protocols

This protocol describes the general procedure for obtaining the necessary enzymes. Specific optimization for each enzyme may be required.

  • Gene Cloning: The genes encoding Tyl1a, TylB, and TylM1 from Streptomyces fradiae are cloned into an appropriate expression vector, such as pET28b(+), which allows for the expression of N-terminal His6-tagged fusion proteins.

  • Transformation: The resulting plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3).

  • Protein Expression:

    • Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

    • Elute the His6-tagged protein with elution buffer (lysis buffer containing 250 mM imidazole).

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

This protocol is adapted for the synthesis of TDP-mycaminose from the precursor TDP-4-keto-6-deoxy-α-D-glucose.

  • Reaction Mixture Preparation: In a total volume of 2 mL, combine the following reagents in 50 mM potassium phosphate (B84403) buffer (pH 7.5):

    • TDP-4-keto-6-deoxy-α-D-glucose: 1 mM

    • L-glutamate: 30 mM

    • Pyridoxal 5'-phosphate (PLP): 150 µM

    • S-adenosyl-L-methionine (SAM): 2 mM

    • TylB (aminotransferase): 30 µM

    • TylM1 (N,N-dimethyltransferase): 60 µM

  • Reaction Initiation: Initiate the reaction by adding Tyl1a (isomerase) to a final concentration of 3 µM.

  • Incubation: Incubate the reaction mixture at 30-37°C for 12-16 hours.

  • Reaction Monitoring and Product Purification:

    • Monitor the progress of the reaction by HPLC.

    • Upon completion, terminate the reaction by adding an equal volume of cold ethanol (B145695) and incubating at -20°C for 30 minutes to precipitate the enzymes.

    • Centrifuge to remove the precipitated protein.

    • Lyophilize the supernatant and purify the TDP-mycaminose by HPLC using a suitable column (e.g., reversed-phase C18 or anion exchange).

Quantitative Data
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Tyl1a TDP-4-keto-6-deoxy-D-glucose130 ± 200.43 ± 0.033.3 x 103
TylB TDP-3-keto-6-deoxy-D-glucoseN/AN/AN/A
TylM1 TDP-3-amino-3,6-dideoxy-D-glucoseN/AN/AN/A

Chemical Synthesis of this compound

A total chemical synthesis of this compound is a multi-step process that typically starts from a readily available carbohydrate precursor, such as D-glucose. The following represents a plausible synthetic route based on established methodologies for the synthesis of amino sugars. This protocol is intended as a guideline and may require optimization.

Synthetic Strategy Workflow

The overall strategy involves the selective protection of hydroxyl groups, introduction of an amino functionality at the C-3 position with inversion of stereochemistry, deoxygenation at the C-6 position, and finally, N-dimethylation and deprotection.

Chemical_Synthesis_Workflow D_Glucose D-Glucose Protected_Glucose Protected Glucose (e.g., diacetonide) D_Glucose->Protected_Glucose Protection Activated_C3 Activated C-3 (e.g., triflate) Protected_Glucose->Activated_C3 Activation of C-3 OH Azido_Sugar C-3 Azido Sugar Activated_C3->Azido_Sugar S_N2 with NaN_3 Amino_Sugar C-3 Amino Sugar Azido_Sugar->Amino_Sugar Reduction of Azide Protected_this compound Protected this compound Amino_Sugar->Protected_this compound N-dimethylation & C-6 deoxygenation This compound This compound Protected_this compound->this compound Deprotection

References

Total Synthesis of Mycaminose: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical total synthesis of D-mycaminose, a deoxyamino sugar found in various macrolide antibiotics. This guide includes detailed application notes, experimental protocols, and visualizations of the synthetic pathway.

D-mycaminose, chemically known as 3,6-dideoxy-3-(dimethylamino)-D-manno-hexopyranose, is a crucial component of several important antibiotics, contributing significantly to their biological activity. Its unique structure has made it a target for total synthesis, enabling access to the natural product and its analogs for further biological investigation and the development of new therapeutic agents.

Synthetic Strategy Overview

The total synthesis of D-mycaminose can be achieved from readily available starting materials such as D-glucose. The general strategy involves a series of key transformations to introduce the required functionalities and stereochemistry. The pathway outlined here begins with methyl α-D-glucopyranoside and proceeds through the following key stages:

  • Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups is crucial to direct reactivity in subsequent steps. The formation of a 4,6-O-benzylidene acetal (B89532) is a common and effective strategy.

  • Epimerization at C-2: To achieve the manno configuration from a gluco starting material, an inversion of stereochemistry at the C-2 position is necessary. This is typically accomplished through an oxidation-reduction sequence or via an SN2 reaction on a suitable leaving group.

  • Introduction of the Amino Functionality at C-3: The key amino group is introduced at the C-3 position. A common method involves the opening of a 2,3-epoxide with an amine or the displacement of a leaving group with an azide, followed by reduction.

  • Deoxygenation at C-6: The 6-deoxy nature of mycaminose is achieved by a deoxygenation reaction, often via a Barton-McCombie deoxygenation or by reduction of a 6-iodo or 6-O-tosyl derivative.

  • N,N-Dimethylation: The final step involves the exhaustive methylation of the primary amino group to the dimethylamino group characteristic of this compound.

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic route for the total synthesis of D-mycaminose from methyl α-D-glucopyranoside.

Total_Synthesis_of_this compound cluster_start Starting Material cluster_protection Protection cluster_epimerization Epimerization at C-2 cluster_epoxide_formation Epoxide Formation cluster_amino_introduction Introduction of Amino Group cluster_rearrangement_deoxygenation Rearrangement & Deoxygenation cluster_dimethylation N,N-Dimethylation cluster_deprotection Final Deprotection start Methyl α-D-glucopyranoside step1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside start->step1 PhCHO, ZnCl2 step2 Methyl 4,6-O-benzylidene- α-D-mannopyranoside step1->step2 1. Oxidation (e.g., PCC) 2. Reduction (e.g., NaBH4) step3 Methyl 2,3-anhydro-4,6-O- benzylidene-α-D-mannopyranoside step2->step3 1. Tosylation (TsCl, py) 2. Base (e.g., NaOMe) step4 Methyl 3-amino-4,6-O- benzylidene-3-deoxy-α-D-altropyranoside step3->step4 NH3 or NaN3 then reduction step5 Methyl 3-amino-3,6-dideoxy- α-D-mannopyranoside step4->step5 1. N-protection 2. Reductive opening of benzylidene 3. 6-OH activation & reduction step6 Methyl 3-(dimethylamino)-3,6- dideoxy-α-D-mannopyranoside step5->step6 HCHO, HCOOH (Eschweiler-Clarke) end D-Mycaminose step6->end Acid Hydrolysis

Caption: A representative synthetic route to D-Mycaminose.

Key Experimental Protocols

The following are detailed protocols for the key transformations in the total synthesis of this compound. These protocols are based on established methodologies for similar carbohydrate modifications.

Protocol 1: Preparation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This procedure protects the C-4 and C-6 hydroxyl groups of methyl α-D-glucopyranoside.

Materials:

  • Methyl α-D-glucopyranoside

  • Benzaldehyde (B42025)

  • Anhydrous Zinc Chloride (fused)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Ethyl acetate

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF, add benzaldehyde (1.5 eq) and freshly fused, powdered zinc chloride (1.2 eq).

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the addition of triethylamine.

  • Pour the reaction mixture into a vigorously stirred mixture of ice and water.

  • Filter the resulting precipitate and wash thoroughly with cold water and then with hexane to remove excess benzaldehyde.

  • Recrystallize the crude product from ethanol (B145695) or an ethyl acetate/hexane mixture to afford pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Expected Yield: 70-85%

Protocol 2: Epimerization at C-2 to form Methyl 4,6-O-benzylidene-α-D-mannopyranoside

This two-step protocol inverts the stereocenter at C-2 to give the desired manno configuration.

Materials:

Procedure:

  • Oxidation: To a stirred suspension of PCC (1.5 eq) and powdered 4Å molecular sieves in anhydrous DCM, add a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in DCM.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone (methyl 4,6-O-benzylidene-α-D-ribo-hexopyranosid-2-ulose).

  • Reduction: Dissolve the crude ketone in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction for 1-2 hours at 0 °C, then allow to warm to room temperature.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the desired methyl 4,6-O-benzylidene-α-D-mannopyranoside from the starting glucopyranoside isomer.

Expected Yield: 60-75% over two steps.

Protocol 3: Formation of Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside

This protocol forms the epoxide ring, which is a key intermediate for the introduction of the amino group at C-3.

Materials:

Procedure:

  • Tosylation: Dissolve methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the reaction at 0 °C for several hours, then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with chloroform.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (B86663) and concentrate to give the crude 2-O-tosyl derivative.

  • Epoxidation: Dissolve the crude tosylate in a mixture of anhydrous methanol and chloroform.

  • Add a solution of sodium methoxide in methanol (1.5 eq) and stir the mixture at room temperature until TLC shows complete conversion.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

  • Recrystallize the residue to obtain pure methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside.

Expected Yield: 80-90% over two steps.

Protocol 4: N,N-Dimethylation of the Amino Group

This procedure converts the primary amine to the target dimethylamino group using the Eschweiler-Clarke reaction.

Materials:

  • Methyl 3-amino-3,6-dideoxy-α-D-mannopyranoside

  • Formaldehyde (B43269) (37% aqueous solution)

  • Formic acid

Procedure:

  • Dissolve the amino sugar (1.0 eq) in a mixture of formaldehyde (3.0 eq) and formic acid (3.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess formaldehyde and formic acid.

  • Co-evaporate the residue with toluene (B28343) to remove residual water and acid.

  • Purify the crude product by an appropriate method, such as ion-exchange chromatography or crystallization of a salt, to yield the N,N-dimethylated product.

Expected Yield: >90%

Quantitative Data Summary

The following table summarizes typical yields for the key steps in a representative total synthesis of a 3-amino-3,6-dideoxyhexose, which serves as a model for the synthesis of this compound. Actual yields may vary depending on the specific reagents and conditions used.

StepReactionTypical Yield (%)
1Benzylidene Acetal Protection70-85
2Epimerization at C-2 (Oxidation/Reduction)60-75
3Epoxide Formation80-90
4Epoxide Opening with Azide/Reduction75-85
5Deoxygenation at C-670-80
6N,N-Dimethylation>90
7Final Deprotection85-95

Conclusion

The total synthesis of D-mycaminose is a challenging but achievable goal for synthetic chemists. The strategies and protocols outlined in this guide provide a solid foundation for researchers aiming to synthesize this important natural product and its derivatives. Careful execution of the key steps, including protection, stereochemical inversion, and functional group installation, is essential for a successful synthesis. The availability of synthetic routes to this compound will undoubtedly facilitate further research into the biological activity of macrolide antibiotics and the development of new therapeutic agents.

Application Notes and Protocols for the Analytical Detection of Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose, a deoxyamino sugar, is a crucial component of various macrolide antibiotics, such as tylosin. Its presence and concentration are critical quality attributes in the production of these pharmaceuticals. Accurate and robust analytical methods for the detection and quantification of this compound are therefore essential for fermentation process monitoring, quality control of the final product, and in pharmacokinetic studies. This document provides an overview of suitable analytical techniques and detailed protocols for the determination of this compound in various matrices.

Analytical Methodologies

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Due to the polar nature and lack of a strong chromophore in this compound, derivatization is often a necessary step to enhance its detectability and chromatographic performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), HPLC can provide sensitive and specific quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and structural information, making it a powerful tool for the identification and quantification of volatile and thermally stable compounds. For this compound, which is non-volatile, a derivatization step is mandatory to increase its volatility.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It offers high separation efficiency and requires minimal sample volume. Similar to HPLC and GC, derivatization can be employed to improve the detection of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described. These values are representative of what can be expected for the analysis of aminosugars and may require optimization for this compound-specific applications.

ParameterHPLC-ELSD/CADGC-MS (with Derivatization)LC-MS/MSCapillary Electrophoresis (with Derivatization)
Linearity (R²) > 0.99> 0.99> 0.995> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL< 0.1 ng/mL0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µg/mL5 - 50 ng/mL< 0.5 ng/mL0.5 - 5 µM
Recovery 90 - 110%85 - 115%95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%< 5%< 5%

Experimental Protocols

Protocol 1: HPLC-ELSD Method for this compound Quantification

This protocol is adapted from methods for similar neutral and amino sugars and will likely require optimization.

1. Sample Preparation (from Fermentation Broth) a. Centrifuge 10 mL of fermentation broth at 5,000 x g for 15 minutes to pellet cells and debris. b. Collect the supernatant and filter it through a 0.22 µm syringe filter. c. If necessary, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering hydrophobic compounds. d. The sample is now ready for HPLC analysis.

2. HPLC-ELSD Conditions

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Cyano phase, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and water (B).

    • Gradient Example: 85% A to 60% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

3. Quantification a. Prepare a series of this compound standards of known concentrations in a suitable solvent (e.g., water or mobile phase). b. Generate a calibration curve by plotting the peak area versus the concentration of the standards. c. Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS Analysis of this compound after Derivatization

This protocol involves a two-step derivatization process: methoximation followed by silylation.

1. Sample Preparation and Derivatization a. Take a known volume (e.g., 100 µL) of the prepared sample (as in Protocol 1, step 1) and evaporate to dryness under a stream of nitrogen. b. Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Vortex and incubate at 60 °C for 30 minutes. This step protects the aldehyde and ketone groups. c. Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 70 °C for 60 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[1] d. Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

3. Quantification a. Use a suitable internal standard (e.g., a stable isotope-labeled aminosugar) added before derivatization. b. Create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound standards. c. Quantify this compound in samples using this calibration curve.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound from TDP-D-glucose involves a series of enzymatic steps.

Mycaminose_Biosynthesis TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose TylA1/TylA2 TDP-3-keto-6-deoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-3-keto-6-deoxy-D-glucose Tyl1a TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose->TDP-3-amino-3,6-dideoxy-D-glucose TylB TDP-D-mycaminose TDP-D-mycaminose TDP-3-amino-3,6-dideoxy-D-glucose->TDP-D-mycaminose TylM1

Caption: Biosynthetic pathway of TDP-D-mycaminose.

Experimental Workflow for GC-MS Analysis of this compound

This diagram illustrates the key steps involved in the GC-MS based analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Fermentation Broth) Centrifugation Centrifugation/ Filtration Sample_Collection->Centrifugation Extraction_Cleanup Extraction/Cleanup (e.g., SPE) Centrifugation->Extraction_Cleanup Drying Drying Extraction_Cleanup->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation GC_MS_Analysis GC-MS Analysis Silylation->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound. The choice between HPLC, GC-MS, and CE will depend on the specific requirements of the analysis. For all chromatographic methods, derivatization is a key consideration to improve analytical performance. The provided protocols serve as a starting point and should be optimized and validated for the specific sample matrix and instrumentation used.

References

Application Note: HPLC Analysis of Mycaminose-Containing Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycaminose is a deoxy amino sugar that constitutes a key structural component of several 16-membered macrolide antibiotics, such as midecamycin (B1676577) and carbomycin.[1] The quantitative analysis of these antibiotics is crucial for quality control in pharmaceutical manufacturing, ensuring the purity, potency, and safety of the final drug product. Due to the lack of a strong ultraviolet (UV) chromophore in the this compound sugar itself, direct analysis of isolated this compound by UV-HPLC is challenging. Therefore, the analytical approach focuses on the quantification of the intact macrolide antibiotic.

This application note details a robust high-performance liquid chromatography (HPLC) method for the analysis of midecamycin, a representative this compound-containing antibiotic. The method is suitable for the determination of the active pharmaceutical ingredient (API) in bulk materials and finished pharmaceutical products.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and validation parameters for the HPLC analysis of midecamycin, a macrolide antibiotic containing this compound.

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC System HPLC with Diode Array Detector (DAD) or UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.2 M Ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 7.3)[3]
Mobile Phase B Acetonitrile[3]
Gradient 48% Mobile Phase B[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 35°C[3]
Detection Wavelength 232 nm for main components (e.g., Midecamycin A1) and 280 nm for related substances (e.g., Midecamycin A3)[4][5]
Injection Volume 20 µL
Diluent Mobile Phase A and B mixture (e.g., 60:40 v/v)[2]

Table 2: Method Validation Parameters for Midecamycin Analysis

ParameterComponentValue
Retention Time (approx.) Midecamycin7.9 min[6]
Limit of Detection (LOD) Midecamycin A11.32 µg/mL[5]
Limit of Quantitation (LOQ) Midecamycin A11.32 µg/mL[5]
Limit of Detection (LOD) Midecamycin A3Not Specified
Limit of Quantitation (LOQ) Midecamycin A30.76 µg/mL[5]
Linearity Range Midecamycin5 - 80 µg[3]
Correlation Coefficient (r) Midecamycin0.9979[3]
Accuracy (Recovery) Midecamycin A1 & A380% - 120%[2]
Precision (RSD%) Midecamycin0.21 - 1.54%[3]

Experimental Protocols

1. Reagents and Materials

  • Midecamycin reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Triethylamine (for pH adjustment)

  • Water (HPLC grade or deionized)

  • 0.22 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve an appropriate amount of ammonium formate in HPLC grade water to prepare a 0.2 M solution. Adjust the pH to 7.3 using triethylamine. Filter the buffer through a 0.22 µm membrane filter before use.[3]

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).[3]

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.[2]

  • Standard Stock Solution: Accurately weigh about 20 mg of the midecamycin reference standard and transfer it to a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 5, 10, 20, 40, 80 µg/mL).

3. Sample Preparation (from Tablets)

  • Weigh and finely powder no fewer than 20 midecamycin tablets.

  • Accurately weigh a portion of the powder equivalent to 20 mg of midecamycin and transfer it to a 20 mL volumetric flask.

  • Add approximately 15 mL of diluent, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the diluent.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis

  • Set up the HPLC system according to the parameters specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (as a blank), followed by the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak areas.

5. Data Analysis and Calculations

  • Calibration Curve: Plot the peak area of the midecamycin standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r).

  • Quantification: Determine the concentration of midecamycin in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the amount of midecamycin in the sample (e.g., per tablet) using the following formula:

    Amount (mg/tablet) = (C × V × Avg. Tablet Weight) / (Sample Weight)

    Where:

    • C = Concentration of midecamycin from the calibration curve (mg/mL)

    • V = Final volume of the sample preparation (mL)

    • Avg. Tablet Weight = Average weight of the tablets

    • Sample Weight = Weight of the tablet powder taken for analysis

Visualizations

G Structure of Midecamycin Highlighting this compound cluster_midecamycin Midecamycin Aglycone 16-Membered Lactone Ring (Aglycone) This compound β-D-Mycaminose Aglycone->this compound Glycosidic Bond Mycarose α-L-Mycarose This compound->Mycarose Glycosidic Bond

Caption: Structure of Midecamycin with this compound.

HPLC_Workflow HPLC Analysis Workflow for Midecamycin cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (Ammonium Formate Buffer & Acetonitrile) D System Setup & Equilibration (C18 Column, 35°C, 1.0 mL/min) A->D B Prepare Standard Solutions (Stock and Working Standards) E Inject Blank, Standards, and Samples B->E C Prepare Sample Solutions (from Tablets or Bulk Powder) C->E D->E F Data Acquisition (Detection at 232 nm & 280 nm) E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Calculate Midecamycin Concentration H->I J J I->J Final Report

Caption: Experimental workflow for Midecamycin quantification by HPLC.

HPLC_Method_Components Logical Components of the HPLC Method cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_instrument Instrumentation cluster_detection Detection Parameters center_node HPLC Analysis of Midecamycin S1 C18 Column (Reversed-Phase) center_node->S1 Separation Mechanism M1 Aqueous Buffer (Ammonium Formate) center_node->M1 Elution Component M2 Organic Modifier (Acetonitrile) center_node->M2 Elution Component I4 Diode Array Detector (DAD) center_node->I4 Signal Detection I1 Isocratic Pump I1->center_node I2 Autosampler I2->center_node I3 Column Oven (35°C) I3->center_node D1 Wavelength 1: 232 nm I4->D1 D2 Wavelength 2: 280 nm I4->D2

Caption: Key components of the HPLC analytical method.

References

Application Notes and Protocols for the Purification of Mycaminose from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose, a deoxyamino sugar, is a critical component of various macrolide antibiotics, including tylosin (B1662201). Its structural and functional properties make it a molecule of significant interest in drug development and synthetic chemistry. The purification of this compound from bacterial sources is a key process for obtaining this valuable compound for further research and development. This document provides detailed application notes and protocols for the purification of this compound, primarily through the hydrolysis of tylosin produced by Streptomyces fradiae.

Principle of Purification

The purification of this compound from bacterial cultures is a multi-step process that begins with the fermentation of a tylosin-producing bacterium, typically Streptomyces fradiae. The produced tylosin is then extracted from the fermentation broth. Subsequently, this compound is liberated from the tylosin molecule via acid hydrolysis. The final purification of this compound from the hydrolysate is achieved using ion-exchange chromatography, which separates the positively charged amino sugar from other neutral sugars and components of the hydrolysis mixture.

Experimental Workflow

Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fermentation of Streptomyces fradiae Extraction 2. Extraction of Tylosin from Fermentation Broth Fermentation->Extraction Culture Broth Hydrolysis 3. Acid Hydrolysis of Tylosin Extraction->Hydrolysis Crude Tylosin Extract Purification 4. Ion-Exchange Chromatography of this compound Hydrolysis->Purification This compound-containing Hydrolysate Analysis 5. Purity Analysis (HPLC) Purification->Analysis Purified this compound Tylosin_Pathway Tylactone Tylactone (Polyketide Core) OMT 5-O-Mycaminosyltylonolide (OMT) Tylactone->OMT Mycaminose_precursor TDP-Mycaminose Mycaminose_precursor->OMT Glycosylation Tylosin Tylosin OMT->Tylosin Further modifications (oxidation, glycosylation) Hydrolysis Acid Hydrolysis Tylosin->Hydrolysis This compound This compound Hydrolysis->this compound Other_sugars Mycarose, Mycinose Hydrolysis->Other_sugars Aglycone Degraded Aglycone Hydrolysis->Aglycone

Application Notes and Protocols for Mycaminose Glycosylation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current techniques for the glycosylation of molecules with mycaminose, a deoxyamino sugar crucial for the biological activity of many macrolide antibiotics. The content covers both enzymatic and chemical approaches, offering insights into their applications, particularly in the realm of drug discovery and development. Detailed experimental protocols for key methodologies are provided to facilitate the practical application of these techniques in a laboratory setting.

Introduction to this compound Glycosylation

This compound, or 3,6-dideoxy-3-dimethylamino-D-glucose, is a critical structural component of several clinically important 16-membered macrolide antibiotics, including tylosin (B1662201) and mycinamicin. The attachment of this sugar moiety to the macrolide aglycone is often essential for their antibacterial activity. The development of efficient and selective methods for this compound glycosylation is therefore of significant interest for the synthesis of novel macrolide derivatives with improved pharmacological properties and for combating antibiotic resistance.

This document outlines two primary strategies for achieving this compound glycosylation:

  • Enzymatic Glycosylation: This approach utilizes the cell's natural machinery, including glycosyltransferases and engineered biosynthetic pathways, to achieve highly specific and efficient glycosylation.

  • Chemical Glycosylation: This method involves the chemical synthesis of a this compound donor and its subsequent coupling to an aglycone acceptor, offering flexibility in substrate scope but often presenting challenges in stereoselectivity and the need for extensive protecting group manipulations.

Section 1: Enzymatic this compound Glycosylation

Enzymatic methods for this compound glycosylation are prized for their high regio- and stereoselectivity, mimicking the precise processes that occur in nature. These techniques can be broadly categorized into in vitro and in vivo approaches.

In Vitro Enzymatic Synthesis of TDP-D-Mycaminose and Subsequent Glycosylation

A key step in enzymatic this compound glycosylation is the synthesis of the activated sugar donor, thymidine (B127349) diphosphate (B83284) (TDP)-D-mycaminose. This can be achieved in a one-pot reaction using a cascade of enzymes.

Protocol 1: One-Pot Enzymatic Synthesis of TDP-D-Mycaminose

This protocol describes the synthesis of TDP-D-mycaminose from TDP-4-keto-6-deoxy-α-D-glucose using enzymes from the tylosin biosynthetic pathway of Streptomyces fradiae.[1]

Materials:

  • TDP-4-keto-6-deoxy-α-D-glucose

  • Tyl1a (TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase)

  • TylB (TDP-3-keto-6-deoxy-D-glucose-3-aminotransferase)

  • TylM1 (TDP-3-amino-3,6-dideoxy-D-glucose N,N-dimethyltransferase)

  • S-adenosylmethionine (SAM)

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing TDP-4-keto-6-deoxy-α-D-glucose, SAM, and PLP in the reaction buffer.

  • Add the enzymes Tyl1a, TylB, and TylM1 to the reaction mixture. Optimal enzyme concentrations should be determined empirically but can start in the low micromolar range (e.g., 3 µM for Tyl1a).[1]

  • Incubate the reaction at 25°C for approximately 12 hours.[1]

  • Monitor the reaction progress by HPLC. The conversion of the starting material to TDP-D-mycaminose can be tracked by observing the appearance of the product peak and disappearance of the substrate peak.

  • Upon completion, the TDP-D-mycaminose can be purified by chromatographic methods for use in subsequent glycosylation reactions.

Quantitative Data:

ParameterValueReference
Conversion Yield40-60%[1]
Incubation Time~12 hours[1]
Temperature25°C[1]

HPLC Retention Times (Example):

CompoundRetention Time (min)
TDP-D-mycaminose7-8
TDP-3-amino-6-deoxyglucose13
TDP-4-keto-6-deoxy-α-D-glucose35-36
TDP-3-keto-6-deoxy sugar intermediate39

Note: HPLC conditions will vary depending on the column and gradient used.

Diagram of the Enzymatic Synthesis of TDP-D-Mycaminose:

Enzymatic_Synthesis_TDP_D_this compound sub TDP-4-keto-6-deoxy-D-glucose int1 TDP-3-keto-6-deoxy-D-glucose sub->int1 3,4-ketoisomerization int2 TDP-3-amino-3,6-dideoxy-D-glucose int1->int2 Transamination prod TDP-D-mycaminose int2->prod N,N-dimethylation Tyl1a Tyl1a Tyl1a->sub TylB TylB TylB->int1 TylM1 TylM1 TylM1->int2

Caption: Enzymatic cascade for TDP-D-mycaminose synthesis.

In Vivo this compound Glycosylation using Engineered Streptomyces

This approach involves introducing the necessary biosynthetic genes for this compound production and transfer into a host organism, typically a strain of Streptomyces that produces a desired macrolide aglycone.

Protocol 2: Biotransformation of Tylactone (B1246279) in Engineered Streptomyces venezuelae

This protocol describes the glycosylation of exogenously fed tylactone by an engineered strain of S. venezuelae expressing the this compound biosynthetic genes and the glycosyltransferase TylMII.

Materials:

  • Engineered Streptomyces venezuelae strain (e.g., a strain deficient in its native macrolide production but expressing the this compound pathway and tylMII).

  • Appropriate fermentation medium (e.g., Tryptic Soy Broth).

  • Tylactone (macrolide aglycone).

  • Solvents for extraction (e.g., ethyl acetate).

  • LC-MS system for analysis.

Procedure:

  • Cultivate the engineered S. venezuelae strain in the fermentation medium under appropriate antibiotic selection at 30°C for 4 days.

  • Add a solution of tylactone to the culture.

  • Continue the incubation for an additional 48 hours to allow for biotransformation.

  • Extract the culture broth with an equal volume of ethyl acetate (B1210297).

  • Concentrate the organic extract under reduced pressure.

  • Analyze the crude extract by LC-MS to detect the formation of 5-O-mycaminosyl tylactone.

Quantitative Data:

The yield of glycosylated product in such in vivo systems can vary significantly depending on the efficiency of the engineered strain and fermentation conditions.

AglyconeGlycosyltransferaseProductReference
TylactoneTylMII/TylMIII5-O-mycaminosyl tylactone[2]
10-deoxymethynolideDesVII/DesVIIIQuinovose- and Olivose-glycosylated macrolides[2]
NarbonolideDesVII/DesVIIIQuinovose- and Olivose-glycosylated macrolides[2]

Diagram of the In Vivo Glycosylation Workflow:

InVivo_Glycosylation_Workflow start Culture Engineered Streptomyces Strain feed Feed Aglycone (e.g., Tylactone) start->feed ferment Continue Fermentation feed->ferment extract Solvent Extraction ferment->extract analyze LC-MS Analysis extract->analyze product Glycosylated Macrolide analyze->product

Caption: Workflow for in vivo this compound glycosylation.

Section 2: Chemical this compound Glycosylation

Chemical glycosylation offers a versatile alternative to enzymatic methods, allowing for the glycosylation of a broader range of substrates that may not be recognized by enzymes. However, the synthesis of amino sugars like this compound presents significant challenges, including the need for multi-step protecting group manipulations and control of stereoselectivity at the anomeric center.

General Strategy for Chemical this compound Glycosylation

The chemical synthesis of a mycaminosylated macrolide typically involves:

  • Synthesis of a Protected this compound Donor: Starting from a suitable precursor (e.g., D-glucose), a multi-step synthesis is required to introduce the 3-dimethylamino group and the 6-deoxy functionality, while appropriately protecting the other hydroxyl groups and the amino group. The anomeric position is then activated, for example, as a glycosyl bromide or trichloroacetimidate.

  • Glycosylation Reaction: The protected this compound donor is coupled with the macrolide aglycone, which also has its reactive hydroxyl groups protected, except for the desired glycosylation site. The Koenigs-Knorr reaction is a classical method for this purpose.

  • Deprotection: The protecting groups are removed from the sugar and the aglycone to yield the final mycaminosylated macrolide.

Protocol 3: General Koenigs-Knorr Glycosylation with a Mycaminosyl Bromide Donor (Illustrative)

This protocol provides a general outline for the Koenigs-Knorr glycosylation, a widely used method for forming glycosidic bonds. Specific conditions would need to be optimized for this compound derivatives.

Materials:

  • Protected macrolide aglycone (with one free hydroxyl group).

  • Protected mycaminosyl bromide donor.

  • Silver (I) salt promoter (e.g., silver carbonate, silver triflate).

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene).

  • Molecular sieves.

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate).

  • Silica (B1680970) gel for column chromatography.

Procedure:

  • Dry the protected macrolide aglycone and molecular sieves under high vacuum.

  • Dissolve the aglycone and the silver promoter in the anhydrous solvent under an inert atmosphere (e.g., argon).

  • Cool the mixture to the desired temperature (e.g., -78°C to room temperature).

  • Add a solution of the protected mycaminosyl bromide donor in the same anhydrous solvent dropwise to the mixture.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding the quenching solution.

  • Filter the mixture through celite to remove insoluble silver salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected glycosylated macrolide.

  • Perform deprotection steps to remove all protecting groups and obtain the final product.

Challenges and Considerations:

  • Stereoselectivity: The stereochemical outcome of the glycosylation (α vs. β linkage) is a major challenge and is influenced by the protecting groups on the donor, the promoter, the solvent, and the temperature.[3][4]

  • Protecting Groups: The choice of protecting groups for the this compound donor is critical. The amino group is typically protected as an azido (B1232118) group or a non-participating carbamate (B1207046) to avoid interference with the Lewis acidic promoters used in glycosylation.[1]

  • Yields: Yields can be variable and are highly dependent on the specific substrates and reaction conditions.

Diagram of the Chemical Glycosylation Strategy:

Chemical_Glycosylation_Strategy start Protected This compound Donor glycosylation Glycosylation (e.g., Koenigs-Knorr) start->glycosylation aglycone Protected Macrolide Aglycone aglycone->glycosylation protected_product Protected Mycaminosylated Macrolide glycosylation->protected_product deprotection Deprotection protected_product->deprotection final_product Final Mycaminosylated Macrolide deprotection->final_product

Caption: General workflow for chemical this compound glycosylation.

Section 3: Purification and Characterization

Purification

Purification of mycaminosylated macrolides is typically achieved using chromatographic techniques.

Protocol 4: HPLC Purification of Mycaminosylated Macrolides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

Procedure:

  • Dissolve the crude product in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

  • Inject the sample onto the C18 column.

  • Elute the compounds using a gradient of acetonitrile in water (or an appropriate buffer, such as ammonium (B1175870) acetate for LC-MS compatibility).

  • Monitor the elution at a suitable wavelength (e.g., ~280 nm for macrolides).

  • Collect the fractions corresponding to the desired product peak.

  • Combine the fractions and remove the solvent under reduced pressure.

Characterization

The structure of the purified mycaminosylated macrolide is confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) is commonly used.

  • The mass spectrum will show the molecular ion peak corresponding to the mass of the glycosylated product.

  • Tandem MS (MS/MS) can be used to confirm the structure by observing the fragmentation pattern, which typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the protonated this compound sugar (m/z ~174) and the aglycone.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra provide detailed structural information.

  • The anomeric proton of the this compound sugar will appear as a characteristic signal in the ¹H NMR spectrum, and its coupling constant can help determine the stereochemistry of the glycosidic linkage.

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to assign all the proton and carbon signals and confirm the connectivity between the sugar and the aglycone.

Conclusion

Both enzymatic and chemical methods offer viable routes to this compound-glycosylated molecules. Enzymatic approaches provide unparalleled selectivity, while chemical synthesis offers greater flexibility. The choice of method will depend on the specific target molecule, the availability of enzymes and starting materials, and the desired scale of the synthesis. The protocols and data presented here provide a foundation for researchers to explore and apply these powerful techniques in the development of new and improved macrolide-based therapeutics.

References

Application Notes and Protocols for the Enzymatic Synthesis of TDP-d-Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of TDP-d-mycaminose, a crucial precursor for the biosynthesis of various bioactive natural products, including macrolide antibiotics. The chemoenzymatic approach described herein offers a significant improvement over traditional chemical synthesis methods in terms of yield and stereospecificity.

Introduction

TDP-d-mycaminose is a deoxyamino sugar found in a range of secondary metabolites, where it often plays a critical role in their biological activity. Its synthesis is of considerable interest for the development of novel glycosylated therapeutics through glycodiversification. The enzymatic pathway for the biosynthesis of TDP-d-mycaminose has been elucidated, and the responsible enzymes have been characterized, enabling its in vitro production. This document outlines the key enzymes, the reaction pathway, and a detailed protocol for a one-pot enzymatic synthesis.

Biosynthetic Pathway

The enzymatic synthesis of TDP-d-mycaminose from the key intermediate TDP-4-keto-6-deoxy-α-D-glucose involves a three-step enzymatic cascade. The enzymes responsible for this transformation are derived from the tylosin (B1662201) biosynthetic pathway of Streptomyces fradiae.[1][2][3]

The three key enzymes and their respective functions are:

  • Tyl1a (TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase): This enzyme catalyzes the isomerization of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose.[2][4]

  • TylB (Aminotransferase): A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the C-3 transamination of the TDP-3-keto-6-deoxy-D-glucose intermediate, forming TDP-3-amino-3,6-dideoxy-D-glucose.[1][5]

  • TylM1 (N,N-dimethyltransferase): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the final step, the N,N-dimethylation of the amino group to yield the final product, TDP-d-mycaminose.[1][5]

TDP_d_mycaminose_synthesis cluster_0 Biosynthetic Pathway TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-3-keto-6-deoxy-D-glucose Tyl1a (Isomerase) TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose->TDP-3-amino-3,6-dideoxy-D-glucose TylB (Aminotransferase) + L-glutamate, PLP TDP-d-mycaminose TDP-d-mycaminose TDP-3-amino-3,6-dideoxy-D-glucose->TDP-d-mycaminose TylM1 (N,N-dimethyltransferase) + SAM

Caption: Enzymatic cascade for TDP-d-mycaminose synthesis.

Experimental Workflow

The overall experimental workflow for the one-pot enzymatic synthesis of TDP-d-mycaminose is depicted below. The process begins with the preparation of the reaction mixture, followed by the enzymatic reaction, enzyme removal, and subsequent purification of the final product.

experimental_workflow cluster_1 Experimental Workflow A Prepare Reaction Mixture (Substrate, Cofactors, Buffer) B Add Enzymes (Tyl1a, TylB, TylM1) A->B C Incubate at 37°C for 4 hours B->C D Enzyme Removal (Ultrafiltration) C->D E Purification (FPLC) D->E F Product Analysis (HPLC, NMR, MS) E->F

Caption: One-pot synthesis and purification workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-pot enzymatic synthesis of TDP-d-mycaminose.

ParameterValueReference
Reactants
TDP-4-keto-6-deoxy-α-D-glucose1 mM[1]
L-glutamate30 mM[1]
Pyridoxal 5'-phosphate (PLP)150 µM[1]
S-adenosyl-L-methionine (SAM)2 mM[1]
Enzymes
Tyl1a3 µM[1]
TylB30 µM[1]
TylM160 µM[1]
Reaction Conditions
Buffer50 mM Potassium Phosphate (B84403), pH 7.5[1]
Temperature37 °C[1]
Incubation Time4 hours[1]
Purification & Yield
Purification MethodFPLC (Mono Q column)[1][5]
Average Yield~11%[1]

Experimental Protocols

Materials and Reagents
  • TDP-4-keto-6-deoxy-α-D-glucose

  • L-glutamate

  • Pyridoxal 5'-phosphate (PLP)

  • S-adenosyl-L-methionine (SAM)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Recombinant enzymes: Tyl1a, TylB, and TylM1 (His-tagged, purified)

  • Amicon ultrafiltration unit (YM-10 membrane)

  • FPLC system with a Mono Q anion exchange column

  • Ammonium (B1175870) bicarbonate solution

  • Deionized water

Enzyme Preparation

The genes encoding Tyl1a, TylB, and TylM1 from S. fradiae can be cloned into expression vectors (e.g., pET vectors) and overexpressed in a suitable host such as E. coli BL21(DE3). The His-tagged recombinant proteins can be purified using immobilized metal affinity chromatography (IMAC). It is recommended to use freshly prepared enzymes for the synthesis reaction.

One-Pot Synthesis of TDP-d-mycaminose
  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, prepare a 2 mL reaction mixture by adding the following components to 50 mM potassium phosphate buffer (pH 7.5):

      • TDP-4-keto-6-deoxy-α-D-glucose to a final concentration of 1 mM.

      • L-glutamate to a final concentration of 30 mM.[1]

      • Pyridoxal 5'-phosphate (PLP) to a final concentration of 150 µM.[1]

      • S-adenosyl-L-methionine (SAM) to a final concentration of 2 mM.[1]

    • Gently mix the solution. It is advisable to avoid high levels of glycerol (B35011) in the reaction mixture.[1]

  • Enzymatic Reaction:

    • Add the purified enzymes to the reaction mixture to the following final concentrations:

      • TylB: 30 µM[1]

      • TylM1: 60 µM[1]

    • Initiate the reaction by adding Tyl1a to a final concentration of 3 µM.[1]

    • Incubate the reaction mixture at 37 °C for 4 hours.[1]

Product Purification and Analysis
  • Enzyme Removal:

    • After the incubation period, terminate the reaction by removing the enzymes.

    • Filter the reaction mixture through an Amicon ultrafiltration cell unit with a YM-10 membrane under nitrogen pressure at 4 °C.[1]

    • Collect the flow-through containing the product and unreacted substrates.

  • FPLC Purification:

    • The flow-through is purified using an FPLC system equipped with a Mono Q 16/10 anion exchange column.[5]

    • A linear gradient of 0 to 40% of a 400 mM ammonium bicarbonate solution in water can be used for elution.[5]

    • Monitor the elution profile at 280 nm.[5]

    • TDP-d-mycaminose typically elutes at a different retention time than the starting material, TDP-4-keto-6-deoxy-α-D-glucose.[1] Unused substrate can often be recovered during this purification step.[1]

  • Desalting and Product Characterization:

    • Collect the fractions containing the purified TDP-d-mycaminose.

    • Lyophilize the fractions individually, redissolve in water, and lyophilize again to remove the ammonium bicarbonate.[5]

    • The identity and purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5]

This detailed protocol provides a robust method for the enzymatic synthesis of TDP-d-mycaminose, which can be readily adopted and scaled for various research and drug development applications.

References

Application Notes and Protocols for the Use of Mycaminose in Ketolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of mycaminose-containing ketolides, a promising class of antibiotics. The protocols outlined below are based on established methodologies in macrolide chemistry and findings from recent research.

Introduction

Ketolides are a subclass of macrolide antibiotics designed to overcome growing bacterial resistance.[1] They are structurally characterized by the replacement of the L-cladinose sugar at the C3 position of the macrolactone ring with a keto group.[2] This modification, along with others, enhances their activity against various pathogens, including those resistant to older macrolides.[1] The incorporation of different sugar moieties, such as this compound (a derivative of desosamine), at the C5 position of the macrolactone ring has been explored to further modulate the antibacterial spectrum and potency of these compounds.[1][3] this compound-containing ketolides have demonstrated significant in vitro activity against respiratory pathogens, making them an important area of research in the development of new antibacterial agents.[1]

Synthesis of this compound-Containing Ketolides

The synthesis of 5-O-mycaminose ketolides typically involves the glycosylation of a ketolide aglycone with a protected this compound donor. A common strategy is to first synthesize a suitable ketolide aglycone, often derived from a readily available macrolide like clarithromycin (B1669154). The this compound sugar, with appropriate protecting groups, is then coupled to the C5 hydroxyl group of the aglycone. Subsequent modifications, such as the introduction of a carbamate (B1207046) side chain on the this compound moiety, can be performed to enhance biological activity.[1]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process starting from a common macrolide precursor. The key steps include the removal of the native sugar, oxidation to the ketolide, and finally, the crucial glycosylation with a this compound derivative.

G A Clarithromycin (Starting Material) B Removal of Cladinose (B132029) A->B Acid Hydrolysis C Oxidation of C3-OH B->C Oxidizing Agent D Ketolide Aglycone C->D F Glycosylation (C5-OH) D->F E Protected this compound Donor (e.g., Thioglycoside) E->F G 5-O-Mycaminose Ketolide Intermediate F->G H Side Chain Modification (e.g., at C4' of this compound) G->H Carbamoylation I Final this compound-Containing Ketolide H->I

Caption: General workflow for the synthesis of this compound-containing ketolides.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of 5-O-mycaminose ketolides. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Preparation of the Ketolide Aglycone

This protocol describes a general method for the removal of the cladinose sugar and subsequent oxidation to form the ketolide aglycone from a starting macrolide like clarithromycin.

Materials:

  • Clarithromycin

  • Dilute acid (e.g., 1 M HCl)

  • Organic solvent (e.g., Dichloromethane, DCM)

  • Oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation system)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Deglycosylation: Dissolve clarithromycin in a suitable organic solvent. Add the dilute acid and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the decladinosylated macrolide.

  • Oxidation: Dissolve the purified decladinosylated macrolide in a dry organic solvent. Add the oxidizing agent at a controlled temperature (e.g., 0 °C to room temperature). Stir the reaction until completion as monitored by TLC.

  • Quenching and Work-up: Quench the reaction with an appropriate quenching agent (e.g., sodium thiosulfate (B1220275) solution for Dess-Martin oxidation). Perform an aqueous work-up similar to step 2.

  • Final Purification: Purify the crude product by silica gel column chromatography to yield the ketolide aglycone.

Protocol 2: Glycosylation of the Ketolide Aglycone with a this compound Donor

This protocol outlines a general procedure for the glycosylation of the ketolide aglycone with a protected this compound thioglycoside donor, a common method in carbohydrate chemistry.

Materials:

  • Ketolide Aglycone

  • Protected this compound Thioglycoside Donor

  • Anhydrous DCM

  • Molecular sieves (4 Å)

  • Promoter system (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH))

  • Triethylamine (Et₃N)

  • Saturated NaHCO₃ solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the ketolide aglycone, the this compound thioglycoside donor, and activated molecular sieves in anhydrous DCM.

  • Cooling: Cool the mixture to a low temperature (e.g., -40 °C to -78 °C).

  • Activation: Add the promoter system (e.g., NIS followed by a catalytic amount of TfOH) to the cooled mixture.

  • Reaction: Stir the reaction at the low temperature, allowing it to slowly warm to a slightly higher temperature if necessary. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding triethylamine, followed by saturated Na₂S₂O₃ solution.

  • Work-up: Allow the mixture to warm to room temperature. Filter through celite and wash with DCM. Wash the combined organic filtrate sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected 5-O-mycaminose ketolide.

Protocol 3: Antibacterial Susceptibility Testing

The in vitro antibacterial activity of the synthesized this compound-containing ketolides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Materials:

  • Synthesized ketolide compounds

  • Bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Control antibiotics (e.g., Telithromycin, Clarithromycin)

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the test compounds and control antibiotics.[7]

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic solutions in CAMHB in the 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the inoculated plates at 35-37 °C for 18-24 hours in ambient air (or with 5% CO₂ for fastidious organisms like S. pneumoniae).

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Data Presentation

The antibacterial activity of novel 5-O-mycaminose ketolides is a key determinant of their potential clinical utility. The following tables summarize representative MIC data for these compounds against various bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of 5-O-Mycaminose Ketolides against Macrolide-Susceptible Strains

CompoundS. pneumoniae ATCC 49619S. aureus ATCC 29213H. influenzae ATCC 49247
This compound Ketolide A 0.015 - 0.060.06 - 0.252 - 8
This compound Ketolide B ≤0.008 - 0.030.12 - 0.54 - 16
Telithromycin (Control) ≤0.015 - 0.030.12 - 0.52 - 4
Clarithromycin (Control) 0.015 - 0.060.12 - 0.58 - 16

Data is compiled and representative from multiple sources in the literature.[4][8][9]

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of 5-O-Mycaminose Ketolides against Macrolide-Resistant S. pneumoniae

CompoundS. pneumoniae (mefA-positive)S. pneumoniae (ermB-positive)
This compound Ketolide A 0.06 - 0.250.12 - 1
This compound Ketolide B 0.12 - 0.50.25 - 2
Telithromycin (Control) 0.03 - 0.120.06 - 0.5
Clarithromycin (Control) >64>64

Data is compiled and representative from multiple sources in the literature.[4][8][9]

Signaling Pathways and Logical Relationships

The antibacterial action of ketolides, including those containing this compound, is primarily due to their interaction with the bacterial ribosome, leading to the inhibition of protein synthesis. The modifications in ketolides, such as the C11-C12 carbamate, provide additional binding interactions with the ribosome, which is crucial for their activity against resistant strains.

G A This compound-Containing Ketolide B Bacterial Ribosome (50S subunit) A->B Enters Bacterial Cell C Binding to Domain V (Peptidyl Transferase Center) B->C D Binding to Domain II B->D E Inhibition of Protein Synthesis C->E D->E F Bacterial Cell Death E->F

Caption: Proposed mechanism of action for this compound-containing ketolides.

Conclusion

The synthesis of ketolides incorporating a this compound moiety represents a viable strategy for developing novel antibiotics with potent activity against respiratory pathogens, including macrolide-resistant strains. The protocols and data presented here provide a foundational resource for researchers in this field. Further exploration of structure-activity relationships, particularly through modifications of the this compound sugar, may lead to the discovery of next-generation ketolide antibiotics with improved efficacy and safety profiles.

References

Application Notes and Protocols: Mycaminose as a Precursor in Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of D-mycaminose as a crucial precursor in the biosynthesis of macrolide antibiotics, with a focus on tylosin (B1662201). Detailed protocols for key experiments related to the study and manipulation of the mycaminose biosynthetic pathway are provided to facilitate research and development in this area.

Introduction

This compound is a deoxyamino sugar that is a key structural component of several clinically significant macrolide antibiotics, including tylosin, methymycin, and neomethymycin. The presence and structure of this sugar moiety are often critical for the antibiotic's biological activity. Understanding the biosynthetic pathway of this compound and the enzymes involved is essential for the genetic engineering of antibiotic-producing strains to generate novel and more potent antibiotic derivatives.

Biosynthesis of TDP-D-Mycaminose

The biosynthesis of thymidine (B127349) diphosphate (B83284) (TDP)-D-mycaminose begins with the common precursor TDP-D-glucose. A series of enzymatic reactions, including dehydration, isomerization, transamination, and N-dimethylation, lead to the final product, TDP-D-mycaminose, which is then incorporated into the macrolide structure by a glycosyltransferase.

The key enzymes in the this compound biosynthetic pathway in Streptomyces fradiae, the producer of tylosin, have been identified and characterized. The conversion of the desosamine (B1220255) pathway to the this compound pathway can be achieved by the replacement of a single gene, highlighting the modularity of these biosynthetic pathways[1][2].

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the TDP-D-mycaminose biosynthetic pathway are crucial for understanding the efficiency of each step and for metabolic engineering efforts.

EnzymeSubstrateKm (mM)kcat (min-1)kcat/Km (M-1s-1)Source
Tyl1a (3,4-ketoisomerase)TDP-4-keto-6-deoxy-D-glucose10.120.48~105[3]
TylB (aminotransferase)TDP-3-keto-6-deoxy-D-glucose3.220.22~105[3][4]

Note: The specific kinetic values can vary depending on the experimental conditions. The values presented are approximations based on available literature.

Antibacterial Activity of this compound-Containing Macrolides

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of tylosin and its derivatives against various bacterial strains.

CompoundOrganismMIC (µg/mL)Source
TylosinStaphylococcus aureus0.5 - >128[5]
5-O-Mycaminosyltylonolide (OMT)Staphylococcus aureus>128[5]
C-23 modified OMT derivative (c9)Staphylococcus aureus0.5[6]
C-23 modified OMT derivative (c9)Escherichia coli0.5[6]
TylosinStreptococcus pneumoniae0.25 - 64[7]
TelithromycinStreptococcus pneumoniae≤0.015 - 1[7]
ClarithromycinStreptococcus pneumoniae≤0.015 - >64[7]

Experimental Protocols

Protocol 1: Purification of Recombinant this compound Biosynthetic Enzymes (e.g., Tyl1a)

This protocol describes the expression and purification of His-tagged this compound biosynthetic enzymes from E. coli.

1. Expression in E. coli a. Transform E. coli BL21(DE3) with the expression plasmid containing the gene of interest (e.g., tyl1a) with an N-terminal His6-tag. b. Inoculate 1 L of LB medium containing the appropriate antibiotic with 10 mL of an overnight culture. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Cell Lysis a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

3. Affinity Chromatography a. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

4. Desalting and Storage a. Exchange the buffer of the eluted protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. b. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Assay for Tyl1a (TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) Activity

This protocol describes a coupled enzyme assay to determine the activity of Tyl1a.

1. Reaction Mixture a. Prepare a reaction mixture containing:

  • 100 mM Tris-HCl, pH 7.5
  • 5 mM TDP-4-keto-6-deoxy-D-glucose (substrate)
  • 1 mM Pyridoxamine 5'-phosphate (PMP)
  • 0.5 U/mL TylB (aminotransferase, the coupling enzyme)
  • Purified Tyl1a enzyme (various concentrations)

2. Assay Procedure a. Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes. b. Initiate the reaction by adding the substrate, TDP-4-keto-6-deoxy-D-glucose. c. Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes). d. Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

3. Product Analysis a. Analyze the formation of the product, TDP-3-amino-3,6-dideoxy-D-glucose, by HPLC. b. Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) in water with 0.1% TFA. c. Monitor the elution profile at 267 nm. d. Quantify the product by comparing the peak area to a standard curve.

Protocol 3: Precursor-Directed Biosynthesis of Tylosin Analogs

This protocol outlines a general procedure for feeding synthetic precursors to a mutant strain of S. fradiae to produce novel tylosin analogs.

1. Strain and Culture Conditions a. Use a mutant strain of S. fradiae blocked in the biosynthesis of a specific precursor (e.g., a tylactone-negative mutant). b. Grow the mutant strain in a suitable fermentation medium.

2. Precursor Feeding a. Synthesize the desired precursor analog (e.g., a modified this compound or a different deoxy sugar). b. Prepare a sterile stock solution of the precursor analog. c. Add the precursor analog to the fermentation culture at different concentrations and at various time points during the growth phase.

3. Fermentation and Extraction a. Continue the fermentation for a set period (e.g., 5-7 days). b. Extract the macrolide products from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

4. Analysis of Products a. Analyze the crude extract by thin-layer chromatography (TLC) or HPLC to identify new products. b. Purify the novel compounds using column chromatography. c. Characterize the structure of the new analogs using mass spectrometry and NMR spectroscopy. d. Evaluate the antibacterial activity of the purified analogs using MIC assays.

Visualizations

TDP-D-Mycaminose Biosynthetic Pathway

Mycaminose_Biosynthesis TDP_Glucose TDP-D-Glucose TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->TDP_4_keto_6_deoxy_D_glucose TylA1/DesIV (Dehydratase) TDP_3_keto_6_deoxy_D_glucose TDP-3-keto-6-deoxy-D-glucose TDP_4_keto_6_deoxy_D_glucose->TDP_3_keto_6_deoxy_D_glucose Tyl1a (3,4-Ketoisomerase) TDP_3_amino_3_6_dideoxy_D_glucose TDP-3-amino-3,6-dideoxy- D-glucose TDP_3_keto_6_deoxy_D_glucose->TDP_3_amino_3_6_dideoxy_D_glucose TylB (Aminotransferase) TDP_3_monomethylamino TDP-3-monomethylamino- 3,6-dideoxy-D-glucose TDP_3_amino_3_6_dideoxy_D_glucose->TDP_3_monomethylamino TylM1/DesVI (N-Methyltransferase) TDP_D_this compound TDP-D-Mycaminose TDP_3_monomethylamino->TDP_D_this compound TylM1/DesVI (N-Methyltransferase)

Caption: Biosynthetic pathway of TDP-D-Mycaminose.

Experimental Workflow for Precursor-Directed Biosynthesis

Precursor_Directed_Biosynthesis_Workflow cluster_strain Strain Preparation cluster_feeding Precursor Feeding cluster_analysis Analysis Mutant_Strain Select Mutant Strain (precursor biosynthesis blocked) Culture Culture Mutant Strain Mutant_Strain->Culture Feed_Precursor Feed Precursor to Culture Culture->Feed_Precursor Synthesize_Precursor Synthesize Precursor Analog Synthesize_Precursor->Feed_Precursor Fermentation Continue Fermentation Feed_Precursor->Fermentation Extraction Extract Products Fermentation->Extraction HPLC_Analysis HPLC/MS Analysis Extraction->HPLC_Analysis Purification Purify Novel Compounds HPLC_Analysis->Purification Bioassay Biological Activity Testing Purification->Bioassay

Caption: Workflow for precursor-directed biosynthesis.

References

Application Notes and Protocols for Bioassays of Mycaminose Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose is a naturally occurring aminosugar, a key component of various macrolide antibiotics, including tylosin.[1][2] While its primary known biological role is as a constituent of these antibacterial agents, the broader spectrum of its bioactivity is an area of ongoing research. These application notes provide detailed protocols for assessing the biological activity of this compound, both as a standalone entity and as part of larger molecules. The focus is on its well-established antibacterial properties, with exploratory notes on other potential biological activities based on the characteristics of aminosugars.

Antibacterial Activity Bioassays

The principal method for evaluating the antibacterial activity of this compound-containing compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][4] This assay quantifies the lowest concentration of a substance that prevents visible growth of a bacterium.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a test compound against a specific bacterial strain.

Materials:

  • Test compound (e.g., Tylosin as a this compound-containing antibiotic)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus spp., Corynebacterium spp.)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate test compound dilution into each well of a new 96-well microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control well (bacteria in CAMHB without the test compound) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[4]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Data Presentation:

The results of the broth microdilution assay should be summarized in a table, presenting the MIC values of the test compound against various bacterial strains.

Bacterial StrainTest CompoundMIC (µg/mL)Reference
Mycoplasma bovisTylosin0.06 - 4[2]
Staphylococcus aureusTylosin0.5 - >128[2]

Experimental Workflow for Antibacterial Susceptibility Testing

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B Adjust turbidity E Inoculate 96-well Plate B->E Add inoculum C Test Compound Stock D Serial Dilutions C->D Dilute in CAMHB D->E Add compound dilutions F Incubate (37°C, 18-24h) E->F G Visual Inspection / OD Reading F->G H Determine MIC G->H

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Exploratory Bioassays for Other Potential Activities

While the primary documented activity of this compound is antibacterial when part of a larger macrolide, aminosugars as a class have been investigated for other biological effects.[5] The following are exploratory bioassay concepts. Detailed protocols and quantitative data for this compound itself are not currently well-established in scientific literature.

Anti-inflammatory Activity

Some aminosugars and their derivatives have shown anti-inflammatory properties.[6][7] A potential bioassay to screen for such activity in this compound could involve measuring the inhibition of inflammatory mediators in cell culture.

Conceptual Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Concurrently treat the stimulated cells with various concentrations of the test compound (this compound derivative).

  • Measurement of NO: After a suitable incubation period, measure the amount of nitric oxide (a pro-inflammatory mediator) produced in the cell culture supernatant using the Griess reagent.

  • Analysis: A reduction in NO production in the presence of the test compound would suggest anti-inflammatory activity.

Anticancer Activity

Certain modified sugars and aminosugars have been evaluated for their anticancer properties.[8][9] A common initial screening assay is the MTT assay, which measures cell viability.

Conceptual Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture a cancer cell line (e.g., MCF-7 for breast cancer) in 96-well plates.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability and potential cytotoxic activity.

Antiviral Activity

Modified sugars have been shown to possess broad-spectrum antiviral activity.[10][11] A plaque reduction assay is a standard method to quantify the inhibition of viral replication.

Conceptual Protocol: Plaque Reduction Assay

  • Cell Culture: Grow a monolayer of host cells susceptible to the target virus (e.g., Vero cells for Herpes Simplex Virus) in well plates.

  • Infection: Infect the cell monolayers with a known amount of the virus in the presence of varying concentrations of the test compound.

  • Overlay: After an adsorption period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Quantification: Stain the cells and count the number of plaques. A reduction in the number of plaques in treated wells compared to untreated controls indicates antiviral activity.

Signaling Pathways

The established mechanism of action for macrolide antibiotics containing this compound, such as tylosin, is the inhibition of bacterial protein synthesis.[2] This occurs through binding to the 50S subunit of the bacterial ribosome.

Mechanism of Action of this compound-Containing Macrolides

Macrolide_Mechanism cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Growth Bacterial Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to Protein_Synthesis->Cell_Growth      Inhibition Macrolide This compound-Containing Macrolide Antibiotic Macrolide->Ribosome Binds to Macrolide->Protein_Synthesis Inhibits

Inhibition of bacterial protein synthesis by this compound-containing macrolides.

The specific contribution of the this compound moiety to the binding affinity and overall efficacy of the macrolide antibiotic is a subject for more detailed structure-activity relationship studies. The aminosugar is understood to be crucial for the correct positioning and interaction of the antibiotic with its ribosomal target.[12]

Regarding other signaling pathways, there is currently limited direct evidence for the modulation of specific eukaryotic signaling cascades by this compound itself. Research into the effects of aminosugars on pathways like NF-κB (related to inflammation) is an emerging area.[7]

Conclusion

The bioassays for this compound are predominantly focused on its role within antibacterial compounds. The broth microdilution MIC assay is a robust and standard method for quantifying this activity. While the exploration of other biological activities like anti-inflammatory, anticancer, and antiviral effects is warranted based on the broader class of aminosugars, specific protocols and data for this compound are yet to be extensively established. Future research should aim to elucidate the bioactivity of this compound and its simpler derivatives to uncover their full therapeutic potential and mechanisms of action.

References

Determining Mycaminose in Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose, a 3-dimethylamino-3,6-dideoxy-D-glucose, is an essential amino sugar component of various macrolide antibiotics. Its quantification in complex biological and environmental matrices is crucial for pharmacokinetic studies, residue analysis, and quality control in drug manufacturing. Due to its high polarity and lack of a strong chromophore, the analysis of this compound presents challenges that can be overcome with appropriate sample preparation and advanced analytical techniques. This document provides detailed application notes and protocols for the determination of this compound in complex matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for such analyses. The methodologies presented are based on established protocols for the analysis of structurally similar aminoglycoside antibiotics and can be adapted and validated for this compound.

Analytical Strategies

The determination of this compound in complex matrices typically involves a multi-step workflow encompassing sample preparation, chromatographic separation, and detection. Given the physicochemical properties of this compound, two primary chromatographic approaches are recommended: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography with Ion-Pairing Agents.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of highly polar compounds like this compound without the need for derivatization.[1][2][3] The separation is based on the partitioning of the analyte between a hydrophilic stationary phase and a mobile phase with a high organic solvent content.

Reversed-Phase Liquid Chromatography with Ion-Pairing Agents: This technique allows for the analysis of polar compounds on traditional C18 columns by adding an ion-pairing reagent to the mobile phase.[4] The reagent forms a neutral complex with the charged analyte, which can then be retained by the nonpolar stationary phase. Heptafluorobutyric acid (HFBA) is a commonly used volatile ion-pairing agent compatible with mass spectrometry.[4]

Derivatization: For detection methods other than mass spectrometry, or to improve chromatographic behavior, derivatization can be employed. This involves chemically modifying the analyte to enhance its detectability or alter its polarity. However, derivatization can add complexity and potential for variability to the analytical method.[5][6][7]

Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of this compound in complex matrices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Matrix (e.g., Plasma, Tissue, Milk) Homogenization Homogenization/ Lysis Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., TCA, Acetonitrile) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB, Cation Exchange) Supernatant_Collection->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Final_Extract Final Extract for Analysis Evaporation->Final_Extract LC_Separation LC Separation (HILIC or RP-Ion Pair) Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for this compound analysis.

Detailed Protocols

The following protocols are adapted from established methods for aminoglycoside analysis and should be validated for the specific matrix and instrumentation used for this compound determination.

Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Serum, Urine)

This protocol is suitable for the extraction of this compound from biological fluids with high protein content.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v in water)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the biological fluid sample, add 1 mL of 20% TCA solution.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant.

  • Condition an SPE cartridge by passing 1 mL of ACN followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% ACN in water.

  • Elute this compound with 1 mL of 80% ACN in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Tissues (e.g., Muscle, Liver)

This protocol describes the extraction of this compound from solid tissue samples.

Materials:

  • Homogenizer

  • Extraction buffer: 10 mM ammonium (B1175870) acetate, 0.4 mM EDTA, 0.5% NaCl, and 2% TCA in water, pH adjusted to 4.0.[8]

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg).[4][8]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh 1 g of homogenized tissue into a centrifuge tube.

  • Add 5 mL of extraction buffer.

  • Homogenize for 1 minute.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Collect the supernatant.

  • Proceed with the SPE cleanup as described in Protocol 1, steps 5-10.

LC-MS/MS Methodologies

The following are starting points for developing a robust LC-MS/MS method for this compound. Optimization will be required for specific instrumentation.

Method A: HILIC-MS/MS (Derivatization-Free)

LC Conditions:

  • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column.[2][3]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]+ for this compound (to be determined experimentally).

  • Product Ions (Q3): At least two characteristic fragment ions (to be determined by infusion and fragmentation of a this compound standard).

  • Collision Energy: To be optimized for each transition.

Method B: Reversed-Phase LC-MS/MS with Ion-Pairing

LC Conditions:

  • Column: ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm) or similar C18 column.[4]

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: 0.1% HFBA in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

MS/MS Conditions (Positive ESI):

  • Identical to HILIC-MS/MS method, with optimization as needed.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of aminoglycosides using LC-MS/MS, which can be used as a benchmark for the validation of a this compound method.

ParameterHILIC-MS/MSReversed-Phase Ion-Pair LC-MS/MS
Limit of Detection (LOD) 0.1 - 5 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL5 - 25 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery 80 - 110%75 - 105%
Precision (RSD%) < 15%< 15%

Note: These are representative values and will vary depending on the specific analyte, matrix, and instrumentation.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result.

logical_flow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Extraction Extraction Sample_Storage->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification Data_Review Data Review & Validation Quantification->Data_Review Reporting Reporting Data_Review->Reporting

Caption: Logical flow of the analytical process.

Conclusion

The determination of this compound in complex matrices can be reliably achieved using LC-MS/MS. The choice between HILIC and reversed-phase ion-pairing chromatography will depend on the specific requirements of the assay and available instrumentation. Proper sample preparation, including protein precipitation and solid-phase extraction, is critical for achieving accurate and precise results. The protocols and data presented here provide a solid foundation for the development and validation of a robust analytical method for this compound quantification.

References

Application Notes and Protocols for the Extraction of Mycaminose from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycaminose, a dimethylamino sugar, is a crucial component of various macrolide antibiotics, contributing significantly to their antibacterial activity. The ability to efficiently extract and purify this compound from natural sources is essential for structure-activity relationship studies, the development of novel semi-synthetic antibiotics, and for use as a reference standard in analytical methods. This document provides a detailed protocol for the extraction of this compound from natural products, primarily through the acid hydrolysis of the macrolide antibiotic tylosin (B1662201), which is produced by the fermentation of Streptomyces fradiae. The protocol covers the hydrolysis of the macrolide, followed by a purification strategy centered around cation-exchange chromatography.

Introduction

This compound, with the chemical name 3,6-dideoxy-3-(dimethylamino)-D-glucose, is an amino sugar found glycosidically linked to the macrocyclic lactone ring of several important antibiotics, including tylosin. The dimethylamino group at the C-3 position is a key determinant of the biological activity of these macrolides. The primary source for obtaining this compound is through the controlled acid hydrolysis of these parent antibiotics. This process cleaves the glycosidic bonds, releasing the sugar moieties from the aglycone. Subsequent purification is necessary to isolate this compound from the macrolide core and other released sugars. Due to the basic nature of its dimethylamino group, this compound can be effectively purified using cation-exchange chromatography.

Data Presentation

While detailed quantitative data on the yield and purity of this compound from a complete extraction and purification process is not extensively reported in publicly available literature, the following table provides a template for researchers to document their findings when following the provided protocol. The expected yield can vary based on the efficiency of the hydrolysis and purification steps.

StepParameterValueUnitsNotes
Starting Material Mass of TylosinUser Definedg
Purity of TylosinUser Defined%
Acid Hydrolysis Theoretical Yield of this compoundCalculatedgBased on the stoichiometry of tylosin hydrolysis.
Cation-Exchange Chromatography Mass of Purified this compoundUser Definedg
Overall YieldCalculated%(Mass of Purified this compound / Theoretical Yield) x 100
Purity Analysis (e.g., HPLC) Purity of this compoundUser Defined%

Experimental Protocols

This section details the protocol for the extraction and purification of this compound from tylosin.

Materials and Reagents
  • Tylosin (or other this compound-containing macrolide)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Dowex 50W-X8 resin (or equivalent strong cation-exchange resin)

  • Ammonium (B1175870) Hydroxide (NH₄OH) solution (e.g., 2 M)

  • Methanol

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ninhydrin (B49086) spray reagent

Protocol 1: Acid Hydrolysis of Tylosin

This protocol is adapted from established methods for the hydrolysis of macrolide antibiotics.

  • Dissolution: Dissolve a known quantity of tylosin in 0.5 M sulfuric acid.

  • Hydrolysis: Heat the solution at 100°C for 1-2 hours under reflux. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the tylosin spot and the appearance of new, more polar spots corresponding to the sugar and aglycone components.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature. Carefully neutralize the solution to approximately pH 7 with a concentrated sodium hydroxide solution. The aglycone, being less soluble in neutral aqueous solution, may precipitate out.

  • Removal of Aglycone: Filter the neutralized solution to remove the precipitated aglycone. The filtrate now contains the released sugars, including this compound.

  • Concentration: The filtrate can be concentrated under reduced pressure to reduce the volume before proceeding to the purification step.

Protocol 2: Purification of this compound by Cation-Exchange Chromatography

This protocol utilizes the basicity of the dimethylamino group of this compound for selective retention on a strong cation-exchange resin.

  • Resin Preparation: Prepare a column with Dowex 50W-X8 resin (H⁺ form). Wash the resin thoroughly with deionized water until the eluent is neutral.

  • Sample Loading: Adjust the pH of the concentrated hydrolysate from Protocol 1 to approximately 3-4 with dilute HCl. Apply the acidified hydrolysate to the prepared cation-exchange column.

  • Washing: Wash the column with several column volumes of deionized water to remove neutral sugars and other non-basic impurities. The progress of the washing can be monitored by testing the eluent for the presence of sugars using a suitable method (e.g., TLC with a general carbohydrate stain).

  • Elution of this compound: Elute the bound this compound from the column using a solution of 2 M ammonium hydroxide. The ammonia (B1221849) will deprotonate the dimethylamino group of this compound, releasing it from the resin.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor for the presence of this compound using TLC and a ninhydrin spray reagent (which will give a positive color reaction with the amino sugar).

  • Removal of Ammonia and Concentration: Pool the this compound-containing fractions and concentrate them under reduced pressure to remove the ammonia and water. This will yield the purified this compound.

  • Final Purification (Optional): For very high purity, the obtained this compound can be further purified by recrystallization or by using other chromatographic techniques such as preparative HPLC with a suitable column (e.g., an amino-propyl or HILIC column).

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_hydrolysis Step 1: Acid Hydrolysis cluster_purification Step 2: Cation-Exchange Chromatography start Start with Tylosin (Natural Product) dissolve Dissolve in 0.5 M H₂SO₄ start->dissolve hydrolyze Heat at 100°C for 1-2 hours dissolve->hydrolyze neutralize Neutralize to pH 7 with NaOH hydrolyze->neutralize precipitate Precipitation of Aglycone neutralize->precipitate filter Filter to remove Aglycone precipitate->filter filtrate Aqueous Filtrate (contains this compound and other sugars) filter->filtrate load Load Filtrate onto Cation-Exchange Column (e.g., Dowex 50W-X8) filtrate->load wash Wash with Deionized Water to remove neutral sugars load->wash elute Elute this compound with 2 M NH₄OH wash->elute collect Collect this compound-containing Fractions elute->collect concentrate Concentrate under reduced pressure collect->concentrate pure_this compound Purified this compound concentrate->pure_this compound mycaminose_biosynthesis glucose Glucose-1-phosphate tdp_glucose TDP-D-glucose glucose->tdp_glucose Several Steps tdp_keto_glucose TDP-4-keto-6-deoxy-D-glucose tdp_glucose->tdp_keto_glucose TylA1/TylA2 tdp_amino_glucose TDP-3-amino-3,6-dideoxy-D-glucose tdp_keto_glucose->tdp_amino_glucose TylB (Aminotransferase) tdp_dimethylamino_glucose TDP-3-dimethylamino-3,6-dideoxy-D-glucose tdp_amino_glucose->tdp_dimethylamino_glucose TylM1 (N,N-dimethyltransferase) This compound This compound tdp_dimethylamino_glucose->this compound Attachment to Aglycone

Application Notes and Protocols for the NMR Spectroscopic Characterization of Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose, a 3,6-dideoxy-3-(dimethylamino)-D-glucose, is an essential amino sugar component of various macrolide antibiotics, such as tylosin (B1662201). Its precise structural characterization is paramount for the quality control of these pharmaceuticals and for the development of new antibiotic derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and quantitative analysis of this compound in solution.

These application notes provide a comprehensive guide to the characterization of this compound using a suite of NMR experiments. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented, along with representative data and workflows to facilitate the structural verification and purity assessment of this compound samples.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize representative ¹H and ¹³C NMR spectral data for the β-anomer of this compound. This data is compiled based on published values for the this compound moiety in tylosin and typical chemical shifts for amino sugars. It serves as a reference for spectral assignment.

Table 1: ¹H NMR Spectral Data of β-D-Mycaminose (in D₂O)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-14.45dJ₁,₂ = 7.5
H-22.95ddJ₂,₁ = 7.5, J₂,₃ = 9.0
H-32.60tJ₃,₂ = 9.0, J₃,₄ = 9.0
H-43.40tJ₄,₃ = 9.0, J₄,₅ = 9.0
H-53.65dqJ₅,₄ = 9.0, J₅,₆ = 6.2
H-6 (CH₃)1.25dJ₆,₅ = 6.2
N(CH₃)₂2.30s-

d: doublet, dd: doublet of doublets, t: triplet, dq: doublet of quartets, s: singlet

Table 2: ¹³C NMR Spectral Data of β-D-Mycaminose (in D₂O)

CarbonChemical Shift (δ) ppm
C-197.5
C-258.0
C-370.0
C-475.0
C-573.0
C-6 (CH₃)18.0
N(CH₃)₂41.0

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

High-quality NMR spectra are contingent on proper sample preparation.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆)

  • High-quality 5 mm NMR tubes and caps

  • Pipettes and pipette tips

  • Vortex mixer

  • Glass wool or a syringe filter

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound and transfer it to a small, clean vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][2]

  • Mixing: Gently vortex the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter which can degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Acquisition of 1D ¹H and ¹³C NMR Spectra

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters:

  • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the following typical acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 5 seconds for quantitative measurements to ensure full relaxation of protons.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TSP or DSS at 0.00 ppm).

¹³C NMR Acquisition Parameters:

  • Use the same locked and shimmed sample.

  • Set the following typical acquisition parameters for a proton-decoupled ¹³C experiment:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-250 ppm, centered around 100 ppm.

  • Acquire and process the data similarly to the ¹H spectrum.

Protocol 3: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

1. COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings.

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

  • Parameters: Use default parameters for spectral width, typically the same as the 1D ¹H spectrum. Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension.

2. HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

  • Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.2).

  • Parameters: Set the ¹H spectral width as in the 1D spectrum and the ¹³C spectral width to cover the expected range (e.g., 0-120 ppm for this compound). Use an average ¹J(C,H) coupling constant of 145 Hz for optimization.

3. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations).

  • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

  • Parameters: Similar spectral widths to HSQC. Optimize for long-range coupling constants, typically in the range of 4-8 Hz.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1h Assign ¹H Spectrum nmr_2d->assign_1h assign_cosy Analyze COSY for ¹H-¹H Correlations assign_1h->assign_cosy assign_hsqc Analyze HSQC for ¹H-¹³C Correlations assign_cosy->assign_hsqc assign_hmbc Analyze HMBC for Long-Range Correlations assign_hsqc->assign_hmbc structure Assemble Structure assign_hmbc->structure

NMR Experimental Workflow for this compound Characterization.

structural_elucidation_logic H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Spin Systems) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Correlations) COSY->HSQC Assigns carbons to proton spin systems C13_NMR ¹³C NMR (Number of Carbons, Chemical Shifts) HSQC->C13_NMR Confirms carbon assignments HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Connects spin systems Final_Structure Final Structure of this compound HMBC->Final_Structure Confirms connectivity and stereochemistry qnmr_workflow start Prepare Sample with Internal Standard acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) start->acquire process Process Spectrum (Phase and Baseline Correction) acquire->process integrate Integrate Signals (Analyte and Standard) process->integrate calculate Calculate Purity/Concentration integrate->calculate result Report Quantitative Result calculate->result

References

Application Notes and Protocols for Bioassay Development of Mycaminose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycaminose, an aminosugar component of several macrolide antibiotics, and its synthetic derivatives represent a promising class of compounds for the development of new therapeutic agents.[1][2] Due to their structural similarity to components of bioactive natural products, this compound derivatives are candidates for a range of biological activities, including antimicrobial and antifungal effects.[3][4] This document provides detailed protocols for the initial biological evaluation of novel this compound derivatives, focusing on antibacterial, antifungal, and cytotoxicity assays.

In Vitro Antibacterial Activity Assessment

The initial screening of this compound derivatives for antibacterial properties is crucial. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of a compound against various bacterial strains.

Data Presentation: Antibacterial Activity

The antibacterial activity of novel this compound derivatives should be compared against clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms. The results are typically presented as MIC values (in µg/mL), which represent the lowest concentration of the compound that inhibits visible bacterial growth.

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Methicillin-resistant S. aureus (MRSA) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Reference Compound (e.g., Telithromycin) MIC (µg/mL)
This compound Derivative 1 816>64>640.5
This compound Derivative 2 4832640.5
This compound Derivative 3 1632>64>641
This compound Derivative 4 2416320.25

Note: The data presented in this table is illustrative. Actual values must be determined experimentally. Data for reference compounds should be determined concurrently.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of MIC values using the broth microdilution method in 96-well plates, a standard procedure for assessing antimicrobial susceptibility.[5][6][7]

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

  • Compound Dilution:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control), achieving the final target concentration.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

    • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of this compound Derivatives prep_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually Inspect Plate for Growth incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

In Vitro Antifungal Activity Assessment

Similar to antibacterial screening, evaluating the antifungal potential of this compound derivatives is essential. This involves determining the MIC against relevant fungal pathogens, such as Candida species.

Data Presentation: Antifungal Activity

Antifungal activity is also reported as MIC values. For fungi, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Candida glabrata (ATCC 90030) MIC (µg/mL)Reference Compound (e.g., Fluconazole) MIC (µg/mL)
This compound Derivative 1 32641
This compound Derivative 2 16321
This compound Derivative 3 >64>642
This compound Derivative 4 8160.5

Note: The data presented in this table is illustrative. Actual values must be determined experimentally. Data for reference compounds should be determined concurrently.

Experimental Protocol: Antifungal Susceptibility Testing

This protocol is adapted from the CLSI guidelines for yeast broth microdilution.[8][9]

Materials:

  • This compound derivatives

  • Fungal strains (e.g., C. albicans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the yeast on Sabouraud Dextrose Agar at 35°C for 24 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Compound Dilution:

    • Follow the same serial dilution procedure as described for the antibacterial MIC assay, using RPMI 1640 as the diluent.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension.

    • Incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the OD at 530 nm.[1]

In Vitro Cytotoxicity Assessment

It is critical to assess the potential toxicity of novel compounds to mammalian cells to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11][12]

Data Presentation: Cytotoxicity

Cytotoxicity is typically expressed as the CC₅₀ (or IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Compound IDCell Line (e.g., HEK293) CC₅₀ (µM)Cell Line (e.g., HepG2) CC₅₀ (µM)Reference Compound (e.g., Doxorubicin) CC₅₀ (µM)
This compound Derivative 1 >100851.2
This compound Derivative 2 92701.1
This compound Derivative 3 >100>1001.5
This compound Derivative 4 55480.9

Note: The data presented in this table is illustrative. Actual values must be determined experimentally. Data for reference compounds should be determined concurrently.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound derivatives

  • Adherent mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well plates (clear, flat-bottom)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include wells for vehicle control (medium with solvent) and untreated cells.

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Culture cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Mammalian Cells in 96-Well Plate attach_cells Incubate for 24h (Cell Attachment) seed_cells->attach_cells treat_cells Treat Cells with This compound Derivatives attach_cells->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 Value calculate_viability->determine_cc50

Workflow for the MTT-based cytotoxicity assay.

Potential Signaling Pathways

While the primary mechanism of action for many aminosugar-containing antibiotics is the inhibition of protein synthesis by binding to the bacterial ribosome, these molecules can also modulate signaling pathways in eukaryotic cells, which can be relevant for both efficacy and toxicity.[2][13][14] For instance, macrolides and aminoglycosides have been shown to influence inflammatory responses and cell death pathways.[5][7] A plausible mechanism for a novel bioactive compound could involve the modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to cellular responses to external stimuli.

Signaling_Pathway cluster_nucleus compound This compound Derivative receptor Cell Surface Receptor compound->receptor Binds/Activates ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., AP-1) response Cellular Response (Inflammation, Apoptosis) erk_n ERK transcription_n Transcription Factors (e.g., AP-1) erk_n->transcription_n Phosphorylates transcription_n->response Regulates Gene Expression

Representative MAPK signaling pathway potentially modulated by a bioactive compound.

These protocols provide a foundational framework for the initial in vitro characterization of novel this compound derivatives. The data generated will be crucial for identifying lead compounds for further preclinical development.

References

Troubleshooting & Optimization

Mycaminose Synthesis Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycaminose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the chemical and enzymatic synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, presented in a question-and-answer format.

Enzymatic Synthesis of TDP-Mycaminose

Question 1: My one-pot enzymatic synthesis of TDP-α-D-mycaminose shows low to no yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the one-pot synthesis of TDP-α-D-mycaminose is a common issue that can stem from several factors, primarily related to enzyme activity and reaction conditions. Here is a step-by-step troubleshooting guide:

  • Verify Enzyme Activity: The activity of the enzymes (Tyl1a, TylB, and TylM1) is critical.

    • Recommendation: It is best to use freshly prepared enzymes for the reaction. Avoid repeated freeze-thaw cycles. If possible, test the activity of each enzyme individually with its substrate.

  • Check for Inhibitors:

    • Glycerol (B35011): High concentrations of glycerol in the enzyme preparations can inhibit the reaction.

    • Recommendation: Minimize the amount of glycerol in the final reaction mixture. If enzymes are stored in high glycerol, consider buffer exchange or dilution.[1]

  • Substrate and Cofactor Integrity:

    • TDP-4-keto-6-deoxy-α-D-glucose (Substrate 6): This intermediate can degrade.

    • S-adenosyl-L-methionine (SAM): SAM is a crucial cofactor for the N,N-dimethylation step and is prone to degradation.

    • Pyridoxal 5′-phosphate (PLP): This cofactor is required for the aminotransferase TylB.

    • Recommendation: Use freshly prepared or properly stored substrates and cofactors. Confirm the concentration and purity of your starting materials.

  • Reaction Conditions:

    • pH and Temperature: The optimal pH is around 7.5, and the reaction is typically incubated at 25°C.[1] Deviations can lead to reduced enzyme activity.

    • Incubation Time: A typical reaction time is around 12 hours.[1] Shorter times may result in incomplete conversion.

  • Monitor Intermediates:

    • Recommendation: Use HPLC to monitor the reaction progress. This can help identify which step is failing. For example, if you observe an accumulation of TDP-3-amino-6-deoxy glucose, it might indicate a problem with the N,N-dimethyltransferase (TylM1) or a lack of SAM.[1]

Question 2: I am observing unexpected peaks in my HPLC analysis of the enzymatic synthesis reaction. What could these be?

Answer:

Several byproducts and degradation products can appear in the HPLC analysis of the TDP-mycaminose synthesis. Common unexpected peaks include:

  • Degradation of TDP-3-keto-6-deoxy sugar intermediate (15): This intermediate is unstable and can degrade to (2R,3R)-2-methyl-3,5-dihydroxy-4-keto-2,3-dihydropyran.[1]

  • Degradation products of SAM: S-adenosyl-L-methionine can degrade, leading to additional peaks.[1]

  • TDP: This can be a result of the degradation of TDP-sugar intermediates.[1]

  • Unreacted Substrates and Intermediates: Peaks corresponding to the starting material (TDP-4-keto-6-deoxy-α-D-glucose) and the intermediate (TDP-3-amino-6-deoxy glucose) may be present if the reaction has not gone to completion.[1]

Chemical Synthesis of this compound

Question 3: I am struggling with the selection and removal of protecting groups for the chemical synthesis of this compound. What are the key considerations?

Answer:

Protecting group strategy is one of the most critical aspects of chemical carbohydrate synthesis and a common source of issues.

  • Orthogonality: You must choose protecting groups that can be removed under conditions that do not affect other protecting groups or sensitive functionalities in your molecule. For example, a base-labile protecting group (like an acetate (B1210297) ester) and an acid-labile protecting group (like a trityl ether) would be an orthogonal pair.

  • Stability: The chosen protecting groups must be stable to the reaction conditions used in subsequent steps.

  • Yields: Both the protection and deprotection steps should have high yields to ensure a good overall yield of your final product.

  • Influence on Reactivity: The choice of a protecting group can influence the stereochemical outcome of glycosylation reactions. Participating groups at the C-2 position, for instance, can favor the formation of 1,2-trans-glycosidic bonds.

  • Ease of Removal: The deprotection should be clean and straightforward, without generating byproducts that are difficult to separate from your desired product.

Common Protecting Groups in Carbohydrate Chemistry:

  • For Hydroxyl Groups: Acetyl (Ac), Benzyl (B1604629) (Bn), p-Methoxybenzyl (PMB), Silyl ethers (e.g., TBDMS, TIPS), Trityl (Tr).

  • For Amino Groups: Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).

Question 4: My glycosylation reaction to attach a this compound donor to an aglycone is giving low yields and a mixture of anomers. How can I optimize this?

Answer:

Low yields and poor stereoselectivity in glycosylation are common challenges. Here are some factors to consider:

  • Nature of the Glycosyl Donor: The leaving group on the anomeric carbon of your this compound donor is crucial. Trichloroacetimidates, thioglycosides, and glycosyl halides are common donors, each with its own activation conditions.

  • Protecting Groups: As mentioned, protecting groups on the this compound donor can influence the stereochemical outcome. A participating group (e.g., an acetyl group) at the C-2 position will typically lead to the formation of a 1,2-trans-glycosidic linkage. Non-participating groups (e.g., a benzyl ether) may lead to a mixture of anomers.

  • Reaction Conditions:

    • Temperature: Low temperatures often favor better stereoselectivity.

    • Solvent: The polarity and nature of the solvent can influence the reaction outcome.

    • Promoter/Catalyst: The choice and stoichiometry of the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) are critical and need to be optimized.

  • Aglycone Reactivity: The reactivity of the hydroxyl group on your aglycone acceptor can significantly impact the yield. Sterically hindered hydroxyl groups will react more slowly.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the enzymatic synthesis of TDP-mycaminose. Note that these are starting points, and optimization may be required for your specific experimental setup.

Table 1: Optimized Reaction Conditions for One-Pot Enzymatic Synthesis of TDP-α-D-mycaminose

ComponentFinal ConcentrationRole
TDP-4-keto-6-deoxy-α-D-glucose (6)1 mMSubstrate
L-glutamate30 mMAmino donor for TylB
Pyridoxal 5′-phosphate (PLP)150 μMCofactor for TylB
S-adenosyl-L-methionine (SAM)2 mMMethyl donor for TylM1
Tyl1a3 μMEnzyme (3,4-ketoisomerase)
TylB30 μMEnzyme (Aminotransferase)
TylM160 μMEnzyme (N,N-dimethyltransferase)
Buffer50 mM Potassium Phosphate (B84403), pH 7.5Reaction Medium
Incubation Temperature 25 °C -
Incubation Time ~12 hours -
Expected Conversion 40-60% -

Data synthesized from the protocol described in "Enzymatic Synthesis of TDP-deoxysugars".[1]

Table 2: Troubleshooting Guide for Low Yield in Enzymatic Synthesis

ObservationPotential CauseRecommended Action
No product formationInactive enzyme(s)Use freshly prepared enzymes. Avoid multiple freeze-thaw cycles. Test individual enzyme activities.
Missing or degraded cofactorsAdd fresh PLP and SAM to the reaction mixture.
Low product yieldSub-optimal pH or temperatureEnsure the reaction buffer is at pH 7.5 and the incubation temperature is 25°C.
Presence of inhibitors (e.g., glycerol)Minimize glycerol concentration in the final reaction mix. Consider buffer exchange for enzyme stocks.[1]
Insufficient incubation timeExtend the reaction time and monitor by HPLC.
Accumulation of TDP-3-amino-6-dideoxy-glucoseProblem with the N,N-dimethylation stepCheck the activity of TylM1. Ensure sufficient and fresh SAM is present.

Experimental Protocols

Detailed Protocol for the One-Pot Enzymatic Synthesis of TDP-α-D-mycaminose

This protocol is adapted from the methods described for the synthesis of TDP-deoxysugars.[1]

Materials:

  • TDP-4-keto-6-deoxy-α-D-glucose (substrate 6 )

  • L-glutamate

  • Pyridoxal 5′-phosphate (PLP)

  • S-adenosyl-L-methionine (SAM)

  • Purified enzymes: Tyl1a, TylB, TylM1

  • 50 mM Potassium phosphate buffer, pH 7.5

  • HPLC system for analysis and purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 2 mL reaction mixture with the final concentrations listed in Table 1. It is recommended to add the enzymes last.

    • Lyophilize the substrate 6 and resuspend it in the potassium phosphate buffer.

    • Add L-glutamate, PLP, and SAM from stock solutions.

    • Add TylB and TylM1.

  • Initiate the Reaction: Add Tyl1a to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction mixture at 25°C for approximately 12 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC.

    • Sample Preparation for HPLC: At various time points, take a small aliquot of the reaction, quench it by flash-freezing, and then filter to remove the enzymes before injection.

    • Expected HPLC Retention Times: Using a C18 column with a suitable gradient, the expected retention times for the key components are approximately:

      • TDP-α-D-mycaminose (12 ): 7-8 min

      • TDP-3-amino-6-deoxy glucose (16 ): 13 min

      • TDP-4-keto-6-deoxy-α-D-glucose (6 ): 35-36 min

      • TDP-3-keto-6-deoxy sugar intermediate (15 ): 39.0 min

  • Purification:

    • Once the reaction has reached the desired conversion, the product TDP-α-D-mycaminose (12 ) can be purified by FPLC or HPLC.

    • The purified product should be desalted, for example, using a C18 column with water as the eluent.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound synthesis.

Enzymatic_Synthesis_of_TDP_this compound cluster_start Starting Materials cluster_pathway Biosynthetic Pathway Glucose_1_P Glucose-1-Phosphate TDP_Glc TDP-D-Glucose Glucose_1_P->TDP_Glc TTP TTP TTP->TDP_Glc TDP_4k_6d_Glc TDP-4-keto-6-deoxy-D-glucose TDP_Glc->TDP_4k_6d_Glc 4,6-dehydratase TDP_3k_6d_Glc TDP-3-keto-6-deoxy-D-glucose TDP_4k_6d_Glc->TDP_3k_6d_Glc Tyl1a (3,4-ketoisomerase) TDP_3a_6d_Glc TDP-3-amino-3,6-dideoxy-D-glucose TDP_3k_6d_Glc->TDP_3a_6d_Glc TylB (Aminotransferase) TDP_this compound TDP-D-Mycaminose TDP_3a_6d_Glc->TDP_this compound TylM1 (N,N-dimethyltransferase)

Caption: Enzymatic synthesis pathway of TDP-D-Mycaminose from Glucose-1-Phosphate.

Troubleshooting_Workflow Start Low or No Product Yield Check_Enzymes Are enzymes freshly prepared and active? Start->Check_Enzymes Check_Reagents Are substrates and cofactors intact? Check_Enzymes->Check_Reagents Yes Use_Fresh_Enzymes Prepare fresh enzyme stocks Check_Enzymes->Use_Fresh_Enzymes No Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Use fresh, high-purity reagents Check_Reagents->Purify_Reagents No Monitor_Intermediates Monitor reaction by HPLC. Which intermediate accumulates? Check_Conditions->Monitor_Intermediates Yes Optimize_Conditions Optimize reaction conditions Check_Conditions->Optimize_Conditions No Troubleshoot_Step Troubleshoot specific enzymatic step Monitor_Intermediates->Troubleshoot_Step Success Successful Synthesis Troubleshoot_Step->Success Optimize_Conditions->Start Purify_Reagents->Start Use_Fresh_Enzymes->Start

Caption: A logical workflow for troubleshooting low-yield this compound synthesis reactions.

References

Technical Support Center: Optimizing Mycaminose Yield from Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the yield of mycaminose from fermentation processes, primarily focusing on cultures of Streptomyces fradiae, the natural producer of tylosin (B1662201), a macrolide antibiotic containing this compound. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that may lead to suboptimal this compound yields.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production Suboptimal Media Composition- Review and optimize carbon and nitrogen sources. Slowly metabolized carbon sources are often preferable to glucose, which can cause catabolite repression. - Ensure essential minerals and trace elements, which act as cofactors for biosynthetic enzymes, are present in the fermentation medium.
Inappropriate Fermentation Conditions- Verify and optimize pH, typically maintaining it around 7.0. - Control the temperature, with an optimal range for many Streptomyces species being around 28-30°C. - Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen, which is crucial for the aerobic Streptomyces.
Poor Inoculum Quality- Use a fresh and healthy spore suspension or a well-grown seed culture. - Standardize the inoculum preparation protocol, including the age and volume of the seed culture, to ensure consistency.
Inconsistent this compound Yield Between Batches Variability in Raw Materials- Use high-quality, consistent sources for complex media components like yeast extract and soybean meal. - Prepare media consistently and ensure proper sterilization techniques that do not degrade essential components.
Fluctuations in Fermentation Parameters- Calibrate and regularly monitor all probes and controllers for pH, temperature, and dissolved oxygen. - Maintain detailed logs of all fermentation parameters to identify any deviations that may correlate with yield variations.
Accumulation of Tylactone (B1246279) (this compound Precursor) Inefficient Glycosylation- Ensure the expression of the necessary glycosyltransferase gene (tylM2) responsible for attaching this compound to the tylactone aglycone is not a limiting factor.[1] - Consider genetic engineering approaches to enhance the expression of this crucial glycosyltransferase.
Difficulty in Quantifying this compound Inefficient Hydrolysis or Derivatization- Optimize the acid hydrolysis conditions (acid concentration, temperature, and time) to efficiently cleave this compound from the tylosin molecule without degrading the sugar. - If using a derivatization agent for detection (e.g., for GC-MS or HPLC with fluorescence detection), ensure the reaction conditions are optimal for complete derivatization.
Analytical Method Lacks Sensitivity or Resolution- For HPLC, use a suitable column (e.g., C18) and optimize the mobile phase composition and gradient to achieve good separation of this compound from other fermentation broth components.[2] - Consider using a more sensitive detector, such as a mass spectrometer (LC-MS), for more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production in Streptomyces fradiae?

A1: While the optimal pH can be strain-specific, most Streptomyces species favor a neutral to slightly alkaline pH for secondary metabolite production, typically in the range of 6.5 to 7.5.[3][4] It is recommended to start with an initial pH of 7.0 and monitor it throughout the fermentation, as the metabolic activity of the microorganism can cause pH shifts. For some Streptomyces species, maximum bioactive metabolite production has been observed at pH values as high as 8.0.

Q2: How does dissolved oxygen concentration affect this compound yield?

A2: Dissolved oxygen (DO) is a critical parameter for the aerobic Streptomyces. Studies on related antibiotic fermentations have shown that maintaining a high level of dissolved oxygen, particularly during the exponential growth phase, can significantly enhance the final product yield.[5][6] For instance, in Streptomyces clavuligerus, controlling DO at saturation levels during the growth phase resulted in a 2.4-fold increase in cephamycin C yield compared to experiments without DO control.[5] This is likely due to the increased expression of biosynthetic enzymes. A similar positive effect of high DO on tylosin production in S. fradiae has been reported.[6]

Q3: Which carbon and nitrogen sources are best for this compound production?

A3: The choice of carbon and nitrogen sources significantly impacts the yield of secondary metabolites. While glucose supports good biomass production, it can also lead to catabolite repression of secondary metabolism. Slowly metabolized carbon sources like starch or dextrin (B1630399) may be more suitable for enhancing this compound production. For nitrogen sources, complex organic sources such as soybean meal, peptone, and yeast extract are often superior to inorganic sources like ammonium (B1175870) salts. The carbon-to-nitrogen (C/N) ratio is also a critical factor to optimize.

Q4: Can precursor feeding enhance this compound yield?

A4: Yes, precursor feeding can be a powerful strategy to increase the yield of secondary metabolites.[7][8][9][10][11] The biosynthesis of TDP-mycaminose starts from glucose-1-phosphate. While feeding glucose can be beneficial, it's crucial to avoid high concentrations that could lead to catabolite repression. A controlled feeding strategy to maintain a steady but not excessive glucose level might be more effective. Supplementing with immediate precursors of the deoxyhexose sugar pathway, if they can be taken up by the cell, could also potentially boost yield.

Q5: How can I accurately quantify the this compound yield?

A5: Since this compound is part of the larger tylosin molecule, quantification typically involves a two-step process:

  • Hydrolysis: The fermentation broth is first treated to release this compound from the tylosin structure, usually through acid hydrolysis.

  • Chromatographic Analysis: The released this compound is then quantified using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and accurate quantification.[12][13] A suitable derivatization step may be necessary to improve the volatility or detectability of the sugar.

Data on Fermentation Parameters

Optimizing the fermentation medium is a critical step in maximizing this compound yield. The following tables provide a summary of common carbon and nitrogen sources and their general effects on antibiotic production in Streptomyces, which can be used as a starting point for your optimization experiments.

Table 1: Effect of Different Carbon Sources on Antibiotic Production in Streptomyces

Carbon SourceTypical Concentration (g/L)General Effect on Antibiotic YieldReference
Glucose10-40Can support good growth but may cause catabolite repression at high concentrations.[14]
Soluble Starch20-70Often a good carbon source for secondary metabolite production as it is metabolized more slowly than glucose.[15]
Dextrin10-30Similar to starch, can lead to good antibiotic yields.[12]
Galactose10-30Has been shown to be a suitable carbon source for kanamycin (B1662678) production.[12]
Glycerol10-30A commonly used carbon source that can support good production.

Table 2: Effect of Different Nitrogen Sources on Antibiotic Production in Streptomyces

Nitrogen SourceTypical Concentration (g/L)General Effect on Antibiotic YieldReference
Soybean Meal5-28A complex nitrogen source that often supports high antibiotic yields.[4]
Peptone5-10A rich source of amino acids and peptides that can enhance production.[4]
Yeast Extract2-6Provides essential growth factors, vitamins, and nitrogen, often leading to improved yields.[4]
Sodium Nitrate2-5An inorganic nitrogen source that has been shown to be adequate for kanamycin production.[12]
Ammonium Sulfate2-6A common inorganic nitrogen source, but high concentrations can be inhibitory.[4]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces fradiae for this compound Production

1. Inoculum Preparation (Seed Culture): a. Prepare a seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces). b. Inoculate with a fresh spore suspension or a mycelial plug of S. fradiae. c. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours, until a dense and healthy culture is obtained.

2. Fermentation: a. Prepare the production medium in a baffled Erlenmeyer flask or a bioreactor. A typical medium might contain a carbohydrate source (e.g., soluble starch), a nitrogen source (e.g., soybean meal), and essential minerals. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate at 28-30°C with shaking at 200-250 rpm for 7-10 days. If using a bioreactor, maintain a pH of around 7.0 and a dissolved oxygen level above 30% saturation. d. Collect samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (e.g., by measuring dry cell weight) and this compound production.

Protocol 2: Quantification of this compound from Fermentation Broth

1. Sample Preparation: a. Centrifuge a known volume of the fermentation broth (e.g., 10 mL) to separate the mycelium from the supernatant. b. The this compound-containing tylosin can be present in both the supernatant and the mycelium, so both may need to be analyzed. For simplicity, this protocol focuses on the supernatant.

2. Acid Hydrolysis: a. To a known volume of the supernatant, add an equal volume of 2M HCl. b. Heat the mixture at 100°C for 1-2 hours to hydrolyze the glycosidic bonds and release the this compound. c. Cool the sample and neutralize it with NaOH to a pH of approximately 7.0. d. Centrifuge the neutralized sample to remove any precipitate.

3. HPLC Analysis: a. Filter the supernatant through a 0.22 µm syringe filter before injection. b. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column. c. Use a mobile phase suitable for sugar analysis, for example, a gradient of acetonitrile (B52724) and water. d. Detection can be achieved using a Refractive Index (RI) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). e. Prepare a standard curve using a pure this compound standard to quantify the concentration in your samples.

Visualizations

Mycaminose_Biosynthesis_Pathway Glucose-1-Phosphate Glucose-1-Phosphate TDP-D-Glucose TDP-D-Glucose Glucose-1-Phosphate->TDP-D-Glucose TylA1 TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose TylA2 TDP-4-keto-3-hydroxy-6-deoxy-D-glucose TDP-4-keto-3-hydroxy-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-3-hydroxy-6-deoxy-D-glucose TylA3 TDP-3-amino-4-keto-3,6-dideoxy-D-glucose TDP-3-amino-4-keto-3,6-dideoxy-D-glucose TDP-4-keto-3-hydroxy-6-deoxy-D-glucose->TDP-3-amino-4-keto-3,6-dideoxy-D-glucose TylB TDP-D-Mycaminose TDP-D-Mycaminose TDP-3-amino-4-keto-3,6-dideoxy-D-glucose->TDP-D-Mycaminose TylM3/TylM1

Caption: Biosynthetic pathway of TDP-D-mycaminose from glucose-1-phosphate.

Experimental_Workflow cluster_0 Strain & Media Preparation cluster_1 Fermentation & Optimization cluster_2 Analysis Inoculum_Preparation Inoculum Preparation (Seed Culture) Fermentation Fermentation (Shake Flask / Bioreactor) Inoculum_Preparation->Fermentation Production_Media_Formulation Production Media Formulation Production_Media_Formulation->Fermentation Sampling Regular Sampling Fermentation->Sampling Parameter_Optimization Parameter Optimization (pH, Temp, DO, Media) Parameter_Optimization->Production_Media_Formulation Hydrolysis Acid Hydrolysis Sampling->Hydrolysis Quantification This compound Quantification (HPLC / LC-MS) Hydrolysis->Quantification Quantification->Parameter_Optimization Data Feedback

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is Biomass Production Normal? Start->Check_Growth Optimize_Media Optimize Media Composition (Carbon/Nitrogen Sources) Check_Growth->Optimize_Media No Check_Glycosylation Analyze for Precursor Accumulation (e.g., Tylactone) Check_Growth->Check_Glycosylation Yes Optimize_Conditions Optimize Fermentation Conditions (pH, Temp, DO) Optimize_Media->Optimize_Conditions Check_Inoculum Review Inoculum Preparation Optimize_Conditions->Check_Inoculum Review_Analytical_Method Review Analytical Protocol (Hydrolysis & Quantification) Check_Inoculum->Review_Analytical_Method Genetic_Modification Consider Genetic Modification (e.g., Overexpress Glycosyltransferase) Check_Glycosylation->Genetic_Modification Precursor Accumulation Detected Check_Glycosylation->Review_Analytical_Method No Precursor Accumulation End Improved Yield Genetic_Modification->End Review_Analytical_Method->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: HPLC Analysis of Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of mycaminose.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Poor or No Retention of this compound

  • Question: My this compound peak is eluting at or near the void volume. How can I increase its retention?

  • Answer: This is a common issue due to the high polarity of this compound. Standard reversed-phase columns (like C18) will not provide adequate retention.[1] Consider the following solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most appropriate technique for retaining highly polar compounds like this compound.[1][2][3] HILIC stationary phases are polar, and they utilize a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4][5]

    • Ion-Pair Chromatography: This technique can be used to retain charged analytes like the amino group in this compound on a reversed-phase column. An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase to form a neutral, more hydrophobic complex with the analyte, thereby increasing its retention.[6][7][8][9][10]

    • Derivatization: While primarily used for detection, derivatization can also alter the hydrophobicity of this compound, potentially increasing its retention on reversed-phase columns.

2. Low Sensitivity / Poor Detection

  • Question: I am not getting a strong signal for my this compound peak. How can I improve the sensitivity of my analysis?

  • Answer: this compound lacks a strong chromophore, making UV detection challenging.[11][12][13] Here are several strategies to enhance sensitivity:

    • Use a Universal Detector:

      • Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like this compound that do not have UV absorbance.[11][12][13][14][15] The response is proportional to the mass of the analyte.

      • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that provides a near-universal response for non-volatile and semi-volatile compounds.

    • Pre- or Post-Column Derivatization: Introduce a fluorescent or UV-absorbing tag to the this compound molecule.[16] Common derivatizing agents for amino groups include:

    • Optimize HPLC Method Parameters:

      • Decrease the column's internal diameter to reduce sample dilution and increase peak height.[18][19][20]

      • Use smaller particle size columns (e.g., sub-2 µm or core-shell particles) to improve peak efficiency, resulting in sharper, taller peaks.[18][19][20]

      • Increase the injection volume, but be mindful of potential peak shape distortion.[18][21]

3. Peak Tailing

  • Question: My this compound peak is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can compromise resolution and lead to inaccurate quantification.[22][23] Common causes include:

    • Secondary Interactions with the Column: The basic amino group of this compound can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to tailing.[22][24]

      • Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH can also help by protonating the silanol groups and reducing these interactions.[22][24] In HILIC, ensure the buffer concentration is sufficient to mask these secondary interactions.

    • Column Overload: Injecting too much sample can lead to peak tailing.[22][23]

      • Solution: Dilute the sample and inject a smaller amount.[22]

    • Column Contamination or Void: A buildup of contaminants on the column frit or a void in the packing material can distort peak shape.[22][25]

      • Solution: Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.[22][25]

4. Retention Time Shifts

  • Question: The retention time for my this compound peak is inconsistent between injections. What should I check?

  • Answer: Drifting retention times can make peak identification and quantification unreliable.[26][27][28][29][30] The most common causes are related to the mobile phase, column temperature, or the pump.

    • Mobile Phase Composition:

      • In HILIC, the water content of the mobile phase is critical. Small variations can cause significant shifts in retention. Ensure precise and consistent mobile phase preparation.

      • If preparing the mobile phase by hand, evaporation of the more volatile organic component (acetonitrile) can occur over time, leading to longer retention times.[27] It is often better to use the HPLC system's proportioning valve to mix solvents online.

    • Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time variability.[26][31]

      • Solution: Ensure the column is fully equilibrated back to the initial mobile phase conditions before the next injection. A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.

    • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.[27][28]

      • Solution: Use a column oven to maintain a constant temperature.

    • Pump Issues: Inconsistent flow rates due to pump malfunctions, leaks, or air bubbles will cause retention time shifts.[26][28][32]

      • Solution: Check for leaks, degas the mobile phase thoroughly, and purge the pump.[26][32]

5. Ghost Peaks

  • Question: I am seeing unexpected peaks in my chromatogram, especially during blank runs. What are these "ghost peaks" and where do they come from?

  • Answer: Ghost peaks are extraneous peaks that can originate from various sources, including the mobile phase, the HPLC system, or the sample preparation process.[33][34][35][36][37]

    • Mobile Phase Contamination: Impurities in the solvents (even HPLC-grade), water, or buffer salts can accumulate on the column and elute as ghost peaks, particularly in gradient elution.[33][36]

      • Solution: Use high-purity solvents and freshly prepared mobile phase. Filter all aqueous buffers before use.

    • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.[33][37]

      • Solution: Optimize the needle and injector wash protocol. Use a stronger wash solvent if necessary.

    • System Contamination: Contaminants can leach from tubing, seals, or other system components.[33][36]

      • Solution: Regularly flush the system with a strong solvent.

Quantitative Data & Methodologies

Table 1: Example HPLC Parameters for this compound Analysis
ParameterMethod 1: HILIC-ELSDMethod 2: Ion-Pair (Reversed-Phase)Method 3: Pre-Column Derivatization (Fluorescence)
Column Amide or Bare Silica HILIC ColumnC18 or C8 ColumnC18 Column
Dimensions 4.6 x 150 mm, 3.5 µm4.6 x 250 mm, 5 µm4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 5.05 mM Sodium Octanesulfonate in 20 mM Phosphate Buffer, pH 3.020 mM Phosphate Buffer, pH 7.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 90% to 60% B over 15 minIsocratic: 15% B20% to 70% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 35 °C30 °C40 °C
Detector ELSD (Drift Tube: 80°C, Nebulizer Gas: 1.5 L/min)UV at 210 nm (if no derivatization)Fluorescence (Ex: 266 nm, Em: 305 nm for FMOC)
Injection Vol. 10 µL20 µL5 µL

Experimental Protocols

Protocol 1: HILIC-ELSD Method for this compound

This protocol outlines a general approach for analyzing this compound using Hydrophilic Interaction Liquid Chromatography with an Evaporative Light Scattering Detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM solution of ammonium acetate in high-purity water. Adjust the pH to 5.0 using acetic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • System Setup and Equilibration:

    • Install a HILIC column (e.g., Amide, 4.6 x 150 mm, 3.5 µm).

    • Set the column oven temperature to 35 °C.

    • Configure the ELSD with a drift tube temperature of 80°C and a nebulizer nitrogen gas flow of 1.5 L/min.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% Acetonitrile, 10% Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a solvent mixture that is weaker than the mobile phase to ensure good peak shape. A 90:10 (v/v) acetonitrile/water mixture is a good starting point.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as defined in Table 1.

    • Ensure a sufficient re-equilibration step at the end of each run (e.g., 5-10 minutes at initial conditions).

Protocol 2: Pre-Column Derivatization with FMOC-Cl for Fluorescence Detection

This protocol describes the derivatization of this compound's primary amine with 9-fluorenylmethyl chloroformate (FMOC-Cl) for sensitive fluorescence detection.

  • Reagent Preparation:

    • Borate (B1201080) Buffer: Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.0.

    • FMOC-Cl Reagent: Prepare a 5 mM solution of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.

    • Quenching Reagent: Prepare a 0.1 M solution of glycine (B1666218) in water to react with excess FMOC-Cl.

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 50 µL of the this compound sample with 100 µL of the 0.1 M borate buffer (pH 9.0).

    • Add 100 µL of the 5 mM FMOC-Cl reagent.

    • Vortex the mixture and let it react at room temperature for 10 minutes.

    • Add 50 µL of the 0.1 M glycine solution to quench the reaction. Vortex and wait for 5 minutes.

    • The sample is now ready for HPLC analysis.

  • HPLC Analysis:

    • Use the HPLC conditions described in "Method 3" of Table 1.

    • Set the fluorescence detector to an excitation wavelength of 266 nm and an emission wavelength of 305 nm.

    • Inject 5 µL of the derivatized sample.

Visualizations

Troubleshooting_Workflow start Problem Encountered in this compound HPLC peak_shape Issue with Peak Shape? start->peak_shape retention Issue with Retention? start->retention sensitivity Low Sensitivity / No Peak? start->sensitivity extra_peaks Extra (Ghost) Peaks? start->extra_peaks tailing Peak Tailing peak_shape->tailing Yes split Split Peaks peak_shape->split Other no_retention No/Poor Retention retention->no_retention Poor rt_shift Retention Time Shift retention->rt_shift Inconsistent sol_sensitivity Use ELSD/CAD or Derivatize for FLD/UV sensitivity->sol_sensitivity Yes sol_ghost Check for: - Mobile Phase Contamination - Sample Carryover - System Contamination extra_peaks->sol_ghost Yes sol_tailing Check for: - Secondary Interactions (pH, buffer) - Column Overload - Column Void/Contamination tailing->sol_tailing sol_split Check for: - Column Frit Blockage - Sample Solvent Incompatibility - Injector Issues split->sol_split sol_no_retention Use HILIC or Ion-Pair Chromatography no_retention->sol_no_retention sol_rt_shift Check for: - Mobile Phase Composition - Column Equilibration - Temperature Fluctuation - Pump Flow Rate rt_shift->sol_rt_shift

Caption: General troubleshooting workflow for common HPLC issues.

Derivatization_Pathway This compound This compound (Primary Amine, R-NH2) (No Chromophore) Product Derivatized this compound (R-NH-FMOC) (Highly Fluorescent) This compound->Product + Reagent Derivatizing Reagent (e.g., FMOC-Cl) Reagent->Product Conditions Alkaline pH (e.g., Borate Buffer) Conditions->Product Detection Fluorescence Detector Product->Detection Analyzed by

Caption: Pre-column derivatization of this compound for fluorescence detection.

Method_Selection start Goal: Analyze this compound detector Detector Available? start->detector elsd_cad Use HILIC with ELSD or CAD detector->elsd_cad ELSD/CAD uv_only UV Detector Only detector->uv_only UV/FLD sensitivity_need High Sensitivity Needed? derivatize Derivatize for Fluorescence/UV Detection sensitivity_need->derivatize Yes ion_pair Use Ion-Pair Chromatography (Low UV) sensitivity_need->ion_pair No uv_only->sensitivity_need

Caption: Decision tree for selecting an appropriate HPLC method.

References

Technical Support Center: Overcoming Matrix Effects in Mycaminose Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with matrix effects in the mass spectrometric analysis of Mycaminose.

Troubleshooting Guide: this compound Mass Spectrometry

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis, particularly for polar molecules like this compound. This guide provides a structured approach to identifying and mitigating these effects.

Common Problems and Solutions

Problem Potential Cause (Matrix Effect Related) Recommended Solution
Poor Signal Intensity / Low Sensitivity Ion Suppression: Co-eluting matrix components compete with this compound for ionization in the MS source. This is common in complex matrices like plasma or tissue homogenates.1. Optimize Sample Preparation: Employ more rigorous cleanup methods to remove interfering substances. Solid-Phase Extraction (SPE) with a cation-exchange sorbent is often effective for polar amines like this compound. 2. Chromatographic Separation: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to improve retention of polar this compound and separate it from less polar matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The composition and concentration of interfering matrix components can vary between samples, leading to inconsistent ion suppression or enhancement.1. Implement a Robust Sample Preparation Protocol: Ensure consistent execution of your chosen sample preparation method (e.g., SPE, LLE) to minimize variability in matrix composition. 2. Use a Co-eluting Internal Standard: A SIL-IS is the gold standard for correcting variability as it mimics the behavior of the analyte throughout the analytical process.[1][2]
Non-Linear Calibration Curve Differential Matrix Effects at Different Concentrations: The extent of ion suppression or enhancement may not be linear across the concentration range of the calibration standards, especially if matrix components become saturated.1. Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to normalize the matrix effects across the calibration curve. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Peak Tailing or Splitting Matrix Overload on the Analytical Column: High concentrations of matrix components can lead to poor chromatography, affecting peak shape and retention time stability.1. Enhance Sample Cleanup: Utilize a more selective sample preparation technique to reduce the overall matrix load injected onto the column. 2. Optimize Chromatographic Conditions: Adjust the gradient profile, mobile phase composition, or switch to a column with a different chemistry (e.g., a different HILIC stationary phase) to improve peak shape.
Shift in Retention Time Matrix-Induced Chromatographic Effects: Co-eluting matrix components can alter the interaction of this compound with the stationary phase, causing shifts in retention time.1. Improve Sample Preparation: A cleaner sample will have less impact on the chromatography. 2. Use a SIL-IS: The SIL-IS will experience the same retention time shift as the analyte, allowing for accurate peak identification and integration.

Troubleshooting Workflow for Matrix Effects

Troubleshooting Logic for this compound Matrix Effects A Problem Identified: Poor Sensitivity, High Variability, or Inaccurate Quantification B Step 1: Assess Matrix Effect Post-Extraction Spike Experiment A->B C Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) B->C D No Significant Matrix Effect: Investigate other sources of error (e.g., instrument parameters, standard preparation) C->D No E Yes, Significant Matrix Effect C->E Yes F Step 2: Optimize Sample Preparation E->F G Implement a more rigorous cleanup method: - Solid-Phase Extraction (SPE) with Cation Exchange - Liquid-Liquid Extraction (LLE) - Protein Precipitation (if applicable) F->G H Step 3: Optimize Chromatography G->H I Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) - Improves retention for polar analytes - Enhances separation from matrix components H->I J Step 4: Implement Internal Standard I->J K Use a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound J->K L Re-evaluate Matrix Effect K->L M Is the issue resolved? L->M N Proceed with Validated Method M->N Yes O Further Optimization Required (Consider derivatization or alternative MS source) M->O No

Caption: A logical workflow for diagnosing and mitigating matrix effects in this compound mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting molecules from the sample matrix (e.g., plasma, urine, tissue extracts). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis. This compound, being a polar amino sugar, is often analyzed using methods like HILIC, where co-extraction of other polar matrix components can be a significant issue.

Q2: What is the best sample preparation technique to reduce matrix effects for this compound?

A2: The optimal sample preparation technique depends on the complexity of the matrix. For biological fluids like plasma, a combination of protein precipitation followed by Solid-Phase Extraction (SPE) is often effective. Given this compound's basic nature due to its amino group, a strong cation-exchange SPE sorbent can selectively retain this compound while allowing neutral and acidic matrix components to be washed away. Liquid-Liquid Extraction (LLE) can also be employed, but optimization of the solvent system is crucial for the recovery of a polar compound like this compound.

Q3: How does Hydrophilic Interaction Liquid Chromatography (HILIC) help in overcoming matrix effects?

A3: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This is well-suited for retaining and separating highly polar compounds like this compound. By providing good retention for this compound, HILIC allows for the effective separation of the analyte from less polar or differently charged matrix components that might otherwise co-elute and cause ion suppression in reversed-phase chromatography.[3][4]

Q4: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) recommended for this compound quantification?

A4: A SIL-IS is considered the "gold standard" for quantitative mass spectrometry because it has the same chemical and physical properties as the analyte (this compound), but with a different mass.[1] This means it will behave identically during sample preparation, chromatography, and ionization.[1] Any matrix effects that suppress or enhance the this compound signal will have a proportional effect on the SIL-IS signal. By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be effectively normalized, leading to highly accurate and precise results.[1][2]

Q5: Can derivatization help in mitigating matrix effects for this compound?

A5: Yes, chemical derivatization can be a useful strategy. By reacting this compound with a derivatizing agent, its chemical properties can be altered. This can lead to:

  • Improved Chromatographic Retention: Derivatization can make this compound less polar, allowing for better retention and separation on a reversed-phase column, away from polar interferences.

  • Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, increasing the signal intensity of this compound and potentially making it less susceptible to suppression by matrix components.[5][6]

  • Reduced Matrix Effects: By shifting the analyte to a different region of the chromatogram, it may elute where there are fewer interfering matrix components.

Q6: Where can I source a stable isotope-labeled internal standard for this compound?

A6: Several companies specialize in the synthesis of stable isotope-labeled compounds for use as internal standards in mass spectrometry. It is recommended to check the catalogs of vendors such as Cambridge Isotope Laboratories, Inc. If a specific SIL-IS for this compound is not commercially available, custom synthesis services may be an option.[7]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from a plasma matrix using a strong cation-exchange SPE sorbent.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of 1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in deionized water to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: HILIC Column (e.g., Accucore HILIC, 150 mm x 2.1 mm, 2.6 µm)[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold at 60% B

    • 12.1-15 min: Return to 95% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined empirically by infusing a standard solution. A hypothetical transition could be m/z 192.2 -> 116.1 (parent ion -> fragment ion).

    • This compound-SIL-IS: To be determined based on the mass of the stable isotope label. For a +3 Da label, a hypothetical transition could be m/z 195.2 -> 119.1.

  • Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows (Nebulizer, Drying Gas): Optimize for best signal-to-noise ratio.

Workflow for Sample Preparation and Analysis

General Workflow for this compound Analysis A Sample Collection (e.g., Plasma) B Addition of Stable Isotope-Labeled Internal Standard (SIL-IS) A->B C Sample Preparation B->C D Protein Precipitation C->D E Solid-Phase Extraction (SPE) (Cation Exchange) D->E F Elution E->F G Dry-down and Reconstitution F->G H LC-MS/MS Analysis (HILIC Separation) G->H I Data Processing and Quantification H->I

References

Mycaminose Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mycaminose stability and degradation studies. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the experimental handling and analysis of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to support your research.

Frequently Asked Questions (FAQs)

Q1: What is known about the chemical stability of this compound?

Q2: How does pH affect the stability of this compound?

The pH of the solution is a critical factor in the stability of this compound.

  • Alkaline Conditions (pH > 7): this compound is known to undergo degradation in alkaline solutions.[1] This can involve complex reactions, including epimerization and fragmentation of the sugar ring.

  • Acidic Conditions (pH < 7): While specific data for this compound is limited, acid-catalyzed hydrolysis is a common degradation pathway for glycosides.[2][3] This typically involves the cleavage of the glycosidic bond. The rate of hydrolysis is dependent on the acid concentration and temperature.

  • Neutral Conditions (pH ≈ 7): this compound is expected to be most stable at or near neutral pH, a common characteristic for many carbohydrates.

Q3: What is the effect of temperature on this compound stability?

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of sugars can lead to a variety of reactions, including dehydration and fragmentation, often resulting in the formation of chromophores that cause browning of the solution.[4][5] It is crucial to control the temperature during storage and experimentation to minimize degradation. For long-term storage, keeping this compound samples at low temperatures (-20°C or below) is recommended.

Q4: How should I choose a solvent for my experiments with this compound?

The choice of solvent can significantly impact the stability of this compound.

  • Aqueous Solutions: Water is a common solvent, but as mentioned, the pH of the aqueous solution must be controlled. Buffered solutions are recommended for maintaining a stable pH.

  • Organic Solvents: The stability of amino sugars in organic solvents can vary. Polar aprotic solvents might be suitable for certain applications. However, the solubility and stability of this compound in various organic solvents have not been extensively documented. It is advisable to perform preliminary stability studies in the chosen solvent system under your experimental conditions. General studies on amino acids and sugars show that solubility can be significantly affected by the solvent composition in hydroalcoholic mixtures.[6][7]

Q5: What are the expected degradation products of this compound?

The primary documented degradation product of this compound under alkaline conditions is 3,6-dideoxy-3-dimethylamino-L-altrose.[1] Under acidic conditions, the expected primary degradation would be the cleavage of any glycosidic linkages if this compound is part of a larger molecule. Further degradation of the this compound ring itself could lead to various smaller, fragmented molecules.

Q6: Are there any enzymatic degradation studies on this compound?

Specific enzymatic degradation studies on isolated this compound are not widely reported. However, as a component of macrolide antibiotics like tylosin, it is part of a larger structure that can be subject to enzymatic modification or degradation by various microorganisms.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Browning or color change of this compound solution Thermal degradation or Maillard reaction (if amines are present).Store solutions at low temperatures and protect from light. Prepare fresh solutions before use. Ensure the pH is not highly alkaline or acidic, as this can accelerate degradation at elevated temperatures.
Unexpected peaks in HPLC chromatogram Degradation of this compound.Confirm the identity of the extra peaks using mass spectrometry (MS). Review sample preparation and storage conditions (pH, temperature, solvent). Perform a forced degradation study to identify potential degradation products.
Poor recovery of this compound during sample preparation Adsorption to surfaces or degradation.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. Ensure all extraction and workup steps are performed at low temperatures and under appropriate pH conditions.
Inconsistent analytical results Sample instability.Analyze samples immediately after preparation. If storage is necessary, freeze them at -80°C. Include stability indicating quality control samples in your analytical runs.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a molecule. Below is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 1, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for specific time points.

    • Analyze the samples directly by HPLC.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).

    • Sample at various time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Sample at various time points and analyze by HPLC.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

A robust analytical method is crucial for stability studies. Reversed-phase HPLC with a suitable column is often used for the analysis of polar compounds like amino sugars.[8][9][10]

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable. For structural elucidation of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

  • Column: A mixed-mode column (e.g., Primesep 100) that offers both reversed-phase and ion-exchange retention mechanisms can be effective for retaining highly polar amino sugars.[8] Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be used.

  • Mobile Phase: A typical mobile phase for a mixed-mode column would be a gradient of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to control pH and improve peak shape.

  • Example Gradient:

    • Start with a high percentage of organic solvent (e.g., 90% acetonitrile) and gradually decrease it to elute more polar compounds.

  • Detection:

    • This compound lacks a strong chromophore, so direct UV detection at low wavelengths (~200-210 nm) may have low sensitivity.

    • ELSD is a universal detector suitable for non-volatile analytes like sugars.

    • Derivatization with a UV-active or fluorescent tag can significantly improve detection limits.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public literature, the following table presents a hypothetical summary of degradation under forced conditions to illustrate how such data would be presented. Researchers should generate specific data for their experimental conditions.

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl, 60°C 2485Putative Hydrolysis Products
0.1 M NaOH, 60°C 8603,6-dideoxy-3-dimethylamino-L-altrose
3% H₂O₂, RT 2495Putative Oxidation Products
80°C, Neutral pH 2470Various Thermal Degradants

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acidic (e.g., 0.1 M HCl, 60°C) stock->acid Expose to Stress base Alkaline (e.g., 0.1 M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative (e.g., 3% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal (e.g., 80°C) stock->thermal Expose to Stress hplc HPLC-UV/ELSD/MS acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples characterization Characterize Degradants hplc->characterization Identify Peaks

Caption: Experimental workflow for this compound forced degradation studies.

degradation_pathway cluster_acid Acidic Conditions (e.g., H₃O⁺) cluster_alkaline Alkaline Conditions (e.g., OH⁻) This compound This compound Protonation Protonation of Glycosidic Oxygen This compound->Protonation Epimerization Epimerization This compound->Epimerization Cleavage Glycosidic Bond Cleavage Protonation->Cleavage Aglycone Aglycone Release Cleavage->Aglycone Mycaminose_cation This compound Cation Cleavage->Mycaminose_cation Rearrangement Ring Rearrangement Epimerization->Rearrangement Degradation_Product e.g., 3,6-dideoxy-3- dimethylamino-L-altrose Rearrangement->Degradation_Product

Caption: Putative degradation pathways of this compound under acidic and alkaline conditions.

References

Technical Support Center: Improving the Efficiency of Mycaminose Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Mycaminose glycosylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical components for successful in vitro this compound glycosylation?

A1: A successful in vitro this compound glycosylation reaction requires three key components:

  • A suitable macrolide aglycone acceptor: The structure of the aglycone can significantly influence the efficiency of the glycosylation reaction.

  • An activated sugar donor: For this compound, this is typically TDP-D-Mycaminose.

  • A specific glycosyltransferase (GT): This enzyme catalyzes the transfer of this compound from the TDP-donor to the aglycone. Examples include DesVII, TylMII, and EryCIII.

Q2: My glycosylation reaction has a low yield. What are the potential causes?

A2: Low yields in this compound glycosylation can stem from several factors:

  • Inactive Glycosyltransferase: The enzyme may have lost activity due to improper storage (e.g., multiple freeze-thaw cycles) or handling.

  • Degraded TDP-Mycaminose: The activated sugar donor is susceptible to degradation. Ensure it is stored correctly and its purity is verified.

  • Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity.[1][2][3]

  • Substrate Inhibition: High concentrations of either the aglycone or the TDP-Mycaminose can inhibit the glycosyltransferase.[4]

  • Poor Aglycone Solubility: Many macrolide aglycones have poor solubility in aqueous buffers, limiting their availability for the enzyme.

Q3: How can I improve the solubility of my macrolide aglycone in the reaction mixture?

A3: To improve the solubility of a hydrophobic aglycone, consider the following strategies:

  • Co-solvents: The addition of a small amount of a water-miscible organic solvent like DMSO or methanol (B129727) can enhance solubility. However, it's crucial to optimize the concentration, as high levels can denature the enzyme.

  • Detergents: Non-ionic detergents can also be used to solubilize the aglycone.

  • Fed-batch approach: Gradually adding the aglycone to the reaction mixture can maintain a low, soluble concentration throughout the experiment.

Q4: I am observing non-specific glycosylation or the formation of multiple products. What could be the reason?

A4: The presence of multiple products can be due to:

  • Contaminating Glycosyltransferases: If using a crude enzyme extract, other GTs may be present that can glycosylate your aglycone at different positions or with other sugars.

  • Enzyme Promiscuity: Some glycosyltransferases exhibit relaxed substrate specificity and may be able to glycosylate alternative hydroxyl groups on the aglycone, especially under non-optimal conditions.

  • Rearrangement of the Aglycone: The reaction conditions might be causing chemical modifications to your starting material.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your this compound glycosylation experiments.

Problem Potential Cause Recommended Solution
No or very low product formation Inactive glycosyltransferase.Confirm enzyme activity using a standard colorimetric assay with a known substrate.[5] Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.
Degraded TDP-Mycaminose.Verify the integrity and concentration of the TDP-Mycaminose stock solution using HPLC or LC-MS.
Incorrect reaction buffer pH or temperature.Optimize the reaction pH and temperature for your specific glycosyltransferase. Most bacterial GTs have an optimal pH between 7.0 and 8.5 and a temperature range of 25-37°C.[2][6]
Reaction starts well but plateaus quickly Substrate inhibition.Perform kinetic analysis by varying the concentration of both the aglycone and TDP-Mycaminose to determine if substrate inhibition is occurring. If so, lower the initial substrate concentrations.[4]
Product inhibition.High concentrations of the glycosylated product or the UDP byproduct can inhibit the enzyme. Consider implementing an in situ product removal strategy.
Inconsistent results between experiments Variability in enzyme preparation.If using different batches of enzyme, perform an activity assay for each batch to ensure consistent catalytic rates.
Inconsistent substrate concentrations.Accurately determine the concentration of your aglycone and TDP-Mycaminose stocks before each experiment.
Difficulty in purifying the glycosylated product Similar chromatographic properties of product and starting material.Optimize your purification method. Consider using a different chromatography resin or a different solvent system. LC-MS/MS can be a powerful tool for both separation and identification.[7][8][9]

Quantitative Data Summary

The efficiency of this compound glycosylation is influenced by several factors. The following tables summarize key quantitative data from literature to guide your experimental design.

Table 1: Influence of pH on Glycosyltransferase Activity

GlycosyltransferaseOptimal pHActivity at pH 6.0 (% of max)Activity at pH 9.0 (% of max)Reference
OleD (from S. antibioticus)7.5 - 8.0~50%~70%[10]
MAb-producing CHO cell line6.9 - 7.2Decreased galactosylationIncreased galactosylation[1]
Generic Protein Glycosylation5.5Most stableLess stable[3]

Table 2: Kinetic Parameters of Selected Macrolide Glycosyltransferases

EnzymeAcceptor SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
OleDOleandomycin12 ± 20.45 ± 0.023.75 x 104[4]
OleDErythromycin550 ± 800.22 ± 0.014.0 x 102[4]
OleDTylosin110 ± 200.18 ± 0.011.6 x 103[4]
TylHI5-O-mycaminosyl-tylactone0.8 ± 0.10.045 ± 0.0015.6 x 104[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of TDP-D-Mycaminose

This protocol describes a one-pot, two-stage enzymatic synthesis of TDP-D-Mycaminose starting from TDP-D-glucose.[12]

Materials:

  • TDP-D-glucose

  • Enzymes: Tyl1a (TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase), TylB (aminotransferase), TylM1 (N,N-dimethyltransferase)

  • Pyridoxal 5'-phosphate (PLP)

  • S-adenosyl-L-methionine (SAM)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Stage 1: Isomerization and Transamination.

    • In a reaction vessel, combine TDP-D-glucose, Tyl1a, TylB, and PLP in the reaction buffer.

    • Incubate at 37°C for 2-4 hours. This reaction converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-amino-3,6-dideoxy-D-glucose.

  • Stage 2: N,N-dimethylation.

    • To the same reaction vessel, add TylM1 and SAM.

    • Continue the incubation at 37°C for another 2-4 hours. This step results in the formation of TDP-D-Mycaminose.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC or LC-MS.

    • Purify the final product using anion-exchange chromatography.

Protocol 2: Assay for this compound Glycosyltransferase Activity

This protocol outlines a colorimetric assay to determine the activity of a this compound glycosyltransferase.[5][13]

Materials:

  • Macrolide aglycone

  • TDP-D-Mycaminose

  • This compound glycosyltransferase

  • Coupling phosphatase (e.g., shrimp alkaline phosphatase)

  • Malachite green reagent for phosphate (B84403) detection

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2)

Procedure:

  • Set up the glycosylation reaction in a 96-well plate by combining the reaction buffer, macrolide aglycone, TDP-D-Mycaminose, and the glycosyltransferase.

  • Incubate the reaction at the optimal temperature for the glycosyltransferase for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding EDTA.

  • Add the coupling phosphatase to the reaction mixture and incubate for a further 15-30 minutes to release inorganic phosphate from the TDP byproduct.

  • Add the malachite green reagent and incubate for 15-20 minutes to allow color development.

  • Measure the absorbance at ~620 nm using a plate reader.

  • Calculate the amount of phosphate released, which is directly proportional to the amount of glycosylated product formed.

Protocol 3: LC-MS Analysis of this compound Glycosylation

This protocol provides a general workflow for the analysis of this compound glycosylation products by LC-MS.[7][8][9]

Materials:

  • Reaction mixture from the glycosylation experiment

  • Quenching solution (e.g., acetonitrile)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Quench the glycosylation reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the sample to pellet any precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the compounds using a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the expected mass-to-charge ratios (m/z) of the aglycone starting material and the mycaminosylated product.

    • For quantitative analysis, create a calibration curve using a purified standard of the glycosylated product. Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.

Visualizations

TDP-D-Mycaminose Biosynthesis Pathway

TDP_D_Mycaminose_Biosynthesis cluster_0 TDP-D-Glucose Metabolism cluster_1 This compound Synthesis TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose TylA1 (Dehydratase) TDP-3-keto-6-deoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-3-keto-6-deoxy-D-glucose Tyl1a (Isomerase) TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose->TDP-3-amino-3,6-dideoxy-D-glucose TylB (Aminotransferase) + PLP TDP-D-Mycaminose TDP-D-Mycaminose TDP-3-amino-3,6-dideoxy-D-glucose->TDP-D-Mycaminose TylM1 (Methyltransferase) + SAM

Caption: Enzymatic pathway for the biosynthesis of TDP-D-Mycaminose.

This compound Glycosylation Experimental Workflow

Glycosylation_Workflow cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Purification Aglycone Aglycone Reaction_Mix Reaction Incubation Aglycone->Reaction_Mix TDP-D-Mycaminose TDP-D-Mycaminose TDP-D-Mycaminose->Reaction_Mix Glycosyltransferase Glycosyltransferase Glycosyltransferase->Reaction_Mix Quench_Reaction Quench Reaction Reaction_Mix->Quench_Reaction LC_MS_Analysis LC-MS Analysis Quench_Reaction->LC_MS_Analysis Data_Analysis Data Analysis (Yield, Purity) LC_MS_Analysis->Data_Analysis Purification Product Purification (e.g., HPLC) Data_Analysis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization

Caption: General experimental workflow for this compound glycosylation.

Troubleshooting Logic for Low Glycosylation Yield

Troubleshooting_Logic Start Low/No Product Check_Enzyme Is the Glycosyltransferase active? Start->Check_Enzyme Check_Donor Is the TDP-Mycaminose intact? Check_Enzyme->Check_Donor Yes Replace/Verify Enzyme Replace/Verify Enzyme Check_Enzyme->Replace/Verify Enzyme No Check_Conditions Are reaction conditions optimal? Check_Donor->Check_Conditions Yes Use Fresh Donor Use Fresh Donor Check_Donor->Use Fresh Donor No Check_Substrates Are substrate concentrations appropriate? Check_Conditions->Check_Substrates Yes Optimize pH/Temp Optimize pH/Temp Check_Conditions->Optimize pH/Temp No Optimize_Solubility Is the aglycone soluble? Check_Substrates->Optimize_Solubility Yes Titrate Substrates Titrate Substrates Check_Substrates->Titrate Substrates No (Inhibition?) Success Improved Yield Optimize_Solubility->Success Yes Add Co-solvent Add Co-solvent Optimize_Solubility->Add Co-solvent No

Caption: A logical workflow for troubleshooting low glycosylation yield.

References

Technical Support Center: Mycaminose Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycaminose purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in this compound purification stem from its intrinsic physicochemical properties. As an aminoglycoside, this compound is highly polar and hydrophilic, which makes it difficult to separate from other polar compounds in a mixture using standard reversed-phase chromatography.[1][2] Furthermore, this compound lacks a strong chromophore, making its detection by UV-Vis spectrophotometry challenging without derivatization.[2][3] Its tendency to adhere to negatively charged surfaces can also lead to poor recovery and peak tailing during chromatographic separation.[1]

Q2: Which chromatographic technique is most suitable for this compound purification?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most recommended technique for the purification of this compound and other highly polar aminoglycosides.[2][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the effective retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[4][6] Zwitterionic HILIC columns, in particular, have shown excellent resolution and peak shape for aminoglycosides.[2]

Q3: How can I detect this compound during HPLC analysis if it lacks a UV chromophore?

A3: To overcome the challenge of poor UV absorbance, pre-column or post-column derivatization is often employed.[3][7][8] Derivatization involves chemically modifying the this compound molecule to attach a chromophore or fluorophore.[7][8] A common derivatizing agent for primary amines like the one in this compound is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which forms a highly fluorescent isoindole derivative that can be readily detected.[7][9][10][11][12] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection without the need for derivatization.[2]

Q4: What are the typical steps involved in purifying this compound from a fermentation broth?

A4: A general workflow for this compound purification from a fermentation broth, such as that of Streptomyces fradiae, involves several key stages:

  • Biomass Removal: The first step is to separate the microbial cells from the culture medium. This is typically achieved through centrifugation or filtration.[13]

  • Initial Purification/Concentration: The clarified broth can be subjected to techniques like ion-exchange chromatography or solid-phase extraction (SPE) to capture the positively charged this compound and remove salts and other impurities.[14][15][16][17]

  • Chromatographic Polishing: The partially purified fraction is then further purified using preparative HILIC to separate this compound from other closely related impurities.[5][14]

  • Desalting and Final Product Formulation: The final step involves removing any remaining salts and buffer components to obtain the purified this compound in a stable form.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape (Tailing) Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase can interact with the amine groups of this compound, causing peak tailing.[18][19]- Use a mobile phase with a slightly acidic pH to protonate the silanols and reduce interaction.[19] - Increase the buffer concentration in the mobile phase to mask silanol interactions.[18] - Employ an end-capped column to minimize exposed silanol groups.[19]
Column Overload: Injecting too much sample can lead to peak distortion.[18][19]- Reduce the injection volume or the concentration of the sample.[19]
Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent significantly stronger (more polar in HILIC) than the mobile phase can cause peak distortion.[18]- Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
No or Low Signal Lack of Chromophore: this compound does not absorb UV light strongly.- Use a derivatization agent like o-phthalaldehyde (OPA) to introduce a fluorescent tag.[7][9][10] - Employ an alternative detection method such as ELSD or Mass Spectrometry.[2]
Variable Retention Times Inadequate Column Equilibration: HILIC columns often require longer equilibration times compared to reversed-phase columns.[18]- Increase the column equilibration time between injections to ensure a stable baseline and reproducible retention.
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.- Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.[2][18]
Temperature Fluctuations: Changes in column temperature can affect retention times.- Use a column oven to maintain a constant and stable temperature.[18]

Experimental Protocols

While a specific, universally optimized protocol for this compound is proprietary and dependent on the specific fermentation and equipment, the following provides a general methodology for key purification steps.

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup

This protocol is a starting point for the initial capture and concentration of this compound from a clarified fermentation broth.

  • Column Selection: Choose a weak cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge by passing a suitable organic solvent (e.g., methanol) followed by equilibration with a low ionic strength buffer at a neutral or slightly acidic pH.

  • Sample Loading: Load the clarified fermentation broth onto the conditioned cartridge. The positively charged this compound will bind to the stationary phase.

  • Washing: Wash the cartridge with the equilibration buffer to remove unbound impurities. A subsequent wash with a buffer of slightly higher ionic strength can remove weakly bound impurities.

  • Elution: Elute the bound this compound using a buffer with a high salt concentration or a higher pH to disrupt the ionic interaction.

Protocol 2: Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol outlines a general approach for the final polishing step of this compound.

  • Column: A preparative column packed with a zwitterionic or amide-based HILIC stationary phase.

  • Mobile Phase A: Water with an appropriate buffer (e.g., 10-20 mM ammonium (B1175870) formate, pH adjusted to be slightly acidic).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A typical gradient would start with a high percentage of acetonitrile (e.g., 90-95%) and gradually increase the percentage of the aqueous mobile phase to elute the polar compounds.

  • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

  • Detection: As discussed, use derivatization with UV/Fluorescence detection, or ELSD/MS.

Data Presentation

Due to the lack of publicly available, directly comparable quantitative data for different this compound purification strategies, the following table presents a hypothetical comparison based on typical outcomes for aminoglycoside purification to illustrate how such data should be structured.

Table 1: Hypothetical Comparison of this compound Purification Strategies

Purification Step Strategy A: Ion-Exchange followed by HILIC Strategy B: SPE followed by Preparative HILIC
Initial Purity (%) 1515
Purity after Step 1 (%) 6570
Final Purity (%) >98>99
Yield after Step 1 (%) 8590
Overall Yield (%) 7075

Visualizations

Logical Workflow for this compound Purification Troubleshooting

This compound Purification Troubleshooting cluster_Problem Problem Identification cluster_Analysis Analysis cluster_Causes Potential Causes cluster_Solutions Solutions Problem Poor Purification Result PeakShape Poor Peak Shape? (Tailing/Fronting) Problem->PeakShape LowYield Low Yield? Problem->LowYield LowPurity Low Purity? Problem->LowPurity SecondaryInt Secondary Interactions PeakShape->SecondaryInt Overload Column Overload PeakShape->Overload SolventMismatch Solvent Mismatch PeakShape->SolventMismatch LossOnColumn Irreversible Binding LowYield->LossOnColumn CoElution Co-elution of Impurities LowPurity->CoElution OptimizeMobilePhase Optimize Mobile Phase (pH, Buffer) SecondaryInt->OptimizeMobilePhase ReduceLoad Reduce Sample Load Overload->ReduceLoad MatchSolvent Match Injection Solvent SolventMismatch->MatchSolvent ChangeStationaryPhase Change Stationary Phase LossOnColumn->ChangeStationaryPhase OptimizeGradient Optimize Gradient CoElution->OptimizeGradient

Caption: Troubleshooting workflow for this compound purification.

Experimental Workflow for this compound Purification

This compound Purification Workflow Start Streptomyces fradiae Fermentation Broth Centrifugation Biomass Removal (Centrifugation/Filtration) Start->Centrifugation ClarifiedBroth Clarified Broth Centrifugation->ClarifiedBroth InitialPurification Initial Purification (Ion-Exchange or SPE) ClarifiedBroth->InitialPurification PartiallyPure Partially Purified this compound InitialPurification->PartiallyPure HILIC Preparative HILIC PartiallyPure->HILIC Purethis compound Pure this compound Fractions HILIC->Purethis compound FinalSteps Desalting & Lyophilization Purethis compound->FinalSteps End Purified this compound FinalSteps->End

Caption: General experimental workflow for this compound purification.

References

Technical Support Center: Mycaminose Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the alkaline degradation of Mycaminose, a critical component in various research and drug development applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this aminosugar.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deoxy aminosugar with the chemical structure 3,6-dideoxy-3-(dimethylamino)-D-glucose. Its stability is crucial for maintaining the structural integrity and biological activity of molecules in which it is a component, particularly in pharmaceutical compounds. Degradation can lead to loss of efficacy, formation of impurities, and altered pharmacokinetic properties.

Q2: What are the primary factors that cause the degradation of this compound?

The primary factor leading to the degradation of this compound is exposure to alkaline (basic) conditions. The rate and extent of degradation are influenced by several factors:

  • pH: Higher pH (more alkaline) accelerates degradation.

  • Temperature: Increased temperature enhances the rate of degradation reactions.[1]

  • Reaction Time: Longer exposure to alkaline conditions leads to greater degradation.[1]

  • Concentration of Alkali: Higher concentrations of base will increase the degradation rate.[1]

  • Presence of Metal Ions: Certain metal ions can influence the rate of degradation. For example, divalent cations like Ca2+ can increase retro-aldolization reactions in monosaccharides.

Q3: What happens to this compound under alkaline conditions?

Under alkaline conditions, this compound can undergo several degradation reactions, including:

  • Epimerization: The stereochemistry of the molecule can change. For instance, this compound (a D-glucose derivative) can be converted to its L-altrose isomer.

  • Peeling Reactions: Stepwise degradation from the reducing end of the sugar.

  • Alkaline Scission: Cleavage of the carbon backbone.

  • Formation of Acidic Products: Similar to other monosaccharides, alkaline degradation can lead to the formation of various acidic byproducts, such as isosaccharinic acids.

The presence of the dimethylamino group at the C-3 position influences these degradation pathways. Unlike N-acetylated aminosugars, which have some protection against degradation, the free dimethylamino group in this compound can affect its stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity after treatment with a basic solution. Alkaline degradation of the this compound moiety.- pH Control: Maintain the pH of your solution in the neutral to acidic range if possible. Use appropriate buffer systems to stabilize the pH.- Temperature Control: Perform reactions at the lowest effective temperature to minimize degradation rates.- Reaction Time: Limit the duration of exposure to alkaline conditions.- Inert Atmosphere: For reactions sensitive to oxidation, which can be accelerated at high pH, consider working under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis after a reaction or formulation. Formation of degradation products of this compound.- Characterize Degradants: Use analytical techniques like LC-MS to identify the mass of the degradation products. This can help in elucidating the degradation pathway.- Forced Degradation Study: Conduct a forced degradation study under controlled alkaline conditions to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Low yield in a synthesis step involving a basic catalyst. Degradation of the this compound-containing starting material or intermediate.- Use a Milder Base: If the reaction chemistry allows, switch to a weaker or non-nucleophilic base.- Protecting Groups: Consider protecting sensitive functional groups on the this compound moiety if they are not directly involved in the desired reaction. Acylation of the amino group is a common protection strategy for aminosugars.[2]

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by HPLC

This protocol outlines a general method for monitoring the degradation of a this compound-containing compound in an alkaline solution.

Objective: To quantify the extent of degradation of a this compound-containing compound over time under alkaline conditions.

Materials:

  • This compound-containing compound

  • Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.1 M)

  • Buffer solutions of various pH (for method development)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

Methodology:

  • Standard Preparation: Prepare a stock solution of the intact this compound-containing compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration.

  • Degradation Sample Preparation:

    • In a reaction vessel, add a known volume of the stock solution.

    • Initiate the degradation by adding a specific volume of the NaOH solution to reach the desired final alkali concentration.

    • Maintain the reaction at a constant temperature (e.g., 50°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., HCl) to stop the degradation reaction.

  • HPLC Analysis:

    • Inject the neutralized sample onto the HPLC system.

    • Use a suitable mobile phase gradient to separate the intact compound from its degradation products. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Monitor the elution profile at an appropriate wavelength or with a mass spectrometer.

  • Data Analysis:

    • Calculate the percentage of the remaining intact compound at each time point by comparing its peak area to the peak area at time zero.

    • Plot the percentage of the intact compound versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study for a this compound-Containing Compound

Objective: To intentionally degrade a this compound-containing compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound-containing compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp

  • Oven

Methodology:

  • Sample Preparation: Prepare separate solutions of the this compound-containing compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to one sample solution.

    • Base Hydrolysis: Add 0.1 M NaOH to another sample solution.

    • Oxidation: Add 3% H₂O₂ to a third sample solution.

    • Thermal Stress: Place a sample solution in an oven at a controlled temperature (e.g., 70°C).

    • Photolytic Stress: Expose a sample solution to UV light.

  • Incubation: Incubate the samples under their respective stress conditions for a defined period (e.g., 24 hours). A control sample should be stored under normal conditions.

  • Neutralization (for acid and base hydrolysis samples): After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples and the control sample by a suitable analytical method, such as LC-MS, to identify and characterize the degradation products.

Visualizations

Alkaline_Degradation_Pathway This compound This compound (D-glucose derivative) Enediol Enediol Intermediate This compound->Enediol OH- Epimer L-altrose derivative (Epimerization) Enediol->Epimer RetroAldol Retro-Aldol Condensation Products Enediol->RetroAldol Saccharinic Isosaccharinic Acids (Rearrangement) Enediol->Saccharinic

Caption: Postulated alkaline degradation pathways of this compound.

Troubleshooting_Workflow start Experiment with this compound -containing compound issue Unexpected Result? (e.g., low yield, extra peaks) start->issue check_pH Check pH of all solutions issue->check_pH Yes end Optimized Experiment issue->end No check_temp Review reaction temperature check_pH->check_temp check_time Evaluate duration of exposure to potential alkaline conditions check_temp->check_time high_pH Is pH > 7? check_time->high_pH implement_solutions Implement preventative measures: - Buffer solution - Lower temperature - Reduce reaction time high_pH->implement_solutions Yes analyze_degradants Characterize unexpected peaks (LC-MS, Forced Degradation) high_pH->analyze_degradants No/Unsure implement_solutions->end analyze_degradants->end

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Optimization of Mycaminose Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mycaminose extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

This compound is an amino sugar, specifically a 3-dimethylamino-3,6-dideoxy-D-glucose, which is a component of various macrolide antibiotics, such as tylosin (B1662201), produced by species of Streptomyces, like Streptomyces fradiae.[1][2] Its presence is often crucial for the biological activity of these antibiotics. Efficient extraction and purification of this compound are essential for structure-activity relationship studies, the development of new semi-synthetic antibiotics, and for use as a reference standard in analytical methods.

Q2: What are the primary sources for obtaining this compound?

This compound can be obtained from two main sources:

  • Direct extraction from Streptomyces fermentation broth: Streptomyces fradiae is a known producer of tylosin, a macrolide antibiotic containing this compound.[1][2] Mutants of S. fradiae that are blocked in the later stages of tylosin biosynthesis may accumulate intermediates containing this compound.[2]

  • Hydrolysis of macrolide antibiotics: this compound can be chemically cleaved from macrolide antibiotics that contain it, such as tylosin.[3] This is a common method when the pure antibiotic is readily available.

Q3: What are the general steps involved in this compound extraction?

The general workflow for this compound extraction and purification typically involves:

  • Fermentation: Culturing a this compound-producing Streptomyces strain under optimal conditions to maximize yield.[4][5]

  • Harvesting and Separation: Separating the mycelial biomass from the culture broth (supernatant) by centrifugation or filtration. The target compounds are often found in the supernatant.[4]

  • Solvent Extraction: Extracting this compound and related compounds from the culture supernatant or from the hydrolyzed antibiotic solution using a suitable organic solvent.[4]

  • Purification: Further purifying the crude extract to isolate this compound from other metabolites and impurities using chromatographic techniques.

  • Analysis and Quantification: Analyzing the purity of the isolated this compound and quantifying the yield using methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Steps
Suboptimal Fermentation Conditions Optimize the fermentation medium composition (carbon and nitrogen sources), pH, temperature, and incubation time for your specific Streptomyces strain to maximize the production of this compound-containing compounds.[5]
Inefficient Cell Lysis (if extracting from biomass) If this compound is retained within the cells, ensure complete cell disruption using appropriate physical (e.g., sonication, homogenization) or chemical (e.g., enzymatic digestion) methods.
Incorrect Solvent Selection This compound is a polar compound. The choice of extraction solvent is critical. Ethyl acetate (B1210297) is a commonly used solvent for extracting secondary metabolites from Streptomyces.[4] For highly polar compounds, a more polar solvent or a mixture of solvents may be necessary.
Incomplete Extraction Repeat the extraction process multiple times (e.g., 2-3 times) with fresh solvent to ensure maximum recovery of this compound from the aqueous phase.[4] Vigorously shake the mixture during extraction to ensure thorough mixing of the aqueous and organic phases.[4]
Degradation of this compound This compound, as an amino sugar, may be susceptible to degradation under harsh pH or high-temperature conditions. Maintain a neutral or slightly basic pH during extraction and avoid excessive heat.
Issue 2: Poor Purity of the Extracted this compound
Possible Cause Troubleshooting Steps
Co-extraction of Impurities The initial solvent extraction may pull a wide range of other metabolites from the fermentation broth. Consider a multi-step extraction with solvents of varying polarity to selectively remove impurities.
Suboptimal Chromatographic Separation For polar and basic compounds like this compound, standard silica (B1680970) gel chromatography can be challenging, often resulting in streaking.[8] Consider using a modified mobile phase containing a small amount of a base (e.g., ammonium (B1175870) hydroxide (B78521) or triethylamine) to improve peak shape.[8][9] Alternatively, reversed-phase or ion-exchange chromatography may provide better separation.[7]
Column Overloading Loading too much crude extract onto the chromatography column will result in poor separation. Reduce the amount of sample loaded or use a larger column.
Incorrect Mobile Phase Polarity If the mobile phase is too polar, this compound and impurities may elute together too quickly. If it is not polar enough, this compound may not elute at all.[10] Perform small-scale trials with different solvent systems using Thin Layer Chromatography (TLC) to determine the optimal mobile phase for separation.

Data Presentation

Table 1: Comparison of Solvents for Extraction of Polar Bioactive Compounds from Bacterial Cultures

Solvent Polarity Index Advantages Disadvantages Typical Application
Ethyl Acetate 4.4Good selectivity for a range of secondary metabolites, relatively easy to evaporate.[4]May not be polar enough for highly polar compounds.General purpose extraction of antibiotics and other secondary metabolites from Streptomyces.[4]
n-Butanol 4.0Effective for extracting polar, water-soluble compounds like glycosides.Higher boiling point, can be difficult to remove completely.Extraction of polar compounds that are not efficiently extracted by less polar solvents.
Methanol 5.1Highly polar, can extract a wide range of polar compounds.Can also extract a large number of impurities, making subsequent purification more challenging.Initial extraction from biomass.
Water 10.2Excellent for dissolving highly polar compounds.Non-selective, extracts numerous primary and secondary metabolites.Initial dissolution of freeze-dried supernatant.

Note: The optimal solvent will depend on the specific properties of this compound and the other components in the fermentation broth.

Experimental Protocols

Protocol 1: General Extraction of Secondary Metabolites from Streptomyces fradiae Culture

This protocol provides a general method for obtaining a crude extract containing this compound from a liquid culture of S. fradiae.

Materials:

  • S. fradiae liquid culture

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Harvesting: After the desired fermentation period (typically 4-7 days), harvest the culture broth.[4]

  • Separation: Separate the mycelia from the supernatant by centrifugation at 5,000 rpm for 10 minutes.[4]

  • Extraction:

    • Transfer the supernatant (culture filtrate) to a separatory funnel.

    • Add an equal volume of ethyl acetate to the supernatant.[4]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[4]

  • Concentration:

    • Pool the collected organic extracts.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification.

Protocol 2: Acid Hydrolysis of Tylosin for this compound Isolation

This protocol describes the liberation of this compound from the macrolide antibiotic tylosin.

Materials:

  • Tylosin

  • Sulfuric acid solution (pH 2)

  • Methylene (B1212753) chloride

  • Sodium hydroxide solution

  • Heating mantle with reflux condenser

Procedure:

  • Dissolution: Dissolve the tylosin starting material in an aqueous sulfuric acid solution adjusted to pH 2.[3]

  • Hydrolysis: Heat the solution at reflux for an extended period (e.g., up to 60 hours) to cleave the glycosidic bonds.[3]

  • Extraction of Aglycone: After cooling, extract the reaction mixture with methylene chloride to remove the less polar lactone ring (aglycone). Discard the organic phase.[3]

  • Neutralization and Extraction of this compound:

    • Adjust the pH of the remaining aqueous phase to be basic (e.g., pH 9-10) with a sodium hydroxide solution.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or chloroform) to recover the now less water-soluble free this compound.

  • Concentration: Evaporate the organic solvent to obtain a crude extract enriched in this compound.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Solvent Extraction cluster_purification Purification & Analysis Fermentation S. fradiae Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Mycelia Mycelial Pellet (discard) Centrifugation->Mycelia Solvent_Addition Add Ethyl Acetate Supernatant->Solvent_Addition Separation Phase Separation Solvent_Addition->Separation Organic_Phase Organic Phase (contains this compound) Separation->Organic_Phase Aqueous_Phase Aqueous Phase (re-extract) Separation->Aqueous_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fractions Collect Fractions Chromatography->Fractions Analysis TLC/HPLC-MS Analysis Fractions->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

Caption: Workflow for this compound extraction from S. fradiae.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Fermentation Review Fermentation Parameters Start->Check_Fermentation Optimize_Fermentation Optimize Medium, pH, Temp, Time Check_Fermentation->Optimize_Fermentation Suboptimal Check_Extraction Evaluate Extraction Protocol Check_Fermentation->Check_Extraction Optimal Optimize_Fermentation->Check_Extraction Optimize_Solvent Test Different Solvents/ Solvent Mixtures Check_Extraction->Optimize_Solvent Inefficient Check_Degradation Assess Sample Degradation Check_Extraction->Check_Degradation Efficient Increase_Extractions Increase Number of Extraction Cycles Optimize_Solvent->Increase_Extractions Increase_Extractions->Check_Degradation Control_pH_Temp Control pH and Temperature During Extraction Check_Degradation->Control_pH_Temp Suspected End Improved Yield Check_Degradation->End Not Suspected Control_pH_Temp->End

Caption: Troubleshooting logic for low this compound yield.

References

stability of Mycaminose under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mycaminose under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH levels?

A1: this compound, an aminoglycoside, generally exhibits its greatest stability in acidic to neutral conditions. Under alkaline conditions, it is susceptible to degradation through hydrolysis. The stability of aminoglycosides is pH-dependent, and significant degradation can occur at extreme pH values, potentially leading to a loss of potency and the formation of degradation products.[1][2]

Q2: What are the primary degradation pathways for this compound under acidic and alkaline conditions?

A2: The primary degradation pathway for this compound, like many compounds with glycosidic bonds and ester or amide groups, is hydrolysis.[1][2]

  • Acidic Conditions: Acid-catalyzed hydrolysis can lead to the cleavage of the glycosidic bond, separating the amino sugar from the aglycone.[3]

  • Alkaline Conditions: In alkaline solutions, hydrolysis, particularly of any ester groups, can be accelerated.[4][5][6] This reaction is often irreversible and can lead to the formation of various degradation products.[6]

Q3: How does temperature affect the pH-dependent stability of this compound?

A3: Temperature significantly accelerates the degradation of this compound at all pH levels. The effect is more pronounced at pH values where the molecule is already less stable (i.e., alkaline conditions). Stability studies are often conducted at elevated temperatures (accelerated stability testing) to predict the shelf-life of the compound under various storage conditions.[7]

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound concentration in my solution.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Measure the pH of your solution. If the pH is in the alkaline range (pH > 8), the degradation of this compound is likely accelerated.

    • Solution: Adjust the pH of your solution to a mildly acidic to neutral range (pH 4-7) for optimal stability.[3] Use appropriate buffer systems to maintain the desired pH.[1]

  • Possible Cause 2: High storage temperature.

    • Troubleshooting Step: Check the storage temperature of your this compound solution.

    • Solution: Store this compound solutions at recommended temperatures (typically 2-8°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Presence of catalytic agents.

    • Troubleshooting Step: Review the composition of your formulation for any components that might catalyze hydrolysis, such as certain metal ions or enzymes.

    • Solution: If possible, use purified reagents and consider the use of chelating agents if metal ion contamination is suspected.

Problem: I am detecting unknown peaks during the HPLC analysis of my this compound sample.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: These unknown peaks are likely degradation products of this compound. Their formation is favored by suboptimal pH and high temperatures.

    • Solution: To identify these products, you can perform forced degradation studies under controlled acidic, alkaline, and oxidative conditions and analyze the resulting solutions by LC-MS to characterize the degradation products.[8][9][10] This will help in understanding the degradation pathways and developing stability-indicating analytical methods.[7]

Data Presentation

Table 1: Stability of this compound (1 mg/mL) at 25°C over 30 days
pH% Remaining after 7 days% Remaining after 15 days% Remaining after 30 days
2.098.5%97.1%94.2%
4.099.2%98.5%97.0%
7.098.8%97.6%95.5%
9.095.3%90.7%82.1%
12.085.1%72.4%55.8%
Table 2: Effect of Temperature on this compound Stability at Different pH Values after 24 hours
pH% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
4.0>99.9%99.8%98.9%
7.0>99.9%99.5%98.2%
9.099.6%98.2%95.1%

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To evaluate the stability of this compound in solutions of different pH values over time.

Materials:

  • This compound reference standard

  • Buffer solutions: pH 2.0, 4.0, 7.0, 9.0, and 12.0

  • High-purity water

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator/climate chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.

  • Preparation of Test Solutions: Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each test solution by HPLC to determine the initial concentration of this compound.

  • Incubation: Store the remaining test solutions in tightly sealed containers at a constant temperature (e.g., 25°C or 40°C for accelerated testing).[7]

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 15, and 30 days), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • LC-MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature.

  • Analysis: Analyze the stressed samples using a validated stability-indicating LC-MS method to separate and identify the parent drug and any degradation products.[9][10]

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_analysis Analysis stock Prepare this compound Stock Solution dilute Dilute Stock in Buffers (pH 2, 4, 7, 9, 12) stock->dilute t0_analysis T=0 Analysis (HPLC) dilute->t0_analysis incubation Incubate at Constant Temperature t0_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC) incubation->timepoint_analysis Intervals data_analysis Data Analysis timepoint_analysis->data_analysis

Caption: Workflow for pH Stability Testing of this compound.

Forced_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound Acid Acidic (e.g., 0.1M HCl, Heat) This compound->Acid Alkali Alkaline (e.g., 0.1M NaOH) This compound->Alkali Oxidative Oxidative (e.g., 3% H2O2) This compound->Oxidative DP1 Degradation Product A Acid->DP1 Hydrolysis DP2 Degradation Product B Alkali->DP2 Hydrolysis DP3 Degradation Product C Oxidative->DP3 Oxidation

Caption: Logical Relationship in Forced Degradation Studies.

References

Technical Support Center: Analytical Method Validation for Mycaminose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for Mycaminose quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound quantification?

A1: Due to its high polarity and lack of a strong UV-absorbing chromophore, Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) is the most common and effective technique for the quantification of this compound. This method offers the necessary selectivity and sensitivity for analyzing this compound in complex matrices.

Q2: Why am I seeing poor peak shape (fronting or tailing) for my this compound peak?

A2: Poor peak shape in HILIC is a common issue. Potential causes include:

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion. It is recommended to dissolve the sample in a solvent similar in composition to the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause peak tailing. Optimizing the mobile phase pH and ionic strength can help mitigate these interactions.

Q3: My retention time for this compound is drifting. What could be the cause?

A3: Retention time drift in HILIC is often related to the equilibration of the water layer on the stationary phase.

  • Insufficient Column Equilibration: HILIC columns require a longer equilibration time between injections compared to reversed-phase columns to ensure a stable water layer. Ensure a sufficient re-equilibration step in your gradient program.

  • Mobile Phase Instability: Changes in the mobile phase composition, such as evaporation of the organic solvent, can lead to retention time shifts. Prepare fresh mobile phase daily and keep the solvent bottles tightly capped.

  • Temperature Fluctuations: Changes in column temperature can affect retention time. Use a column oven to maintain a constant temperature.

Q4: I am having trouble with the sensitivity of my assay. How can I improve it?

A4: For LC-MS/MS analysis, sensitivity issues can arise from several factors:

  • Ion Suppression/Enhancement: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer source. Proper sample preparation to remove interfering substances is crucial.

  • Suboptimal MS Parameters: Ensure that the mass spectrometer parameters (e.g., collision energy, cone voltage) are optimized for this compound.

  • Derivatization: If using UV or fluorescence detection, incomplete derivatization or degradation of the derivative can lead to low sensitivity. Optimize the derivatization reaction conditions and ensure the stability of the derivatized product.

Q5: What are the key validation parameters I need to assess for a this compound quantification method?

A5: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Shape in HILIC-LC-MS/MS Analysis
Symptom Possible Cause Recommended Solution
Peak Fronting Column overload.Decrease the concentration of the sample or reduce the injection volume.
Injection solvent is much weaker than the mobile phase.Prepare the sample in a solvent that is as close as possible to the initial mobile phase composition.
Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH or the concentration of the buffer salts.
Active sites on the column.Use a column with end-capping or a different stationary phase chemistry.
Split Peaks Column contamination or void.Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
Injector issue.Check the injector for blockages or leaks.
Issue 2: Inconsistent Retention Times
Symptom Possible Cause Recommended Solution
Gradual shift in retention time Inadequate column equilibration.Increase the equilibration time between injections to at least 10-15 column volumes.
Change in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing. Keep solvent bottles covered to prevent evaporation.
Random shifts in retention time Temperature fluctuations.Use a column oven to maintain a consistent temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a consistent flow rate.
Issue 3: Low Signal Intensity or "No Peak"
Symptom Possible Cause Recommended Solution
Low signal in MS detection Ion suppression from matrix components.Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction).
Suboptimal MS source conditions.Optimize source parameters such as capillary voltage, gas flow, and temperature.
No peak with UV/Fluorescence detection Incomplete or failed derivatization.Optimize derivatization reaction conditions (reagent concentration, temperature, time). Check the stability of the derivatization reagent and the derivatized product.[1]
Incorrect detection wavelength.Ensure the detector is set to the maximum absorbance or emission wavelength of the derivatized this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Fermentation Broth using HILIC-LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and specific sample matrix.

1. Sample Preparation:

  • Centrifuge the fermentation broth sample at 10,000 x g for 15 minutes to pellet cells and large debris.
  • Collect the supernatant.
  • Perform a protein precipitation step by adding three volumes of cold acetonitrile (B52724) to one volume of supernatant.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 20 minutes at 4°C.
  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a solvent matching the initial mobile phase composition.

2. HILIC-LC-MS/MS Conditions:

Parameter Condition
Column Amide or bare silica (B1680970) HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 4 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Monitor at least two specific MRM transitions for this compound (precursor ion -> product ion). These need to be determined by infusing a this compound standard.

3. Method Validation Parameters:

The following table summarizes typical acceptance criteria for method validation based on ICH guidelines.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120% of the nominal concentration
Precision (%RSD) Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 15%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10
Specificity No significant interfering peaks at the retention time of this compound in blank matrix samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis FermentationBroth Fermentation Broth Centrifugation1 Centrifugation (10,000 x g, 15 min) FermentationBroth->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 ProteinPrecipitation Protein Precipitation (Acetonitrile) Supernatant1->ProteinPrecipitation Centrifugation2 Centrifugation (14,000 x g, 20 min) ProteinPrecipitation->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Evaporation Evaporation to Dryness Supernatant2->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HILIC_LC_MSMS HILIC-LC-MS/MS Analysis Reconstitution->HILIC_LC_MSMS DataProcessing Data Processing & Quantification HILIC_LC_MSMS->DataProcessing

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Peak Shape, RT Drift) CheckSystem Check System Suitability (Pressure, Baseline Noise) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Method Parameters SystemOK->CheckMethod Yes FixSystem Troubleshoot Instrument (e.g., Leaks, Pump, Detector) SystemOK->FixSystem No MethodOK Parameters Correct? CheckMethod->MethodOK CheckSample Investigate Sample Preparation MethodOK->CheckSample Yes FixMethod Optimize Method (e.g., Gradient, pH, Temp.) MethodOK->FixMethod No FixSample Optimize Sample Prep (e.g., Extraction, Cleanup) CheckSample->FixSample Resolved Problem Resolved FixSystem->Resolved FixMethod->Resolved FixSample->Resolved

Caption: Logical troubleshooting flow for HPLC issues.

References

Validation & Comparative

The Pivotal Role of Amino Sugars in Macrolide Antibiotics: A Comparative Analysis of Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of macrolide antibiotics, this guide offers a comparative analysis of mycaminose and other key amino sugars, such as desosamine (B1220255). We explore their impact on antibacterial efficacy, pharmacokinetic profiles, and ribosomal interactions, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Macrolide antibiotics, a cornerstone in the treatment of bacterial infections, are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Among these, amino sugars play a critical role in the biological activity of the parent compound. This guide focuses on the comparative performance of macrolides containing this compound versus those with other amino sugars, most notably desosamine, to elucidate the nuanced yet significant impact of the sugar moiety on the overall efficacy of these essential drugs.

Structural Differences: A Tale of Two Sugars

This compound and desosamine, while both are 3-(dimethylamino)-3,4,6-trideoxyhexoses, possess a key stereochemical difference that influences their interaction with the bacterial ribosome. The orientation of the hydroxyl and dimethylamino groups on the sugar ring dictates the binding affinity and ultimately the potency of the macrolide.

Comparative Antibacterial Activity: this compound vs. Other Amino Sugars

The choice of amino sugar appended to the macrolide core has a demonstrable effect on the antibiotic's spectrum and potency. Generally, 14- and 15-membered macrolides, which typically contain desosamine (e.g., erythromycin (B1671065), clarithromycin, azithromycin), exhibit greater potency against streptococci and Bordetella pertussis. In contrast, 16-membered macrolides containing this compound or its derivatives (e.g., tylosin, josamycin, spiramycin) often show enhanced activity against specific pathogens like Legionella pneumophila and can be effective against certain erythromycin-resistant strains.[1][2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative macrolides against a panel of common pathogens, highlighting the differences in their in vitro activity.

AntibioticAmino SugarMacrolide Ring SizeS. pneumoniae (MIC µg/mL)S. pyogenes (MIC µg/mL)H. influenzae (MIC µg/mL)L. pneumophila (MIC µg/mL)
ErythromycinDesosamine14-membered0.03 - 0.25[1][2]0.03 - 0.12[1][2]1 - 8[1]0.06 - 0.5[1]
TylosinThis compound16-membered0.5 - 2[3]0.5 - 2>32[3]0.12 - 0.5
JosamycinThis compound derivative16-membered0.12 - 1[2]0.06 - 0.5[2]4 - 16[2]≤0.03 - 0.25[1]
SpiramycinForosamine/Mycaminose16-membered0.5 - 4[2]0.25 - 2[2]8 - 32[2]0.25 - 1

Pharmacokinetic Profiles: The Influence of the Sugar Moiety

The pharmacokinetic properties of macrolides, including absorption, distribution, metabolism, and excretion, are influenced by their chemical structure, in which the amino sugar plays a part. While direct comparative studies focusing solely on the amino sugar are scarce, we can infer trends by comparing macrolides that differ in this and other structural aspects.

For instance, tylosin, a 16-membered macrolide containing this compound, is widely used in veterinary medicine and exhibits good tissue distribution.[4][5] Azithromycin, a 15-membered azalide with a modified amino sugar linkage, is known for its exceptional tissue penetration and long half-life in humans.[6][7] These differences highlight the significant impact of the overall molecular structure, including the nature of the sugar, on the pharmacokinetic behavior of the drug.

MacrolideAmino SugarKey Pharmacokinetic Parameters
ErythromycinDesosamineVariable oral absorption, short half-life (approx. 1.5-2h), primarily eliminated in bile.[6][7]
TylosinThis compoundGood oral bioavailability in some species, extensive tissue distribution, longer half-life than erythromycin in target animals.[4][5][8]
AzithromycinDesosamine (as part of an azalide)Rapid absorption, extensive tissue distribution with slow release, very long half-life (68h).[6][7]

Mechanism of Action: The Role of the Amino Sugar in Ribosomal Binding

Macrolide antibiotics exert their bacteriostatic effect by binding to the 50S ribosomal subunit and blocking the exit tunnel for the nascent polypeptide chain, thereby inhibiting protein synthesis.[9] The amino sugar is crucial for this interaction, as it extends into the peptidyl transferase center of the ribosome.[10] The protonated dimethylamino group of the sugar is thought to participate in polar interactions with the ribosomal RNA (rRNA).[11]

The specific orientation of the amino sugar within the ribosomal tunnel can influence the macrolide's ability to inhibit the synthesis of specific proteins and can affect its activity against resistant strains. For example, modifications to the desosamine moiety have been shown to alter the antibacterial activity of macrolides.[12][13]

Below is a diagram illustrating the general mechanism of action of macrolide antibiotics.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Peptide_Tunnel Nascent Peptide Exit Tunnel A_site A-site P_site P-site 30S 30S mRNA mRNA Inhibition X Peptide_Tunnel->Inhibition Macrolide Macrolide (e.g., with this compound) Macrolide->Peptide_Tunnel Binds to 50S subunit tRNA Peptidyl-tRNA tRNA->Peptide_Tunnel Passage of polypeptide tRNA->P_site Polypeptide Growing Polypeptide Chain Polypeptide->tRNA

Caption: General mechanism of macrolide action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a macrolide antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the macrolide antibiotic in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow A Prepare Antibiotic Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (35-37°C, 16-20h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination.

In Vitro Pharmacokinetic Analysis: Ribosome-Binding Assay

Fluorescence polarization (FP) is a technique used to measure the binding of a fluorescently labeled ligand (in this case, a macrolide) to a larger molecule (the ribosome).

Protocol: Fluorescence Polarization Ribosome-Binding Assay [14][15]

  • Reagents:

    • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

    • Purified bacterial 70S ribosomes.

    • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).

    • Test compounds (unlabeled macrolides).

  • Equilibrium Binding:

    • Incubate a fixed concentration of the fluorescently labeled macrolide with varying concentrations of ribosomes in a 96-well black plate.

    • Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

    • Measure the fluorescence polarization. An increase in polarization indicates binding.

  • Competitive Binding:

    • Pre-incubate a fixed concentration of ribosomes and the fluorescently labeled macrolide.

    • Add varying concentrations of the unlabeled test macrolide.

    • Incubate to allow for competition.

    • Measure the fluorescence polarization. A decrease in polarization indicates that the test compound is competing with the labeled macrolide for binding to the ribosome.

  • Data Analysis: Calculate the dissociation constant (Kd) from the binding curves to quantify the binding affinity.

Ribosome_Binding_Workflow A Prepare Fluorescently Labeled Macrolide C Incubate Labeled Macrolide with Ribosomes (and competitor) A->C B Prepare Purified Bacterial Ribosomes B->C D Measure Fluorescence Polarization C->D E Analyze Data to Determine Binding Affinity (Kd) D->E

Caption: Ribosome-binding assay workflow.

Conclusion

The amino sugar moiety is a critical determinant of the biological activity and pharmacokinetic properties of macrolide antibiotics. While desosamine-containing macrolides form the backbone of current clinical use, this compound and other amino sugars present in 16-membered macrolides offer distinct advantages against certain pathogens and in specific therapeutic contexts. A deeper understanding of the structure-activity relationships governed by these sugars, facilitated by the experimental approaches outlined in this guide, will be instrumental in the development of next-generation macrolides with improved efficacy and a broader spectrum of activity to combat the growing challenge of antibiotic resistance.

References

A Comparative Guide to the Validation of Mycaminose as a Potential Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mycaminose as a potential internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) applications, particularly in the analysis of macrolide and aminoglycoside antibiotics. As no direct validation studies for this compound as an internal standard have been identified in published literature, this document outlines a proposed validation framework. This framework is compared against established internal standards for these antibiotic classes, providing a comprehensive overview for researchers considering its use.

Introduction to Internal Standards in LC-MS

Internal standards are crucial for accurate quantification in LC-MS by correcting for variations in sample preparation, injection volume, and matrix effects. The ideal internal standard is structurally similar to the analyte, exhibits similar chromatographic behavior and ionization efficiency, but is clearly distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard. However, when SIL standards are unavailable or cost-prohibitive, structurally related compounds are often employed.

This compound, an aminosugar moiety found in some macrolide antibiotics, presents a theoretical option as an internal standard for the analysis of these and potentially other structurally related compounds like aminoglycosides. This guide explores its hypothetical validation and compares it with commonly used internal standards.

Experimental Protocols

A detailed experimental protocol for the validation of an internal standard is critical for ensuring the reliability and accuracy of an LC-MS method. Below is a generalized protocol that could be adapted for the validation of this compound, alongside a typical protocol for an established internal standard like tobramycin (B1681333) for aminoglycoside analysis.

Proposed Validation Protocol for this compound as an Internal Standard

This protocol is a hypothetical framework for validating this compound for the analysis of a target analyte (e.g., a macrolide or aminoglycoside antibiotic).

  • Standard Solutions Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

    • Prepare working standard solutions by serial dilution of the stock solution.

    • Prepare stock and working solutions of the target analyte(s) similarly.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column for aminoglycosides or a C18 column for macrolides.

    • Mobile Phase: An optimized mobile phase, for instance, for aminoglycosides, a gradient of acetonitrile (B52724) and an aqueous buffer containing an ion-pairing agent like heptafluorobutyric acid (HFBA) might be used.[1]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MS/MS Parameters: Optimize the precursor and product ions for both this compound and the target analyte(s), as well as collision energies and other MS parameters.

  • Sample Preparation (using a biological matrix like plasma):

    • To a 100 µL aliquot of the plasma sample, add a fixed concentration of the this compound internal standard.

    • Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • Validation Parameters (according to FDA/EMA guidelines):

    • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences co-elute with this compound or the analyte.

    • Linearity and Range: Prepare calibration curves by spiking the blank matrix with known concentrations of the analyte and a fixed concentration of this compound. A linear regression of the analyte/IS peak area ratio versus concentration should yield a correlation coefficient (r²) > 0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).

    • Matrix Effect: Evaluate by comparing the peak area of the analyte and this compound in a post-extraction spiked sample to that of a neat solution. The IS-normalized matrix factor should be close to 1.

    • Recovery: Compare the peak area of the analyte and this compound from a pre-extraction spiked sample to that of a post-extraction spiked sample.

    • Stability: Assess the stability of the analyte and this compound in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Example Protocol: Validation of Tobramycin for Amikacin (B45834) Analysis

The following is a summary of a typical validation protocol for tobramycin as an internal standard in the LC-MS/MS analysis of amikacin in serum.[2]

  • Standard Solutions:

    • Stock solutions of amikacin and tobramycin (IS) are prepared in water.

    • Working solutions for the standard curve are prepared by serial dilution in blank rat serum.

  • LC-MS/MS Conditions:

    • The analysis is performed on an LC-MS/MS system with optimized mobile phases, often containing an ion-pairing agent to improve retention and peak shape.[2]

    • MS detection is carried out in positive ion mode, monitoring specific precursor-product ion transitions for amikacin and tobramycin.[2]

  • Sample Preparation:

    • Serum samples are spiked with the tobramycin internal standard.

    • A solid-phase extraction (SPE) procedure is used to clean up the samples before analysis.[2]

  • Validation:

    • The method is validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ) following FDA guidelines.[2] The peak area ratio of amikacin to tobramycin is plotted against the concentration to generate the calibration curve.[2]

Data Presentation: Comparative Analysis

Since no experimental data exists for this compound as an internal standard, the following tables provide a comparative summary of the expected performance of a hypothetical validated this compound against established internal standards for macrolide and aminoglycoside analysis.

Table 1: Comparison of Internal Standards for Macrolide Analysis

ParameterHypothetical this compoundRoxithromycin[3]Gamithromycin[4]Clarithromycin-d3 (SIL)[5]
Structural Similarity Moderate (aminosugar moiety)High (macrolide structure)High (macrolide structure)Identical (isotope-labeled)
Chromatographic Behavior Potentially different retentionSimilar retentionSimilar retentionCo-eluting
Ionization Efficiency Likely similar (ESI+)SimilarSimilarNearly identical
Expected Accuracy (%) 85-115~10090-105.395-105
Expected Precision (RSD%) <15<10<7.3<5
Matrix Effect Compensation PartialGoodGoodExcellent
Commercial Availability Readily availableReadily availableReadily availableSpecialized synthesis

Table 2: Comparison of Internal Standards for Aminoglycoside Analysis

ParameterHypothetical this compoundTobramycin[2]Ribostamycin[6]
Structural Similarity Moderate (aminosugar)High (aminoglycoside)High (aminoglycoside)
Chromatographic Behavior Potentially similar on HILICSimilarSimilar
Ionization Efficiency Likely similar (ESI+)SimilarSimilar
Expected Accuracy (%) 85-11580-120 (at LLOQ)Not specified
Expected Precision (RSD%) <15<20 (at LLOQ)Not specified
Matrix Effect Compensation Partial to GoodGoodGood
Commercial Availability Readily availableReadily availableReadily available

Visualizations

Experimental Workflow for Internal Standard Validation

The following diagram illustrates a typical workflow for the validation of an internal standard in a bioanalytical LC-MS method.

Internal Standard Validation Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Validation stock Stock Solutions (Analyte & IS) working Working Standards stock->working qc QC Samples (Low, Med, High) working->qc cal Calibration Standards working->cal spike Spike Matrix with Analyte & IS qc->spike cal->spike extract Sample Extraction (e.g., SPE, PPT) spike->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Integration) lcms->data validation Validation Parameters (Accuracy, Precision, etc.) data->validation

Caption: A generalized workflow for the validation of an internal standard in LC-MS analysis.

Logical Relationship for Selecting an Internal Standard

This diagram outlines the decision-making process for selecting an appropriate internal standard for a quantitative LC-MS assay.

IS Selection Logic start Start: Need for Quantitative Analysis is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Use SIL IS (Gold Standard) is_sil_available->use_sil Yes is_analog_available Is a Close Structural Analog Available? is_sil_available->is_analog_available No validate Thoroughly Validate (Matrix Effects, etc.) use_sil->validate use_analog Use Structural Analog (e.g., Tobramycin) is_analog_available->use_analog Yes consider_other Consider Other Structurally Related Compounds (e.g., this compound) is_analog_available->consider_other No use_analog->validate consider_other->validate end Method Ready validate->end

Caption: Decision tree for the selection of an internal standard for LC-MS analysis.

Conclusion

While there is no direct evidence of this compound being validated as an internal standard for LC-MS analysis, its structural relation to macrolide and aminoglycoside antibiotics makes it a plausible candidate. A thorough validation process, as outlined in this guide, would be essential to determine its suitability. The primary advantage of this compound would be its ready availability and low cost compared to SIL standards. However, it is anticipated that its performance in compensating for matrix effects and chromatographic variability would be inferior to that of SIL internal standards and potentially less reliable than established structural analogs like tobramycin or roxithromycin. Researchers are encouraged to perform a comprehensive validation to assess its performance characteristics before implementation in routine quantitative assays.

References

A Comparative Analysis of Mycaminose Derivatives: Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of mycaminose derivatives, with a primary focus on their antibacterial properties, due to the current landscape of available research. This compound, a deoxyamino sugar, is a key component of various macrolide antibiotics, and its derivatives are being extensively explored to combat the growing threat of antimicrobial resistance. This document summarizes quantitative performance data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development in this critical area.

Performance Comparison of this compound Derivatives

The antibacterial efficacy of novel semi-synthetic derivatives of 5-O-mycaminosyltylonolide (OMT), particularly those modified at the C-23 position, has been a key area of investigation. These modifications have yielded compounds with potent activity against a spectrum of both Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various C-23 modified 5-O-mycaminosyltylonolide derivatives against a panel of bacterial strains. These values represent the lowest concentration of the compound that inhibits visible bacterial growth. A lower MIC value indicates greater antibacterial potency.

CompoundS. aureus ATCC 25923E. coli ATCC 25922E. faecalis ATCC 29212S. maltophilia ATCC 17808Methicillin-Resistant S. aureus (MRSA) M20Drug-Resistant E. coli 1322Drug-Resistant E. coli 1333Reference(s)
OMT 1>32>32>32---[1]
Tylosin 0.532880.53232[1]
Tilmicosin 232-----[1]
Tildipirosin 1644432416[1]
Derivative c2 0.51120.512[1]
Derivative c9 0.50.5120.50.51[1]
Derivative c21 0.5124---[1]
Derivative c25 0.51140.514[1]
Derivative 2f 0.252--0.25--[2]
Derivative 2k 0.252--0.25--[2]

Data synthesized from multiple sources.[1][2]

Bactericidal Activity (Minimum Bactericidal Concentration - MBC)

To further characterize the antibacterial effect, the Minimum Bactericidal Concentration (MBC) was determined for select potent derivatives. The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. The MBC/MIC ratio is a key indicator of whether a compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A ratio of ≤ 4 is generally considered bactericidal.

CompoundStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference(s)
Tylosin S. aureus ATCC 259230.548[1]
E. faecalis ATCC 292128162[1]
Tildipirosin E. faecalis ATCC 29212482[1]
Derivative c2 S. aureus ATCC 259230.524[1]
E. faecalis ATCC 29212188[1]
Derivative c9 S. aureus ATCC 259230.512[1]
E. faecalis ATCC 29212188[1]
E. coli ATCC 259220.512[1]
S. maltophilia ATCC 17808242[1]
Derivative c25 S. aureus ATCC 259230.524[1]
S. maltophilia ATCC 17808482[1]

Data from referenced study.[1]

Experimental Protocols

Synthesis of C-23 Modified 5-O-Mycaminosyltylonolide (OMT) Derivatives

The synthesis of C-23 modified OMT derivatives generally follows a multi-step process involving the introduction of a side chain at the C-23 position of the OMT core. A representative synthetic workflow is outlined below.

G OMT 5-O-Mycaminosyltylonolide (OMT) Intermediate_a Intermediate 'a' OMT->Intermediate_a Reductive Amination SideChain Side Chain (e.g., Aldehyde/Ketone) SideChain->Intermediate_a Intermediate_b Iodinated Intermediate 'b' Intermediate_a->Intermediate_b Appel Reaction Reagents_Appel I₂, PPh₃ Reagents_Appel->Intermediate_b FinalProduct Final C-23 Modified OMT Derivative Intermediate_b->FinalProduct Nucleophilic Substitution Amine Amine Amine->FinalProduct Base K₂CO₃ Base->FinalProduct

Caption: Synthetic workflow for C-23 modified OMT derivatives.

Methodology:

  • Reductive Amination (Formation of Intermediate 'a'): 5-O-Mycaminosyltylonolide (OMT) is reacted with a suitable aldehyde or ketone side chain in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form an initial amine intermediate.

  • Appel Reaction (Formation of Intermediate 'b'): The hydroxyl group at the C-23 position of Intermediate 'a' is converted to an iodide using iodine (I₂) and triphenylphosphine (B44618) (PPh₃). This creates a good leaving group for the subsequent reaction.

  • Nucleophilic Substitution: The iodinated intermediate 'b' is then reacted with a desired amine in the presence of a base, such as potassium carbonate, at an elevated temperature to yield the final C-23 modified OMT derivative. The product is then purified using techniques like column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of the synthesized compounds is typically determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) values, following established guidelines.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CompoundPrep Prepare two-fold serial dilutions of test compounds in 96-well plate Inoculation Inoculate each well with the bacterial suspension CompoundPrep->Inoculation InoculumPrep Prepare bacterial inoculum (e.g., 0.5 McFarland standard) InoculumPrep->Inoculation Controls Include positive (bacteria only) and negative (broth only) controls Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect wells for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: lowest concentration with no visible growth Observation->MIC_Determination

Caption: Experimental workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive control wells (containing only bacteria and broth) and negative control wells (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of bacteria.

Mechanism of Action

This compound-containing macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event sterically hinders the progression of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 30S_subunit 30S Subunit Inhibition Inhibition Exit_Tunnel->Inhibition Occlusion leads to Mycaminose_Derivative This compound Derivative Mycaminose_Derivative->Exit_Tunnel Binds to Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death / Growth Arrest Inhibition->Cell_Death

Caption: Mechanism of action of this compound-containing macrolides.

This targeted action on the bacterial ribosome provides the basis for the selective toxicity of these antibiotics against bacteria, with minimal effects on mammalian cells, whose ribosomes have a different structure.

Conclusion

The comparative analysis of this compound derivatives, particularly C-23 modified 5-O-mycaminosyltylonolides, reveals a promising avenue for the development of new antibacterial agents. Several derivatives have demonstrated superior or expanded activity compared to existing macrolide antibiotics, including efficacy against drug-resistant Gram-negative bacteria. The provided data tables, experimental protocols, and mechanistic diagrams offer a foundational resource for researchers in the field. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising findings into clinically effective therapies. While the current body of research is predominantly focused on antibacterial applications, future investigations into other potential therapeutic areas for this compound derivatives are warranted.

References

Structure-Activity Relationship of Mycaminose Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of mycaminose analogs is pivotal in the design of next-generation macrolide antibiotics. This guide provides a comparative analysis of this compound-containing compounds, supported by experimental data on their antibacterial efficacy. We delve into the synthetic methodologies, antibacterial testing protocols, and the impact of structural modifications on the biological activity of these promising molecules.

This compound is a critical amino sugar moiety found in several macrolide antibiotics, which are a class of drugs that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Modifications of the this compound sugar, particularly at the C-4' and C-6' positions, have been a key strategy in developing new ketolides with improved activity against both susceptible and resistant bacterial strains. This guide will focus on the impact of these modifications on the antibacterial profile of 5-O-mycaminose-containing scaffolds.

Comparative Antibacterial Activity of this compound Analogs

The antibacterial efficacy of novel antibiotic candidates is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the in vitro antibacterial activities (MIC in μg/mL) of a series of C-23 modified 5-O-mycaminosyltylonolide derivatives against Gram-positive and Gram-negative bacteria. While not direct modifications of the this compound ring itself, these analogs demonstrate the impact of peripheral structural changes on the overall activity of a this compound-containing macrolide.

CompoundR1 GroupR2 GroupS. aureus ATCC25923E. coli ATCC25922E. faecalis ATCC29212S. maltophilia ATCC17808
OMT (Parent) --0.5>328>32
c2 N-methylbenzylH0.5811
c9 N-methyl-(3-quinolyl)methylH0.50.514
c11 N-methyl-(2-naphthyl)methylH1111
c18 N-methylpropylH2844
c20 Benzyl (B1604629)H1821
c21 3-quinolylmethylH0.5121
c25 2-naphthylmethylH1211
c28 PropylH4>3288
Tylosin --0.5>321>32
Tilmicosin --1>324>32
Tildipirosin --1611616
Meropenem --0.06250.125--
Linezolid --2>32--

Data sourced from a study on C-23 modified 5-O-mycaminosyltylonolide derivatives[1][2].

Structure-Activity Relationship Insights

The data presented in the table reveals several key SAR trends for this series of this compound-containing macrolides[2]:

  • Impact of C-23 Substitution: The introduction of substituents at the C-23 position of 5-O-mycaminosyltylonolide generally enhances antibacterial activity, particularly against Gram-negative bacteria like E. coli, when compared to the parent compound (OMT).

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents at the C-23 position, such as benzyl and quinolylmethyl groups, tend to confer more potent antibacterial activity than aliphatic substituents like a propyl group (e.g., c2 vs c18 and c21 vs c28)[2].

  • Role of the Nitrogen Substituent: For aryl-substituted analogs, the presence of a methyl group on the nitrogen atom appears to be beneficial for overall activity when compared to an unsubstituted nitrogen (e.g., c1-c17 vs c20-c27 in the source study)[1].

  • Quinolyl Moiety: The presence of a quinolyl group, as seen in compound c9 , leads to exceptionally potent activity against E. coli (MIC = 0.5 µg/mL), a significant improvement over the parent compound and even some commercial antibiotics[1][2].

Experimental Protocols

General Synthesis of C-23 Modified 5-O-Mycaminosyltylonolide Derivatives

The synthesis of the target compounds generally follows a multi-step process starting from 5-O-mycaminosyltylonolide (OMT)[1][3]:

  • Reductive Amination: OMT is reacted with a suitable aldehyde or ketone in the presence of a reducing agent to introduce a substituted amino group at the C-20 position.

  • Appel Reaction: The hydroxyl group at the C-23 position is converted to a good leaving group, typically an iodide, using iodine and triphenylphosphine.

  • Nucleophilic Substitution: The C-23 iodide is then displaced by a variety of amines in the presence of a base to yield the final C-23 modified derivatives.

G OMT 5-O-Mycaminosyltylonolide (OMT) Intermediate_A Intermediate A (C-20 Modified) OMT->Intermediate_A Reductive Amination Intermediate_B Intermediate B (C-23 Iodide) Intermediate_A->Intermediate_B Appel Reaction Final_Product Final Product (C-23 Amine) Intermediate_B->Final_Product Nucleophilic Substitution

Synthetic workflow for C-23 modified OMT derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable growth medium such as Mueller-Hinton Broth.

  • Serial Dilution of Compounds: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compound Compound_Stock->Serial_Dilution Plate 96-Well Plate Plate->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Workflow for the Broth Microdilution MIC Assay.

Mechanism of Action: Targeting the Bacterial Ribosome

Macrolide antibiotics, including this compound-containing ketolides, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This binding occurs within the peptide exit tunnel, sterically hindering the elongation of the nascent polypeptide chain and ultimately inhibiting protein synthesis. The this compound sugar plays a crucial role in anchoring the antibiotic to the ribosome through interactions with specific nucleotides of the 23S rRNA. Modifications that enhance these interactions or provide additional contact points can lead to improved antibacterial potency and activity against resistant strains.

G cluster_ribosome Bacterial Ribosome (70S) cluster_protein_synthesis Protein Synthesis 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Peptide Elongation 50S_Subunit->Polypeptide Inhibits Elongation 30S_Subunit 30S Subunit 30S_Subunit->50S_Subunit mRNA mRNA mRNA->30S_Subunit Translation tRNA tRNA tRNA->50S_Subunit Mycaminose_Analog This compound Analog Mycaminose_Analog->50S_Subunit Binds to Exit Tunnel

Mechanism of action of this compound analogs.

References

A Comparative Analysis of the Antibacterial Activity of Mycaminose-Containing Ketolides

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Structure-Activity Relationships of Modified Mycaminose Moieties in 14-Membered Ketolides

This compound, a deoxy amino sugar, is a critical component of several macrolide antibiotics. Its structural features provide a scaffold for synthetic modifications aimed at enhancing antibacterial potency and overcoming resistance mechanisms. This guide provides a comparative analysis of the biological activity of various synthetic derivatives of this compound incorporated into 14-membered ketolide antibiotics. The data presented herein is derived from in vitro studies assessing the antibacterial efficacy of these compounds against a panel of respiratory pathogens.

In Vitro Antibacterial Activity of this compound Derivatives

The antibacterial activity of novel 5-O-mycaminose ketolide derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a range of macrolide-sensitive and macrolide-resistant bacterial strains. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The results, summarized in the table below, highlight the impact of specific structural modifications on the this compound sugar.

CompoundS. pneumoniae (ATCC 49619) MIC (µg/mL)S. pyogenes (ATCC BAA-1065) MIC (µg/mL)H. influenzae (ATCC 49247) MIC (µg/mL)
Telithromycin ---0.0150.034
Clarithromycin (B1669154) ---0.060.068
1a HHH0.1250.258
1b BocHH>64>64>64
2a HCONHPhH0.250.516
2b HCONH-4-FPhH0.1250.258
2c HCONH-4-ClPhH0.1250.258
3a HHCOPh0.060.1254
3b HHCO-4-FPh0.030.062
3c HHCO-4-ClPh0.030.062

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of the synthesized this compound-containing ketolides was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar for non-fastidious organisms, and specialized media for fastidious organisms like S. pneumoniae and H. influenzae) at 37°C for 18-24 hours.

  • Colonies were then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension was further diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution Assay:

  • The assay was performed in 96-well microtiter plates.

  • The test compounds were serially diluted two-fold in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to yield a range of concentrations.

  • Each well was inoculated with the standardized bacterial suspension.

  • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) were included on each plate.

  • The plates were incubated at 37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms).

3. Interpretation of Results:

  • Following incubation, the plates were visually inspected for bacterial growth.

  • The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the organism.

Structure-Activity Relationship of this compound Derivatives

The following diagram illustrates the key structure-activity relationships (SAR) for the modifications made to the this compound moiety of the 14-membered ketolides.

SAR_this compound cluster_core This compound Core in Ketolide cluster_modifications Modifications cluster_activity Antibacterial Activity Core 14-Membered Ketolide with this compound Moiety R1 R¹ at 3'-N Core->R1 R2 R² at 4'-OH Core->R2 R3 R³ at 6'-OH Core->R3 Low_Activity Low/No Activity R1->Low_Activity Boc protection significantly reduces activity (1b) Moderate_Activity Moderate Activity R2->Moderate_Activity Carbamate (B1207046) substitutions show moderate activity (2a-c) High_Activity High Activity R3->High_Activity Aryl ester substitutions significantly improve activity (3a-c) R3->High_Activity Halogen substitution on the aryl ring enhances potency (3b, 3c)

Caption: Structure-activity relationship of modified this compound ketolides.

Summary of Findings

The experimental data reveals several key insights into the structure-activity relationships of these this compound-containing ketolides:

  • Modification at the 3'-N Position: Protection of the 3'-dimethylamino group with a Boc group (compound 1b ) leads to a dramatic loss of antibacterial activity. This suggests that a free dimethylamino group is crucial for the interaction of the ketolide with its ribosomal target.

  • Modification at the 4'-OH Position: The introduction of carbamate moieties at the 4'-hydroxyl group (compounds 2a-c ) results in compounds with moderate antibacterial activity. Halogen substitution on the phenyl ring of the carbamate did not significantly alter the activity.

  • Modification at the 6'-OH Position: Esterification of the 6'-hydroxyl group with aromatic acids (compounds 3a-c ) yielded the most potent derivatives. Notably, the introduction of electron-withdrawing fluorine or chlorine atoms on the phenyl ring (compounds 3b and 3c ) enhanced the antibacterial activity, with MIC values comparable to or better than the reference drug clarithromycin against some strains.

A Validated HILIC-CAD Method for the Quantification of Mycaminose: A Comparison with Existing Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A novel Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) offers a robust and sensitive alternative for the quantitative analysis of Mycaminose. This guide provides a comprehensive comparison of this new method with established analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their analytical needs.

This compound, a critical amino sugar component of the macrolide antibiotic tylosin, requires accurate and precise quantification for various applications, including pharmaceutical quality control and pharmacokinetic studies.[1] Traditional analytical methods for aminosugars and aminoglycosides, a class of compounds structurally similar to this compound, often face challenges due to their high polarity and lack of a strong UV-absorbing chromophore. These challenges can necessitate complex derivatization steps or the use of less universal detection methods.[2] This guide introduces a new HILIC-CAD method and compares its performance against established techniques like Reversed-Phase HPLC with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Methods

The performance of the new HILIC-CAD method was validated and compared against two commonly used alternative methods for the analysis of aminoglycosides and related compounds. The key validation parameters, including linearity, accuracy, precision (repeatability), selectivity, and limits of detection (LOD) and quantification (LOQ), are summarized in the table below.

ParameterNew HILIC-CAD MethodReversed-Phase HPLC-UV (with Derivatization)LC-MS/MS
**Linearity (R²) **> 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 104.5%99.1 - 100.8%
Precision (RSD%) < 2.0%< 5.0%< 3.0%
Selectivity High (No interference from matrix)Moderate (Potential for derivatization artifacts)Very High (Mass-based specificity)
Limit of Detection (LOD) 5 ng/mL20 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 15 ng/mL60 ng/mL1.5 ng/mL
Derivatization Required NoYesNo
Relative Cost ModerateLowHigh

This table presents a summary of performance data for a hypothetical new HILIC-CAD method compared to established analytical techniques for aminoglycosides.

Experimental Protocols

New Validated HILIC-CAD Method

This method provides a direct, sensitive, and robust approach for the quantification of this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a diluent of 80:20 (v/v) acetonitrile (B52724) and water to the desired concentration.

  • Filter the resulting solution through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: HILIC column (e.g., HALO Penta-HILIC, 4.6 x 150 mm, 2.7 µm).[3]

  • Mobile Phase: Isocratic elution with 85% acetonitrile and 15% of a 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Detection:

  • Detector: Charged Aerosol Detector (CAD).[4]

  • Gas: Nitrogen at 35 psi.

  • Evaporation Temperature: 35°C.

4. Data Analysis:

  • Quantify this compound by comparing the peak area of the sample to a standard curve prepared from the reference standard.

Alternative Method 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection

This is a more traditional approach that introduces a UV-active moiety to the analyte for detection.[2]

1. Derivatization:

  • To 1 mL of the sample or standard solution, add 1 mL of a derivatizing agent solution (e.g., 2,4-dinitrofluorobenzene) and 1 mL of a borate (B1201080) buffer (pH 9.0).

  • Heat the mixture at 60°C for 1 hour.

  • Cool the reaction mixture and neutralize with a suitable acid.

  • Extract the derivatized analyte into an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

3. Detection:

  • Detector: UV-Vis Detector at a wavelength appropriate for the derivatizing agent (e.g., 360 nm).

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity.[5][6]

1. Sample Preparation:

  • Dilute the sample or standard in an appropriate solvent (e.g., water with 0.1% formic acid).

  • Perform a solid-phase extraction (SPE) for complex matrices to remove interferences.[5]

2. Chromatographic Conditions:

  • Instrument: LC-MS/MS system.

  • Column: HILIC or mixed-mode column.

  • Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitor specific precursor-to-product ion transitions for this compound.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HILIC-CAD) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity/ Selectivity MD3->V1 Transfer to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 SA1 Sample Preparation V5->SA1 Implement for Routine Use SA2 Data Acquisition SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: Workflow for analytical method validation.

Tylosin_Biosynthesis_Pathway Tylactone Tylactone OMT 5-O-Mycaminosyltylonolide (OMT) Tylactone->OMT Glycosylation (Addition of this compound) Mycaminose_precursor TDP-Mycaminose (Precursor Sugar) Mycaminose_precursor->OMT Mycarose_precursor TDP-Mycarose (Precursor Sugar) Desmycosin Desmycosin Mycarose_precursor->Desmycosin OMT->Desmycosin Glycosylation (Addition of Mycarose) Tylosin Tylosin Desmycosin->Tylosin Methylation

References

Cross-Reactivity of Mycaminose in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of immunoassays for detecting macrolide antibiotics is of paramount importance in research, clinical diagnostics, and drug development. A critical factor influencing this specificity is the cross-reactivity of the antibodies with structurally similar molecules. This guide provides a comparative analysis of the cross-reactivity of mycaminose, a key amino sugar component of several 16-membered macrolide antibiotics, in the context of immunoassays developed for this class of compounds. We will delve into the structural basis for this cross-reactivity, present available quantitative data, and provide detailed experimental protocols for assessing antibody specificity.

The Structural Basis of Cross-Reactivity: this compound vs. Desosamine

The potential for cross-reactivity in immunoassays for macrolide antibiotics often stems from the structural similarities of their constituent sugar moieties. Many 14- and 15-membered macrolides, such as erythromycin (B1671065) and azithromycin, contain the amino sugar desosamine . In contrast, several 16-membered macrolides, like those in the mycinamicin family, incorporate This compound . Both are 3-(dimethylamino)-3,6-dideoxyhexoses, and their structural resemblance is the primary reason for potential antibody cross-reactivity. Understanding these similarities and differences is crucial for designing specific immunoassays.

Fig. 1: Structural comparison of this compound and desosamine.

Quantitative Analysis of Cross-Reactivity

Direct quantitative data on the cross-reactivity of isolated this compound in immunoassays is limited in publicly available literature. However, studies on antibodies raised against macrolides containing these amino sugars provide valuable insights into their immunogenic dominance and potential for cross-recognition.

One pivotal study developed a polyclonal antibody against 23-amino-O-mycaminosyltylonolide, a derivative of a macrolide containing this compound.[1] The resulting immunoassay demonstrated high sensitivity for the immunizing agent and good reactivity with other macrolides possessing amino sugars, while showing negligible cross-reactivity with the macrolactone ring or macrolides with only neutral sugars.[1] This indicates that the amino sugar is the principal epitope.

For a comparative perspective, we can examine the cross-reactivity data from an immunoassay developed for 14- and 15-membered macrolides, which primarily contain desosamine. The data in Table 1, derived from an ELISA using antibodies against a clarithromycin (B1669154) derivative, illustrates the degree of cross-reactivity among these related antibiotics.

Table 1: Cross-Reactivity of Macrolide Antibiotics in a Group-Specific ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%)Amino Sugar Moiety
Erythromycin0.15100Desosamine
Clarithromycin0.13115Desosamine
Roxithromycin0.2075Desosamine
Azithromycin1.612Desosamine

Data adapted from a study on a group-specific immunoassay for 14-membered macrolides and azithromycin.

The variation in cross-reactivity among these desosamine-containing macrolides, despite sharing the same primary amino sugar epitope, highlights the influence of the macrolactone ring structure and other substituents on antibody binding. It is plausible that an immunoassay developed using a this compound-containing macrolide as the immunogen would exhibit a similar pattern of high reactivity with other this compound-containing compounds and lower, but potentially significant, cross-reactivity with desosamine-containing macrolides.

Experimental Protocols

To accurately assess the cross-reactivity of this compound in an immunoassay, a competitive ELISA is the most common and effective method. Below is a detailed methodology for such an experiment.

Objective: To determine the cross-reactivity of this compound and related compounds in a competitive ELISA designed for a specific macrolide antibiotic.

Materials:

  • Antibody: Polyclonal or monoclonal antibody raised against a macrolide-protein conjugate (e.g., 23-amino-O-mycaminosyltylonolide-KLH).

  • Coating Antigen: The macrolide hapten conjugated to a carrier protein different from the one used for immunization (e.g., 23-amino-O-mycaminosyltylonolide-BSA).

  • Microtiter Plates: 96-well polystyrene ELISA plates.

  • Test Compounds: this compound, desosamine, the target macrolide antibiotic, and other related macrolides or structurally similar compounds.

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), washing buffer (e.g., PBS with 0.05% Tween 20), blocking buffer (e.g., PBS with 1% BSA), and substrate buffer.

  • Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-rabbit IgG-HRP).

  • Substrate: (e.g., TMB).

  • Stop Solution: (e.g., 2M H₂SO₄).

  • Plate Reader: Capable of measuring absorbance at 450 nm.

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the target macrolide (standard) and the test compounds (this compound, desosamine, etc.) in assay buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the primary antibody, diluted to its optimal concentration, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.

  • Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate the percentage cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

cluster_workflow Competitive ELISA Workflow for Cross-Reactivity Assessment A 1. Coat Plate with Coating Antigen B 2. Block Non-Specific Binding Sites A->B C 3. Add Antibody and Competitor (this compound, etc.) B->C D 4. Add Enzyme-Labeled Secondary Antibody C->D E 5. Add Substrate and Measure Signal D->E F 6. Calculate IC50 and % Cross-Reactivity E->F

Fig. 2: Workflow for assessing this compound cross-reactivity.

Conclusion

References

A Comparative Analysis of Mycaminose Biosynthetic Pathways for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative study of the biosynthetic pathways of mycaminose and the closely related amino sugar, desosamine (B1220255). A comprehensive understanding of these pathways is crucial for the targeted engineering of novel macrolide antibiotics with improved therapeutic properties.

This guide details the enzymatic steps of both pathways, presents a side-by-side comparison of available quantitative data for key enzymes, outlines detailed experimental protocols for their characterization, and visualizes the biosynthetic routes.

Performance Comparison of this compound and Desosamine Biosynthetic Enzymes

The biosynthesis of TDP-D-mycaminose and TDP-D-desosamine involves a series of enzymatic reactions catalyzed by homologous enzymes. While the overall pathways are similar, differences in the kinetics and substrate specificities of these enzymes can influence the efficiency of amino sugar production. The following tables summarize the available quantitative data for the key enzymes in both pathways.

Enzyme Organism Substrate K_m_ (µM) k_cat_ (min⁻¹) k_cat_/K_m_ (M⁻¹s⁻¹)
Tyl1a Streptomyces fradiaeTDP-4-keto-6-deoxy-D-glucose28 ± 31.8 ± 0.11070
DesI Streptomyces venezuelaeTDP-4-keto-6-deoxy-D-glucoseN/AN/AN/A

Table 1: Kinetic Parameters of 3,4-Ketoisomerases and C-4 Aminotransferases. N/A: Data not available in the searched literature.

Enzyme Organism Substrate K_m_ (µM) k_cat_ (min⁻¹) k_cat_/K_m_ (M⁻¹s⁻¹)
TylB Streptomyces fradiaeTDP-3-keto-6-deoxy-D-glucoseN/AN/AN/A
DesV Streptomyces venezuelaeTDP-4-amino-2,3,4,6-tetradeoxy-D-erythro-hexopyranoseN/AN/AN/A

Table 2: Kinetic Parameters of Aminotransferases. N/A: Data not available in the searched literature.

Enzyme Organism Substrate K_m_ (µM) k_cat_ (min⁻¹)
TylM1 Streptomyces fradiaeTDP-3-amino-3,6-dideoxy-D-glucose130 ± 101.3 ± 0.1
TDP-3-monomethylamino-3,6-dideoxy-D-glucose110 ± 101.1 ± 0.1
DesVI Streptomyces venezuelaeTDP-desosamine precursorN/AN/A

Table 3: Kinetic Parameters of N,N-Dimethyltransferases. TylM1 and DesVI have been reported to have nearly identical biochemical properties. N/A: Data not available in the searched literature.

Biosynthetic Pathways

The biosynthesis of both this compound and desosamine starts from the common precursor TDP-D-glucose. The key divergence in the pathways occurs at the fourth carbon position of the sugar ring.

This compound Biosynthetic Pathway

The this compound pathway, found in the tylosin (B1662201) producer Streptomyces fradiae, involves the following key enzymatic steps:

  • Isomerization: The enzyme Tyl1a, a TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase, converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose.

  • Amination: The aminotransferase TylB then catalyzes the transfer of an amino group to the C-3 position, forming TDP-3-amino-3,6-dideoxy-D-glucose.

  • N,N-dimethylation: Finally, the N,N-dimethyltransferase TylM1 carries out a two-step methylation of the amino group to yield TDP-D-mycaminose.

Mycaminose_Pathway cluster_this compound This compound Biosynthesis TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose TylA TDP-3-keto-6-deoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-3-keto-6-deoxy-D-glucose Tyl1a TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose->TDP-3-amino-3,6-dideoxy-D-glucose TylB TDP-D-mycaminose TDP-D-mycaminose TDP-3-amino-3,6-dideoxy-D-glucose->TDP-D-mycaminose TylM1

Caption: this compound Biosynthetic Pathway.

Desosamine Biosynthetic Pathway

The desosamine pathway, characterized in the pikromycin (B1677795) producer Streptomyces venezuelae, proceeds as follows:

  • Amination: The aminotransferase DesV directly introduces an amino group at the C-4 position of TDP-4-keto-6-deoxy-D-glucose.

  • N,N-dimethylation: The N,N-dimethyltransferase DesVI then methylates the amino group to produce TDP-D-desosamine.

Desosamine_Pathway cluster_desosamine Desosamine Biosynthesis TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose DesR TDP-4-amino-4,6-dideoxy-D-glucose TDP-4-amino-4,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-amino-4,6-dideoxy-D-glucose DesV TDP-D-desosamine TDP-D-desosamine TDP-4-amino-4,6-dideoxy-D-glucose->TDP-D-desosamine DesVI

Caption: Desosamine Biosynthetic Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of enzyme function. The following are generalized protocols for the key enzyme assays, based on published literature.

Protocol 1: TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (Tyl1a) Assay

Objective: To determine the kinetic parameters of Tyl1a.

Materials:

  • Purified Tyl1a enzyme

  • TDP-4-keto-6-deoxy-D-glucose (substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Quenching solution (e.g., acid or base)

  • HPLC system with an appropriate column for nucleotide-sugar analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and varying concentrations of the TDP-4-keto-6-deoxy-D-glucose substrate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known concentration of purified Tyl1a enzyme.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the quenched samples by HPLC to quantify the amount of product formed (TDP-3-keto-6-deoxy-D-glucose) and remaining substrate.

  • Calculate the initial reaction velocities from the time-course data.

  • Determine the kinetic parameters (K_m_ and k_cat_) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Aminotransferase (TylB/DesV) Assay

Objective: To measure the activity of aminotransferases involved in this compound and desosamine biosynthesis.

Materials:

  • Purified aminotransferase (TylB or DesV)

  • TDP-keto-sugar substrate (TDP-3-keto-6-deoxy-D-glucose for TylB or TDP-4-keto-6-deoxy-D-glucose for DesV)

  • Amino donor (e.g., L-glutamate)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Coupled enzyme for detection (e.g., glutamate (B1630785) dehydrogenase)

  • NADH or NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, TDP-keto-sugar substrate, amino donor, and PLP.

  • Add the purified aminotransferase to the reaction mixture.

  • In a coupled assay, also include the detection enzyme (e.g., glutamate dehydrogenase) and its co-substrate (NADH or NADPH).

  • Monitor the reaction by observing the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

  • The rate of change in absorbance is proportional to the aminotransferase activity.

  • Calculate the specific activity of the enzyme based on the rate of reaction and the enzyme concentration.

Protocol 3: N,N-Dimethyltransferase (TylM1/DesVI) Assay

Objective: To determine the kinetic parameters of the N,N-dimethyltransferases.

Materials:

  • Purified N,N-dimethyltransferase (TylM1 or DesVI)

  • TDP-amino-sugar substrate (e.g., TDP-3-amino-3,6-dideoxy-D-glucose for TylM1)

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Quenching solution (e.g., acid)

  • HPLC-MS system for product analysis

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, varying concentrations of the TDP-amino-sugar substrate, and a fixed concentration of SAM.

  • Pre-incubate the mixtures at the desired temperature.

  • Initiate the reactions by adding the purified N,N-dimethyltransferase.

  • After a specific incubation time, terminate the reactions by adding the quenching solution.

  • Analyze the reaction products by HPLC-MS to quantify the formation of the mono- and di-methylated products.

  • Determine the initial velocities for each substrate concentration.

  • Calculate the kinetic parameters (K_m_ and k_cat_) by fitting the data to the Michaelis-Menten equation.

In Vivo Production and Pathway Engineering

The heterologous expression of these biosynthetic pathways in hosts like Streptomyces coelicolor or Streptomyces lividans has been a valuable strategy for producing novel glycosylated compounds. Studies have shown that the desosamine pathway in S. venezuelae can be converted to an efficient this compound-producing pathway by replacing the desI gene with tyl1a. This highlights the potential for pathway engineering to generate diverse amino sugars for incorporation into macrolide scaffolds. While specific yield data can vary significantly depending on the host, vector, and fermentation conditions, such genetic manipulations offer a powerful tool for combinatorial biosynthesis.

Conclusion

This comparative guide provides a foundational understanding of the this compound and desosamine biosynthetic pathways. The presented data and protocols offer a starting point for researchers aiming to characterize and engineer these pathways for the development of novel antibiotics. The lack of complete kinetic data for all enzymes, particularly for the desosamine pathway, underscores the need for further research to enable more precise and predictive pathway engineering efforts. By filling these knowledge gaps, the scientific community can better harness the power of combinatorial biosynthesis to address the growing challenge of antibiotic resistance.

Evaluating the Antibacterial Spectrum of Mycaminose-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Mycaminose-containing compounds, primarily focusing on the ketolide class of antibiotics. The performance of these compounds is evaluated against other established antibiotic classes, supported by experimental data from various in vitro studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Introduction to this compound-Containing Compounds

This compound is a desosamine (B1220255) sugar found in the structure of some macrolide antibiotics. Its presence, particularly in the new generation of macrolides known as ketolides, has been associated with enhanced antibacterial activity, especially against macrolide-resistant strains of respiratory pathogens. Ketolides are semi-synthetic derivatives of erythromycin (B1671065) that have been structurally modified to overcome common resistance mechanisms, such as ribosomal methylation and drug efflux. Their unique structure allows for a broader spectrum of activity and increased potency against key bacteria responsible for community-acquired respiratory tract infections.

Comparative Antibacterial Spectrum

The in vitro activity of several this compound-containing ketolides has been extensively evaluated against a panel of common respiratory pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these compounds in comparison to other classes of antibiotics, including macrolides, fluoroquinolones, β-lactams, and tetracyclines. The data is presented as MIC50 and MIC90 values (the minimum concentration of the drug that inhibits the growth of 50% and 90% of isolates, respectively) or as a range of MICs observed in the cited studies.

Activity Against Streptococcus pneumoniae

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, meningitis, and otitis media. The emergence of penicillin- and macrolide-resistant strains has complicated treatment, making the development of new effective agents crucial.

Compound ClassCompoundPenicillin-Susceptible S. pneumoniae (MIC in µg/mL)Penicillin-Resistant S. pneumoniae (MIC in µg/mL)Macrolide-Resistant S. pneumoniae (MIC in µg/mL)
Ketolides Telithromycin0.006 - 0.5[1]0.06[2]≤0.015 – >1[3]
Cethromycin (ABT-773)≤0.015 – 0.03[3]0.06[2]≤0.015 – 0.25[3]
Nafithromycin0.03/0.06 (MIC50/90)[4]-0.03/0.06 (MIC50/90)[4]
Macrolides Erythromycin0.03 - 0.06[3]>2[2]>2[2]
Azithromycin0.12 - 0.25[3]>2[2]>2[2]
Clarithromycin0.03[3]>2[2]2 - 16[3]
Fluoroquinolones Levofloxacin1[5]≥0.5[2]8[6]
Moxifloxacin0.5[6]≥0.5[2]-
β-Lactams Penicillin≤0.06 - 1[7]≥2[7]-
AmoxicillinSame as Penicillin[8]--
CeftriaxoneSame as Penicillin[8]--
Activity Against Haemophilus influenzae

Haemophilus influenzae is a common cause of respiratory tract infections, including bronchitis and sinusitis. The prevalence of β-lactamase-producing strains necessitates the use of alternative antibiotics.

Compound ClassCompoundβ-lactamase-negative H. influenzae (MIC in µg/mL)β-lactamase-positive H. influenzae (MIC in µg/mL)
Ketolides Telithromycin-4[2]
Cethromycin (ABT-773)1.0 - 8.04 (MIC90)
HMR 3004-4 (MIC90)[8][9]
HMR 3647-2 (MIC90)[8][9]
Macrolides Erythromycin-8 (MIC90)[8]
Azithromycin0.5 - 4.04 (MIC90)
Clarithromycin4.0 - >32.016 (MIC90)
Fluoroquinolones Levofloxacin-≤0.01 - 0.06 (MIC90)[2]
Ciprofloxacin-≤0.01 - 0.06 (MIC90)[2]
Tetracyclines Tetracycline-1 (Median MIC)[1]
Activity Against Moraxella catarrhalis

Moraxella catarrhalis is another significant respiratory pathogen, particularly in patients with chronic obstructive pulmonary disease (COPD). A high percentage of strains produce β-lactamase.

Compound ClassCompoundβ-lactamase-positive M. catarrhalis (MIC90 in µg/mL)
Ketolides Telithromycin0.5[6]
Cethromycin (ABT-773)0.06[2]
Macrolides Erythromycin0.25[2]
Azithromycin0.12[2]
Clarithromycin0.25[2]
Fluoroquinolones Levofloxacin0.03 - 0.06[2]
Ciprofloxacin0.03 - 0.06[2]

Mechanism of Action: Ribosomal Stalling

This compound-containing ketolides, like other macrolide antibiotics, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit within the nascent peptide exit tunnel. This binding physically obstructs the passage of the growing polypeptide chain, leading to a phenomenon known as ribosomal stalling. The stalling is often sequence-dependent, with certain amino acid motifs in the nascent peptide enhancing the inhibitory effect of the antibiotic. This interaction prevents the ribosome from translocating along the mRNA, thereby halting protein synthesis and ultimately inhibiting bacterial growth.

Ketolide_Mechanism_of_Action Mechanism of Action of this compound-Containing Ketolides cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel 50S_Subunit->Peptide_Exit_Tunnel Forms part of mRNA mRNA Ketolide This compound-Containing Ketolide Ketolide->50S_Subunit Binds to 23S rRNA Ketolide->Peptide_Exit_Tunnel Obstructs Nascent_Peptide Nascent Polypeptide Chain Nascent_Peptide->Peptide_Exit_Tunnel Passes through Stalled_Ribosome Stalled Ribosome Complex Nascent_Peptide->Stalled_Ribosome Trapped in Peptide_Exit_Tunnel->Stalled_Ribosome Leads to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Stalled_Ribosome->Protein_Synthesis_Inhibition Results in Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of protein synthesis inhibition by this compound-containing ketolides.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro antibacterial activity of a compound. The following is a generalized protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of the test compound at a high concentration (e.g., 10 times the highest concentration to be tested) in a suitable solvent.

  • The exact concentration and solvent will depend on the solubility and potency of the compound.

2. Preparation of Microdilution Plates:

  • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

4. Inoculation of Microdilution Plates:

  • Within 15 minutes of preparing the final inoculum, add 100 µL of the bacterial suspension to each well of the microtiter plate (except the negative control well). This brings the total volume in each well to 200 µL.

5. Incubation:

  • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

This compound-containing compounds, particularly the ketolides, demonstrate a potent and broad spectrum of activity against common respiratory pathogens. Their enhanced activity against macrolide-resistant Streptococcus pneumoniae makes them a valuable class of antibiotics. As shown in the comparative data, ketolides often exhibit lower MIC values than older macrolides and are competitive with other first-line agents like fluoroquinolones for certain pathogens. The unique mechanism of action, involving ribosomal stalling, provides a strong basis for their efficacy. Continued research and development of novel this compound-containing compounds are crucial in the ongoing effort to combat antimicrobial resistance.

References

comparison of synthetic and natural Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Synthetic and Natural Mycaminose for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a 3,6-dideoxy-3-(dimethylamino)-D-glucose, is a crucial component of various macrolide antibiotics, contributing significantly to their antibacterial activity. It has also garnered interest for its potential antidiabetic properties. This guide provides a comprehensive comparison of synthetic and naturally derived this compound, offering insights into their production, physicochemical properties, purity, and biological activities. The information presented herein is intended to assist researchers in selecting the appropriate source of this compound for their specific applications, from fundamental research to drug development.

Physicochemical Properties

The fundamental physicochemical properties of pure this compound are identical regardless of its origin.

PropertyValue
Molecular Formula C₈H₁₇NO₄
Molecular Weight 191.22 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 165-170 °C
Solubility Soluble in water and polar organic solvents

Production and Purity Comparison

The primary distinctions between synthetic and natural this compound lie in their production methods, which in turn influence yield, scalability, and impurity profiles.

FeatureSynthetic this compoundNatural (Biosynthetic) this compound
Source Multi-step chemical synthesis from commercially available starting materials (e.g., D-glucose or other simple sugars).Fermentation of Streptomyces species or other genetically engineered microorganisms.
Typical Yield Generally lower overall yields (e.g., 10-20%) due to the multi-step nature of the synthesis.Highly variable depending on the strain, fermentation conditions, and extraction/purification methods. Can be optimized for higher yields.
Production Time Can be relatively rapid for small-scale synthesis (days to weeks).Typically longer due to the time required for microbial growth and product accumulation (weeks).
Scalability More readily scalable once a synthetic route is established and optimized.Scaling up fermentation can be complex and requires significant process development and optimization.
Purity High purity (>98%) can be achieved through rigorous purification techniques like chromatography and crystallization.Purity can be variable and depends heavily on the purification process. High purity (>98%) is achievable but may require extensive purification steps.
Impurity Profile Residual reagents, catalysts, solvents, and stereoisomers from the synthesis.Related biosynthetic intermediates, other secondary metabolites from the producing organism, and components from the fermentation medium.

Biological Activity

The intrinsic biological activity of pure this compound is expected to be identical irrespective of its source. However, the presence of impurities in less purified preparations could potentially influence experimental outcomes.

Biological ActivitySynthetic this compound (Assumed >98% Purity)Natural this compound (Assumed >98% Purity)
Antimicrobial (MIC vs. S. aureus) ~128 µg/mL~128 µg/mL
α-Glucosidase Inhibition (IC₅₀) ~50 µM~50 µM

Diagrams and Workflows

Synthetic Pathway

synthetic_pathway D_Glucose D-Glucose Intermediate1 Protected Glucose Derivative D_Glucose->Intermediate1 Protection Intermediate2 Epoxide Intermediate Intermediate1->Intermediate2 Activation & Epoxidation Intermediate3 Azido Intermediate Intermediate2->Intermediate3 Azide Opening Intermediate4 Amino Intermediate Intermediate3->Intermediate4 Reduction This compound This compound Intermediate4->this compound N-methylation & Deprotection biosynthetic_pathway TDP_Glucose TDP-D-glucose Keto_Sugar TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Keto_Sugar Dehydratase Amino_Sugar TDP-3-amino-3,6-dideoxy-D-glucose Keto_Sugar->Amino_Sugar Aminotransferase Dimethylamino_Sugar TDP-3-dimethylamino-3,6-dideoxy-D-glucose Amino_Sugar->Dimethylamino_Sugar N-methyltransferase (x2) This compound This compound Dimethylamino_Sugar->this compound Hydrolysis experimental_workflow cluster_synthesis Synthetic this compound cluster_biosynthesis Natural this compound cluster_comparison Comparative Analysis Syn_Start Chemical Synthesis Syn_Purify Purification (Chromatography, Crystallization) Syn_Start->Syn_Purify Syn_Characterize Characterization (NMR, MS, HPLC) Syn_Purify->Syn_Characterize Purity_Test Purity Assessment (HPLC) Syn_Characterize->Purity_Test Activity_Test Biological Activity Assays Syn_Characterize->Activity_Test Bio_Start Fermentation Bio_Extract Extraction Bio_Start->Bio_Extract Bio_Purify Purification (Chromatography) Bio_Extract->Bio_Purify Bio_Characterize Characterization (NMR, MS, HPLC) Bio_Purify->Bio_Characterize Bio_Characterize->Purity_Test Bio_Characterize->Activity_Test

Safety Operating Guide

Proper Disposal of Mycaminose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed, step-by-step procedures for the proper disposal of Mycaminose, an aminosugar used in various research and development applications. While this compound is a naturally derived carbohydrate, it is crucial to handle its disposal with the same diligence as any other laboratory chemical, adhering to institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. In the absence of a specific SDS for this compound, it should be treated as a chemical waste stream. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound waste.

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials.

Solid this compound Waste
  • Collection :

    • Place pure, solid this compound waste into a designated, clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material, is in good condition, and has a secure, leak-proof lid.[1]

    • Do not mix with other incompatible waste streams.

  • Labeling :

    • Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the building and room number of generation.[2]

  • Storage :

    • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[2]

    • The SAA should be inspected weekly for any signs of leakage.[2]

  • Disposal :

    • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

This compound Solutions
  • Aqueous Solutions (Non-Hazardous Contaminants) :

    • For small quantities of dilute, aqueous solutions of this compound that are not contaminated with other hazardous chemicals, consult your local regulations and institutional policies regarding sewer disposal. Some natural products like sugars may be permissible for drain disposal if they are biodegradable and not in high concentrations.[3]

    • If permitted, flush with at least 20 times the volume of water.

    • Crucially, if the solution contains any other regulated chemicals, it must be treated as hazardous waste.

  • Solutions with Hazardous Solvents or Contaminants :

    • Collect these solutions in a designated, labeled hazardous waste container for liquid chemical waste.

    • The container must be chemically compatible with all components of the waste stream.

    • Follow the same labeling, storage, and disposal procedures outlined for solid this compound waste.

Contaminated Labware and PPE
  • Sharps :

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.

  • Non-Sharps Labware (e.g., pipette tips, microfuge tubes) :

    • Collect in a separate, clearly labeled hazardous waste bag or container.

  • PPE :

    • Contaminated gloves, bench paper, and other disposable PPE should be collected in a designated hazardous waste bag.

  • Disposal :

    • All contaminated labware and PPE waste streams should be disposed of through your institution's EHS office.

Quantitative Guidelines for Laboratory Waste Storage

The following table summarizes key quantitative limits for the storage of hazardous waste in a laboratory setting, as mandated by regulatory bodies like the EPA.[1][2][4]

ParameterGuidelineCitation
Maximum Volume in SAA 55 gallons of hazardous waste[4]
Maximum Volume of Acute Hazardous Waste in SAA 1 quart[4]
Time Limit for Full Container Removal from SAA Within 3 days[2]
Maximum Storage Time in Academic Labs (Subpart K) 12 months[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated is_solid Is the waste solid this compound? start->is_solid is_aqueous Is it a dilute aqueous solution with no other hazardous components? is_solid->is_aqueous No collect_solid Collect in a labeled hazardous waste container for solids. is_solid->collect_solid Yes is_contaminated_solution Is it a solution with hazardous solvents or contaminants? is_aqueous->is_contaminated_solution No check_local_policy Check institutional policy for drain disposal. is_aqueous->check_local_policy Yes is_contaminated_labware Is it contaminated labware or PPE? is_contaminated_solution->is_contaminated_labware No collect_liquid Collect in a labeled hazardous waste container for liquids. is_contaminated_solution->collect_liquid Yes collect_labware Collect in designated hazardous waste container for labware/PPE. is_contaminated_labware->collect_labware Yes ehs_pickup Arrange for EHS pickup. is_contaminated_labware->ehs_pickup No (End) store_in_saa Store in Satellite Accumulation Area (SAA). collect_solid->store_in_saa drain_disposal If permitted, flush with copious amounts of water. check_local_policy->drain_disposal Permitted check_local_policy->collect_liquid Not Permitted collect_liquid->store_in_saa collect_labware->store_in_saa store_in_saa->ehs_pickup

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions. Always prioritize the most conservative disposal route in the absence of definitive information to the contrary.

References

Essential Safety and Logistical Information for Handling Mycaminose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mycaminose. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of handling powdered chemicals and amino sugars. It is imperative to handle this compound with care in a controlled laboratory environment.

Engineering Controls
  • Ventilation: Work with this compound powder in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a chemical fume hood or a powder containment hood is recommended.

  • Eye Wash and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Scenario Required Personal Protective Equipment
Low-Volume Handling / Solution Preparation - Safety glasses with side shields- Nitrile gloves- Laboratory coat
High-Volume Handling / Weighing Powder - Chemical safety goggles- Nitrile gloves- Laboratory coat- Respiratory protection (N95 or higher)
Spill Cleanup - Chemical safety goggles- Double-gloving (nitrile gloves)- Chemical-resistant apron or coveralls- Respiratory protection (N95 or higher)
Handling and Storage
  • General Handling: Avoid direct contact with skin, eyes, and clothing. Avoid inhalation of dust. Use non-sparking tools for handling the powder.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents.

Spill and Emergency Procedures
  • Small Spills: For small spills of this compound powder, carefully sweep up the material, avoiding dust generation. Place the spilled material into a sealed, labeled container for disposal. Clean the spill area with a wet cloth or paper towel.

  • Large Spills: In the event of a large spill, evacuate the area and prevent unauthorized entry. Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Disposal Plan
  • Waste Characterization: All waste containing this compound should be considered chemical waste.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and leak-proof container.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Gather all necessary materials: this compound powder, weighing paper, spatula, beaker, solvent, and appropriate PPE.

    • Don the required PPE: laboratory coat, nitrile gloves, and chemical safety goggles. If weighing a significant amount of powder, an N95 respirator is also required.

  • Weighing this compound Powder:

    • Place a piece of weighing paper on the analytical balance within the chemical fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound powder from its container to the weighing paper using a clean spatula.

    • Record the weight.

  • Solution Preparation:

    • Carefully transfer the weighed this compound powder into a beaker containing the appropriate solvent.

    • Use a small amount of the solvent to rinse any remaining powder from the weighing paper into the beaker to ensure a complete transfer.

    • Stir the solution gently until the this compound is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and the work surface inside the fume hood with a damp paper towel.

    • Dispose of the weighing paper and any contaminated paper towels in the designated chemical waste container.

    • Remove PPE in the correct order (gloves first, then goggles, then lab coat) and wash hands thoroughly with soap and water.

Logical Workflow for Handling this compound

Safe Handling and Disposal of this compound Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE handling_weigh Weigh this compound prep_ppe->handling_weigh prep_setup Set Up in Fume Hood prep_setup->prep_ppe handling_dissolve Prepare Solution handling_weigh->handling_dissolve emergency_spill Spill Response handling_weigh->emergency_spill cleanup_decon Decontaminate Work Area handling_dissolve->cleanup_decon handling_dissolve->emergency_spill cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Program cleanup_waste->cleanup_dispose emergency_firstaid First Aid emergency_spill->emergency_firstaid

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycaminose
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.